molecular formula C21H28N2O3.2HCl B1139076 ZK756326 dihydrochloride CAS No. 874911-96-3

ZK756326 dihydrochloride

Numéro de catalogue: B1139076
Numéro CAS: 874911-96-3
Poids moléculaire: 429.38
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Selective, non-peptide CCR8 chemokine receptor agonist (IC50 values are 1.8 and 2.6 μM for human and mouse receptors respectively). Displays no activity at CCR4, CXCR3, CXCR4 and CCR5 and shows > 28-fold selectivity over 26 other GPCRs (less selective at α2A and 5-HT receptors). Induces chemotaxis and inhibits Env-mediated (HIV) cell-cell fusion.

Propriétés

IUPAC Name

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPACCEKWFGWZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ZK756326 Dihydrochloride: A Selective CCR8 Agonist - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ZK756326 dihydrochloride (B599025), a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8). This document details its pharmacological properties, the intracellular signaling pathways it modulates, and the experimental methodologies used for its characterization.

Introduction to ZK756326 Dihydrochloride and CCR8

This compound is a small molecule that acts as a full agonist at the human CCR8. CCR8 is a G protein-coupled receptor (GPCR) predominantly expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and natural killer (NK) cells. Its endogenous ligand is CCL1 (I-309). The activation of CCR8 is implicated in various physiological and pathological processes, including immune responses, inflammation, and cancer. ZK756326 serves as a valuable tool for studying the biological functions of CCR8 and for the potential development of novel therapeutics.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound in various in vitro assays.

Table 1: Binding Affinity of ZK756326 at Human CCR8

ParameterValueCell LineRadioligandReference
IC₅₀1.8 µMU87 MG cells expressing human CCR8¹²⁵I-CCL1[1][2]

Table 2: Functional Activity of ZK756326 at Human CCR8

AssayParameterValueCell LineNotesReference
Calcium MobilizationEC₅₀245 nMNot specifiedFull agonist activity.
ChemotaxisActivityInduces cell migrationJurkat.hCCR8 cellsSpecific EC₅₀ not reported, but shown to induce migration.[3]
β-Arrestin 1 RecruitmentActivityHigher efficacy than CCL1Not specifiedGαi signaling-independent.[3]

Table 3: Selectivity Profile of ZK756326

ReceptorIC₅₀ (µM)Assay TypeNotesReference
26 other GPCRs>50Radioligand BindingTested at 50 µM.[1]
5-HT₁ₐ5.4Radioligand Binding[1]
5-HT₂ₒ4.4Radioligand Binding[1]
5-HT₂𝒸34.8Radioligand Binding[1]
5-HT₅ₐ16Radioligand Binding[1]
5-HT₆5.9Radioligand Binding[1]
α₂ₐ Adrenergic<20Radioligand Binding65% inhibition at 20 µM.[1]

CCR8 Signaling Pathways Activated by ZK756326

Upon binding of ZK756326, CCR8 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi subtype. This initiates a cascade of downstream signaling events.

CCR8_Signaling_Pathway ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds G_protein Gαiβγ CCR8->G_protein Activates beta_arrestin β-Arrestin CCR8->beta_arrestin Recruits PLC PLCβ G_protein->PLC Gβγ activates Chemotaxis Chemotaxis G_protein->Chemotaxis Gβγ promotes PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces

CCR8 Signaling Pathway Activated by ZK756326.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity of ZK756326 to CCR8 by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes from CCR8-expressing cells start->prep_membranes incubation Incubate membranes with ¹²⁵I-CCL1 and varying concentrations of ZK756326 prep_membranes->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity separation->quantification analysis Data analysis: Calculate IC₅₀ quantification->analysis end_node End analysis->end_node

Workflow for Radioligand Binding Assay.

Detailed Methodology:

  • Cell Membrane Preparation: Membranes are prepared from a cell line overexpressing human CCR8 (e.g., U87 MG cells).

  • Incubation: Membranes are incubated with a fixed concentration of ¹²⁵I-CCL1 and a range of concentrations of ZK756326 in a suitable binding buffer.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate membrane-bound radioligand from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Competition binding curves are generated, and the IC₅₀ value is determined.

Calcium Mobilization Assay

This functional assay measures the ability of ZK756326 to stimulate an increase in intracellular calcium concentration upon CCR8 activation.

Detailed Methodology:

  • Cell Preparation: U87 MG cells expressing CCR8 are plated on poly-D-lysine-coated 96-well plates and cultured overnight.[1]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Calcium 3) for 60 minutes at 37°C in Hanks' balanced salt solution containing 20 mM HEPES, 3.2 mM CaCl₂, 1% (v/v) fetal bovine serum, and 2.5 mM probenecid.[1]

  • Signal Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the addition of the agonist.

  • Agonist Addition: ZK756326 is added at various concentrations, and the fluorescence is monitored in real-time.

  • Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is measured, and dose-response curves are generated to determine the EC₅₀ value.

Chemotaxis Assay

This assay assesses the ability of ZK756326 to induce the directed migration of CCR8-expressing cells.

Chemotaxis_Assay_Workflow start Start prep_cells Prepare suspension of CCR8-expressing cells (e.g., Jurkat.hCCR8) start->prep_cells transwell_setup Place cells in the upper chamber of a Transwell plate prep_cells->transwell_setup add_agonist Add ZK756326 to the lower chamber transwell_setup->add_agonist incubation Incubate to allow cell migration add_agonist->incubation quantification Quantify migrated cells in the lower chamber incubation->quantification analysis Data analysis: Determine chemotactic index quantification->analysis end_node End analysis->end_node

Workflow for Chemotaxis Assay.

Detailed Methodology:

  • Cell Preparation: CCR8-expressing cells (e.g., Jurkat.hCCR8) are washed and resuspended in assay medium.

  • Assay Setup: The cell suspension is added to the upper chamber of a Transwell plate, which is separated from the lower chamber by a porous membrane.

  • Agonist Addition: A solution of ZK756326 at various concentrations is added to the lower chamber.

  • Incubation: The plate is incubated for a few hours to allow cells to migrate through the membrane towards the agonist.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

  • Data Analysis: The chemotactic index is calculated as the fold increase in cell migration in the presence of the agonist compared to the control.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CCR8, a key event in GPCR desensitization and signaling.

Detailed Methodology:

  • Cell Line: A cell line engineered to express CCR8 fused to a reporter enzyme fragment and β-arrestin fused to a complementary enzyme fragment is used (e.g., PathHunter β-Arrestin GPCR Assay).

  • Cell Plating: Cells are plated in a multi-well plate and incubated.

  • Compound Addition: ZK756326 is added at various concentrations to the cells.

  • Incubation: The plate is incubated to allow for β-arrestin recruitment to the activated CCR8, leading to the complementation of the enzyme fragments.

  • Signal Detection: A substrate for the reconstituted enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured.

  • Data Analysis: Dose-response curves are generated to determine the potency and efficacy of ZK756326 in inducing β-arrestin recruitment. Studies have shown that small molecule agonists like ZK756326 can display higher efficacy in β-arrestin 1 recruitment compared to the endogenous ligand CCL1, and this recruitment occurs independently of Gαi signaling.[3]

Summary and Conclusion

This compound is a well-characterized selective agonist for CCR8. It demonstrates potent activity in functional assays such as calcium mobilization and induces key cellular responses like chemotaxis and β-arrestin recruitment. Its selectivity profile, while showing some interaction with serotonergic and adrenergic receptors at higher concentrations, indicates a significant window for its use as a specific CCR8 probe in vitro. The detailed experimental protocols provided in this guide offer a framework for the further investigation of CCR8 signaling and the evaluation of novel CCR8-targeting compounds. The biased agonism exhibited by ZK756326, particularly its enhanced efficacy for β-arrestin recruitment independent of Gαi signaling, highlights the complexity of CCR8 pharmacology and presents opportunities for the development of functionally selective therapeutics.

References

The Discovery and Development of ZK756326 Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: ZK756326 is a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target in immunology and oncology. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of ZK756326 dihydrochloride (B599025), summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows.

Discovery and Initial Characterization

ZK756326 was identified and characterized as a selective CCR8 agonist in a study published in 2006 by Haskell and colleagues. The compound was developed by Berlex Biosciences, a former subsidiary of Schering AG. The initial publication laid the groundwork for understanding its biological activity and selectivity.

Quantitative Biological Activity

The biological activity of ZK756326 has been assessed through various in vitro assays, primarily focusing on its interaction with the CCR8 receptor. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of ZK756326 at the Human CCR8 Receptor

Assay TypeParameterValueCell LineReference
Radioligand Binding AssayIC501.8 µMU87 cells expressing human CCR8[1]
Calcium MobilizationEC50254 nMCells expressing human CCR8[2]
Extracellular AcidificationEC50254 nMCells expressing human CCR8[2]

Table 2: In Vitro Activity of ZK756326 at the Mouse CCR8 Receptor

Assay TypeParameterValueCell LineReference
Extracellular AcidificationEC502.6 µMCells expressing mouse CCR8[2]

Table 3: Selectivity Profile of ZK756326 against Other GPCRs

Receptor SubtypeIC50 (µM)
5-HT1A5.4
5-HT2B4.4
5-HT2C34.8
5-HT5A16
Other 26 GPCRs> 50

Data indicates greater than 28-fold selectivity for CCR8 over 26 other tested GPCRs.[2]

Signaling Pathway and Experimental Workflow

Activation of CCR8 by ZK756326 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαi protein, leading to downstream effects such as calcium mobilization and ERK phosphorylation.

CCR8_Signaling_Pathway ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds to & Activates G_protein Gαi/βγ CCR8->G_protein Activates HIV_fusion_inhibition Inhibition of HIV Fusion CCR8->HIV_fusion_inhibition Mediates PLC Phospholipase C (PLC) G_protein->PLC ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces Chemotaxis Leukocyte Chemotaxis Ca_release->Chemotaxis pERK pERK ERK_pathway->pERK Phosphorylates pERK->Chemotaxis

Caption: CCR8 signaling cascade initiated by ZK756326.

The development and characterization of ZK756326 followed a standard preclinical drug discovery workflow, involving initial screening, functional assays, and selectivity profiling.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 In Vitro Characterization cluster_2 Preclinical Development Screening High-Throughput Screening Hit_ID Hit Identification (ZK756326) Screening->Hit_ID Binding_Assay Radioligand Binding Assay (IC50 Determination) Hit_ID->Binding_Assay Functional_Assays Functional Assays Binding_Assay->Functional_Assays Ca_Mobilization Calcium Mobilization (EC50 Determination) Functional_Assays->Ca_Mobilization ERK_Phospho ERK Phosphorylation Functional_Assays->ERK_Phospho Chemotaxis_Assay Chemotaxis Assay Functional_Assays->Chemotaxis_Assay Selectivity Selectivity Profiling (vs. other GPCRs) Functional_Assays->Selectivity In_Vivo_Studies In Vivo Animal Models (Efficacy & PK/PD) Selectivity->In_Vivo_Studies Tox Toxicology Studies In_Vivo_Studies->Tox

Caption: Preclinical development workflow for ZK756326.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (IC50) of ZK756326 for the human CCR8 receptor.

  • Cell Line: U87 astroglioma cells stably transfected with human CCR8.

  • Radioligand: [¹²⁵I]I-309 (CCL1), the endogenous ligand for CCR8.

  • Procedure:

    • Cell membranes from CCR8-expressing U87 cells are prepared.

    • Membranes are incubated with a constant concentration of [¹²⁵I]I-309 and varying concentrations of ZK756326.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using a gamma counter.

    • IC50 values are calculated by non-linear regression analysis of the competition binding curves.

Calcium Mobilization Assay
  • Objective: To measure the functional agonist activity (EC50) of ZK756326 by quantifying intracellular calcium release.

  • Cell Line: Cells engineered to express human or mouse CCR8.

  • Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated overnight.

    • Cells are loaded with a calcium-sensitive dye.

    • A baseline fluorescence reading is taken.

    • Varying concentrations of ZK756326 are added to the wells.

    • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

    • EC50 values are determined from the dose-response curves.

ERK Phosphorylation Assay
  • Objective: To assess the activation of the MAPK/ERK signaling pathway downstream of CCR8 activation.

  • Cell Line: Cells expressing CCR8, such as transfected cell lines or primary leukocytes.

  • Methodology: Western Blotting or cell-based ELISA.

  • Procedure (Western Blotting):

    • Cells are serum-starved and then stimulated with ZK756326 for various time points.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Chemotaxis Assay
  • Objective: To evaluate the ability of ZK756326 to induce directional migration of CCR8-expressing cells.

  • Cell Type: Leukocytes or other cells endogenously or recombinantly expressing CCR8.

  • Apparatus: Transwell migration chambers (e.g., Boyden chambers).

  • Procedure:

    • Varying concentrations of ZK756326 are placed in the lower chamber of the Transwell plate.

    • A suspension of CCR8-expressing cells is added to the upper chamber, which is separated from the lower chamber by a porous membrane.

    • The plate is incubated for a period to allow for cell migration.

    • The number of cells that have migrated to the lower chamber is quantified by cell counting, fluorescent labeling, or other methods.

Synthesis

Detailed information regarding the specific synthetic route for ZK756326 dihydrochloride is not extensively available in the public domain. However, the synthesis of similar 1,4-disubstituted piperazine (B1678402) derivatives generally involves multi-step organic synthesis protocols. A plausible synthetic approach would involve the coupling of a suitably substituted benzyl (B1604629) derivative with a piperazine ethoxy ethanol (B145695) moiety.

In Vivo Studies and Pharmacokinetics

As of the current available literature, detailed in vivo efficacy and pharmacokinetic data for ZK756326 have not been extensively published. Further studies would be required to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy in relevant animal models of diseases where CCR8 plays a significant role.

Conclusion

This compound is a valuable tool compound for studying the biology of the CCR8 receptor. Its potent and selective agonist activity allows for the interrogation of CCR8-mediated signaling pathways and their roles in various physiological and pathological processes. The data and protocols summarized in this guide provide a foundational understanding for researchers and drug development professionals interested in targeting the CCR8 receptor for therapeutic intervention. Further preclinical development, including comprehensive in vivo studies, will be necessary to fully elucidate its therapeutic potential.

References

Chemical structure and properties of ZK756326 dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride (B599025) is a potent and selective non-peptide agonist for the CC chemokine receptor 8 (CCR8), a G protein-coupled receptor implicated in various physiological and pathological processes, including immune responses and HIV infection. This document provides an in-depth technical guide on the chemical structure, physicochemical properties, and pharmacological characteristics of ZK756326 dihydrochloride. Detailed experimental protocols for its synthesis, purification, and key biological assays are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent compound ZK756326. Its chemical identity and key properties are summarized in the tables below.

Chemical Identification
IdentifierValue
IUPAC Name 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]ethanol dihydrochloride[1]
CAS Number 1780259-94-0[1]
Synonyms ZK-756326; ZK 756326; ZK756326[1]
Molecular Formula C₂₁H₃₀Cl₂N₂O₃[1][2]
Molecular Weight 429.38 g/mol [1][2]
SMILES Code OCCOCCN1CCN(CC2=CC=CC(OC3=CC=CC=C3)=C2)CC1.[H]Cl.[H]Cl[1]
Physicochemical Properties
PropertyValue
Appearance Solid powder[1]
Purity >98% (typically ≥99.87%)[2][3]
Solubility Soluble in water and DMSO[3]
Storage Store at -20°C for long-term stability[4]

Pharmacological Properties

ZK756326 is characterized as a selective agonist of the human CCR8 receptor. Its pharmacological profile is detailed in the following table.

ParameterValueReceptor
IC₅₀ 1.8 µMHuman CCR8 (inhibition of CCL1 binding)[3][4]
EC₅₀ 245 nMHuman CCR8 (stimulation of extracellular acidification)
Mechanism of Action Induces Gαi-mediated intracellular calcium mobilization and ERK phosphorylation.[3]CCR8
Selectivity >28-fold selective for CCR8 over 26 other tested GPCRs. However, it also binds to several serotonin (B10506) (5-HT) receptor subtypes (5-HT₁ₐ, 5-HT₂ₒ, 5-HT₂𝒸, and 5-HT₅ₐ) with IC₅₀ values of 5.4, 4.4, 34.8, and 16 µM, respectively.Various GPCRs

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and key biological evaluation of this compound.

Synthesis of this compound

The synthesis of ZK756326, 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]ethanol, can be achieved through a multi-step process involving the alkylation of a piperazine (B1678402) derivative. The final product is then converted to its dihydrochloride salt.

Step 1: Synthesis of 1-[(3-phenoxyphenyl)methyl]piperazine (B8811060)

  • To a solution of 1-(bromomethyl)-3-phenoxybenzene (B1329657) in a suitable solvent such as acetonitrile, add 1.5 equivalents of piperazine.

  • Add 2.0 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a water-immiscible organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-[(3-phenoxyphenyl)methyl]piperazine.

Step 2: Synthesis of 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]ethanol (ZK756326)

  • Dissolve the crude 1-[(3-phenoxyphenyl)methyl]piperazine from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add 1.2 equivalents of 2-(2-chloroethoxy)ethanol (B196239) and 2.5 equivalents of a base like potassium carbonate.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude ZK756326 free base.

Step 3: Formation of this compound

  • Dissolve the crude ZK756326 free base in a minimal amount of a suitable organic solvent such as isopropanol (B130326) or a mixture of diethyl ether and methanol (B129727).

  • Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) in a stoichiometric amount (2 equivalents) while stirring.

  • A precipitate of this compound should form.

  • Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification

The crude this compound can be purified by recrystallization or chromatography.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or methanol/isopropanol.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Column Chromatography Protocol (for free base):

  • The crude ZK756326 free base can be purified by silica (B1680970) gel column chromatography.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a column.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexane, followed by methanol in dichloromethane) to separate the desired product from impurities.

  • Collect the fractions containing the pure product, as identified by TLC analysis.

  • Combine the pure fractions and evaporate the solvent to obtain the purified ZK756326 free base, which can then be converted to the dihydrochloride salt as described above.

CCR8 Competitive Radioligand Binding Assay

This assay measures the ability of ZK756326 to compete with a radiolabeled ligand for binding to the CCR8 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing human CCR8 (e.g., HEK293 or CHO cells). Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand for CCR8 (e.g., ¹²⁵I-CCL1), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the ZK756326 concentration. Determine the IC₅₀ value, which is the concentration of ZK756326 that inhibits 50% of the specific binding of the radioligand.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of ZK756326 to stimulate an increase in intracellular calcium concentration, a hallmark of Gαq or Gαi-coupled GPCR activation.

  • Cell Preparation: Plate cells expressing CCR8 (e.g., U87 astroglioma cells) in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37 °C.

  • Compound Addition: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Then, add the different concentrations of ZK756326 to the wells and immediately measure the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the ZK756326 concentration to generate a dose-response curve and determine the EC₅₀ value.

ERK Phosphorylation Western Blot Assay

This assay determines if ZK756326 stimulates the MAPK/ERK signaling pathway downstream of CCR8 activation.

  • Cell Treatment: Seed CCR8-expressing cells in a culture dish and grow to 70-80% confluency. Starve the cells in serum-free media for several hours before treatment. Treat the cells with different concentrations of ZK756326 for a specific time period (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4 °C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Densitometry: Quantify the band intensities using image analysis software to determine the relative increase in ERK phosphorylation.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of this compound in a rodent model (e.g., mice or rats).

  • Animal Model: Use adult male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) of a specific age and weight range. Acclimatize the animals for at least one week before the study.

  • Drug Formulation and Administration: Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., saline for intravenous injection or a suspension in 0.5% carboxymethylcellulose for oral gavage). Administer a single dose of the compound to the animals.

  • Blood Sampling: Collect blood samples from a subset of animals at various time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). The sampling site can be the tail vein, saphenous vein, or via cardiac puncture for terminal collection. Collect the blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of ZK756326 in the plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data. Calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t₁/₂), clearance (CL), and volume of distribution (Vd).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of ZK756326 and the workflows for the described experimental protocols.

ZK756326_Signaling_Pathway ZK756326 Signaling Pathway through CCR8 ZK756326 ZK756326 CCR8 CCR8 Receptor ZK756326->CCR8 Binds and Activates G_protein Gαi/βγ CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates AC Adenylyl Cyclase (AC) G_protein->AC Gαi inhibits PIP2 PIP₂ PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates ERK_activation ERK Activation PKC->ERK_activation Leads to

Caption: ZK756326 activates CCR8, leading to Gαi-mediated signaling and downstream effects.

Experimental_Workflow_Binding_Assay Workflow for CCR8 Competitive Radioligand Binding Assay A Prepare CCR8-expressing cell membranes B Incubate membranes with radioligand and ZK756326 A->B C Separate bound and unbound ligand by filtration B->C D Wash filters to remove non-specific binding C->D E Measure radioactivity D->E F Analyze data and determine IC₅₀ E->F

Caption: Workflow for the CCR8 competitive radioligand binding assay.

Experimental_Workflow_Calcium_Assay Workflow for Intracellular Calcium Mobilization Assay A Plate CCR8-expressing cells B Load cells with a calcium-sensitive dye A->B C Add ZK756326 and measure fluorescence change B->C D Analyze dose-response and determine EC₅₀ C->D

Caption: Workflow for the intracellular calcium mobilization assay.

Experimental_Workflow_PK_Study Workflow for In Vivo Pharmacokinetic Study A Administer ZK756326 to rodents B Collect blood samples at various time points A->B C Prepare plasma B->C D Quantify drug concentration using LC-MS/MS C->D E Perform pharmacokinetic analysis D->E

References

ZK756326 dihydrochloride CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZK756326 dihydrochloride (B599025), a non-peptide agonist of the C-C chemokine receptor 8 (CCR8). This document consolidates key chemical and biological data, outlines experimental methodologies for its characterization, and visualizes its signaling pathways and experimental workflows.

Core Compound Data

ZK756326 dihydrochloride is a small molecule investigated for its selective agonistic activity on CCR8, a G protein-coupled receptor (GPCR) involved in immune responses.[1][2]

PropertyValueSource
CAS Number 1780259-94-0[1][2][3][4]
Molecular Weight 429.38 g/mol [2][3][4][5]
Molecular Formula C₂₁H₃₀Cl₂N₂O₃[2][3][4]
Purity ≥98%[1]
Appearance Crystalline solid[1]
Synonyms ZK-756326, ZK 756326[3][4]
IUPAC Name 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]ethanol dihydrochloride[3]

Mechanism of Action and Signaling Pathway

ZK756326 acts as an agonist at the CCR8 receptor.[1][2] Its binding initiates a signaling cascade that is predominantly dependent on the Gαi subunit of the G protein complex.[1] This activation leads to downstream cellular responses, most notably an increase in intracellular calcium concentration.[1][2] While it is a full agonist for calcium mobilization, its signaling profile can differ from that of the endogenous ligand, CCL1, particularly concerning cell migration, suggesting it may act as a biased agonist.[1]

Studies have shown that ZK756326 inhibits the binding of the natural CCR8 ligand, CCL1 (also known as I-309), with an IC₅₀ value of 1.8 µM.[4][5] While demonstrating selectivity for CCR8, it has been observed to interact with some serotonergic and adrenergic receptors at higher concentrations.[2]

ZK756326_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds to G_protein Gαi/βγ CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Responses Ca2_release->Downstream Leads to

Figure 1: ZK756326-mediated CCR8 signaling pathway.

Experimental Protocols

The characterization of this compound typically involves a series of in vitro assays to determine its binding affinity, functional activity, and selectivity.

Receptor Binding Assay

Objective: To determine the affinity of ZK756326 for the CCR8 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human CCR8 receptor.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CCR8 ligand (e.g., ¹²⁵I-CCL1), and varying concentrations of ZK756326.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through a filter mat that traps the cell membranes.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to calculate the IC₅₀ value, which is the concentration of ZK756326 that inhibits 50% of the specific binding of the radioligand.

Receptor_Binding_Assay_Workflow start Start prep Prepare CCR8 Membranes start->prep setup Set up 96-well plate: Membranes + Radioligand + ZK756326 dilutions prep->setup incubate Incubate to Equilibrium setup->incubate filter Vacuum Filtration (Separate Bound/Free) incubate->filter count Scintillation Counting filter->count analyze Calculate IC₅₀ count->analyze end End analyze->end

Figure 2: Workflow for a CCR8 receptor binding assay.

Calcium Mobilization Assay

Objective: To measure the functional agonistic activity of ZK756326 by detecting changes in intracellular calcium levels following CCR8 activation.

Methodology:

  • Cell Culture: Cells expressing the CCR8 receptor (e.g., U87 MG cells) are cultured in 96-well plates.[2]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to Ca²⁺.[2]

  • Compound Addition: Varying concentrations of ZK756326 are added to the wells.

  • Signal Detection: The fluorescence intensity is measured over time using a plate reader with kinetic reading capabilities, such as a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is plotted against the concentration of ZK756326. A dose-response curve is generated to determine the EC₅₀ value, which is the concentration that elicits 50% of the maximal response.

Selectivity Profile

To assess the specificity of ZK756326, binding competition assays are performed against a panel of other G protein-coupled receptors. At a concentration of 50 µM, ZK756326 has shown greater than 28-fold selectivity for CCR8 over 26 other GPCRs.[2] However, it displays some off-target activity at serotonergic receptors (5-HT₁ₐ, 5-HT₂ₙ, 5-HT₂ₙ, and 5-HT₅ₐ) with IC₅₀ values of 5.4, 4.4, 34.8, and 16 µM, respectively.[1][2]

This technical guide provides a foundational understanding of this compound for research and development purposes. The provided data and protocols serve as a starting point for further investigation into the therapeutic potential of this CCR8 agonist.

References

ZK756326 Dihydrochloride: An In-depth Technical Guide on its Effect on Intracellular Calcium Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride (B599025) is a potent and selective non-peptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various immune responses. A key functional consequence of ZK756326 dihydrochloride binding to CCR8 is the mobilization of intracellular calcium ([Ca²⁺]i), a critical second messenger in numerous cellular signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound on intracellular calcium levels, detailed experimental protocols for its characterization, and a summary of the available quantitative data.

Introduction

This compound has been identified as a full agonist of the CCR8 receptor, meaning it is capable of eliciting a maximal receptor-mediated response. One of the primary and most readily measurable downstream effects of CCR8 activation by this compound is a dose-responsive increase in the concentration of free cytosolic calcium. This elevation in intracellular calcium is a crucial signaling event that can trigger a cascade of cellular processes, including enzyme activation, gene transcription, and cell migration. Understanding the specifics of this calcium mobilization is fundamental to elucidating the pharmacological profile of this compound and its potential therapeutic applications.

Signaling Pathway of this compound-Induced Calcium Mobilization

The increase in intracellular calcium initiated by this compound is primarily mediated through the Gαi subunit of the heterotrimeric G protein coupled to CCR8. Activation of the Gαi pathway is a hallmark of CCR8 signaling. While the broader CCR8 signaling can also involve Gαq and Gβγ subunits, the predominant pathway for calcium release stimulated by CCR8 agonists involves Gαi. This signaling cascade can be effectively blocked by pertussis toxin, a known inhibitor of Gαi signaling.

Upon binding of this compound to CCR8, the Gαi subunit is activated. This activation, often in concert with the Gβγ subunits, leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), which is the primary intracellular calcium store. This binding event opens the IP₃ receptor channels, leading to a rapid efflux of Ca²⁺ from the ER into the cytoplasm, thereby increasing the intracellular calcium concentration.

ZK756326_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum ZK756326 ZK756326 dihydrochloride CCR8 CCR8 ZK756326->CCR8 Binds G_protein Gαi/βγ CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3_DAG IP₃ + DAG PIP2->IP3_DAG IP3_receptor IP₃ Receptor IP3_DAG->IP3_receptor IP₃ binds Ca_store Ca²⁺ Store IP3_receptor->Ca_store Opens channel Ca_release Ca²⁺ Release Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response Ca_store->Ca_release

Figure 1. Signaling pathway of this compound-induced intracellular calcium release.

Quantitative Data

The following table summarizes the available quantitative data regarding the effect of this compound on intracellular calcium levels and related receptor binding.

ParameterValueCell LineComments
IC₅₀ (CCL1 Binding Inhibition)1.8 µMCCR8-expressing cellsThis value indicates the concentration of this compound required to inhibit the binding of the natural CCR8 ligand, CCL1 (also known as I-309), by 50%.[1][2][3]
Agonist Type Full AgonistCCR8-expressing cellsThis compound is capable of producing the maximum possible calcium mobilization response mediated by CCR8.[1][2][3]
Cross-desensitization ObservedCCR8-expressing cellsPre-treatment with this compound desensitizes the receptor to a subsequent stimulation by CCL1, and vice-versa, indicating they act through the same receptor.[1][2][3]

Experimental Protocols

This section provides a detailed methodology for a key experiment used to characterize the effect of this compound on intracellular calcium levels.

Intracellular Calcium Mobilization Assay using a Fluorometric Imaging Plate Reader (FLIPR)

This assay is a high-throughput method to measure changes in intracellular calcium concentration in response to receptor agonists.

Materials:

  • Cell Line: U87 MG cells stably expressing human CCR8.

  • Reagents:

    • This compound

    • CCL1 (positive control)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 3)

    • Probenecid (B1678239) (anion transport inhibitor to prevent dye leakage)

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

    • Cell culture medium

    • Poly-D-lysine

  • Equipment:

    • Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader with liquid handling capabilities

    • 96-well, black-walled, clear-bottom microplates

    • Standard cell culture incubator (37°C, 5% CO₂)

    • Centrifuge

Experimental Workflow:

Calcium_Assay_Workflow start Start cell_plating 1. Plate CCR8-expressing U87 MG cells on poly-D-lysine coated 96-well plates start->cell_plating incubation1 2. Incubate overnight at 37°C cell_plating->incubation1 dye_loading 3. Load cells with calcium-sensitive dye (e.g., Calcium 3) for 60 min at 37°C incubation1->dye_loading prepare_compounds 4. Prepare serial dilutions of ZK756326 and controls dye_loading->prepare_compounds flipr_assay 5. Place plate in FLIPR and add compounds prepare_compounds->flipr_assay data_acquisition 6. Measure fluorescence intensity over time flipr_assay->data_acquisition analysis 7. Analyze data to determine dose-response relationship data_acquisition->analysis end End analysis->end

Figure 2. Workflow for the intracellular calcium mobilization assay.

Procedure:

  • Cell Plating:

    • Coat the wells of a 96-well, black-walled, clear-bottom microplate with poly-D-lysine according to the manufacturer's instructions.

    • Seed the CCR8-expressing U87 MG cells into the wells at a predetermined density (e.g., 1 x 10⁴ to 5 x 10⁴ cells per well).

    • Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 3) and probenecid in the assay buffer.

    • Aspirate the cell culture medium from the wells.

    • Add the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve.

    • Prepare solutions of a positive control (e.g., a known concentration of CCL1) and a vehicle control (assay buffer with the same final concentration of the solvent used for the drug).

  • FLIPR Assay and Data Acquisition:

    • Place the cell plate into the FLIPR instrument.

    • Program the instrument to add the prepared compound solutions to the wells.

    • Measure the baseline fluorescence for a short period before the addition of the compounds.

    • Initiate the automated addition of the this compound dilutions, positive control, and vehicle control to their respective wells.

    • Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).

Conclusion

This compound is a valuable tool for studying the biology of the CCR8 receptor. Its action as a full agonist leads to a robust and dose-dependent increase in intracellular calcium levels, primarily through the Gαi-PLC-IP₃ signaling pathway. The experimental protocols outlined in this guide provide a framework for the reliable and quantitative assessment of this key functional response. Further characterization of the downstream consequences of this calcium signal will continue to enhance our understanding of the physiological and pathological roles of CCR8 and the therapeutic potential of its modulation.

References

Inhibition of CCL1 binding by ZK756326 dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Inhibition of CCL1 Binding by ZK756326 Dihydrochloride (B599025)

Introduction

The C-C motif chemokine ligand 1 (CCL1), also known as I-309, is a secreted glycoprotein (B1211001) that plays a significant role in immunoregulatory and inflammatory processes.[1][2] It is primarily secreted by activated T cells, monocytes, and macrophages.[1] CCL1 exerts its biological effects by binding to its specific G protein-coupled receptor, the C-C chemokine receptor 8 (CCR8).[1] The CCL1-CCR8 signaling axis is a key mediator of chemotaxis, attracting monocytes, macrophages, and particularly Th2 lymphocytes to sites of inflammation.[1] This pathway is implicated in various physiological and pathological conditions, including autoimmune diseases, allergic inflammation, and cancer, making CCR8 a promising therapeutic target.[3][4]

ZK756326 dihydrochloride is a potent, selective, nonpeptide small molecule that interacts with CCR8.[5] While it is classified as a full agonist of the CCR8 receptor, it functions as a competitive inhibitor of the binding of the natural ligand, CCL1.[6][7][8] This dual characteristic—displacing the endogenous ligand while simultaneously activating the receptor—positions ZK756326 as a valuable pharmacological tool for dissecting the complexities of CCR8 signaling and function. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways related to the interaction of ZK756326 with the CCL1-CCR8 axis.

Mechanism of Action

This compound acts as a competitive agonist at the CCR8 receptor. It directly binds to the receptor, thereby physically preventing the binding of the endogenous chemokine CCL1.[6][8] Upon binding, ZK756326 functions as a full agonist, initiating a cascade of intracellular signaling events typically associated with CCR8 activation.[6][9] This includes Gαi-protein-mediated signaling, a dose-responsive increase in intracellular calcium, and the stimulation of extracellular acidification in cells expressing human CCR8.[6][9]

A key consequence of its agonistic activity is the cross-desensitization of the receptor to CCL1.[6][10] By activating and internalizing the receptor, ZK756326 renders the cell less responsive to subsequent stimulation by the natural ligand. Studies have also revealed that small molecule agonists like ZK756326 can act as biased agonists, evoking a different subset of the receptor's signaling repertoire compared to chemokine ligands, particularly concerning Gβγ signaling and cell migration.[11]

Quantitative Data Presentation

The following tables summarize the binding affinity, functional potency, and selectivity of this compound.

Table 1: Binding Affinity and Functional Potency of ZK756326

Assay Type Target Cell Line Value Reference
Binding Inhibition (IC₅₀) Human CCR8 U87 cells 1.8 µM [5][6][7]

| Agonist Activity (EC₅₀) | Human CCR8 | - | 245 nM |[10] |

Table 2: Off-Target Selectivity Profile of ZK756326

Off-Target Receptor Binding Inhibition (IC₅₀) Notes Reference
5-HT₂B 4.4 µM Serotonergic Receptor [6][7]
5-HT₁A 5.4 µM Serotonergic Receptor [6][7]
5-HT₆ 5.9 µM Serotonergic Receptor [6][7]
5-HT₅A 16 µM Serotonergic Receptor [6][7]
α₂A <20 µM Adrenergic Receptor (65% inhibition at 20 µM) [6][7]
5-HT₂C 34.8 µM Serotonergic Receptor [6][7]
26 other GPCRs >50 µM Broad panel screening [6][7]

| CCR3, CXCR3, CXCR4, CCR5 | No agonist activity | Chemokine Receptors |[10] |

Signaling Pathways and Mechanisms

The interaction of CCL1 and ZK756326 with CCR8 initiates distinct but overlapping signaling cascades.

CCL1-CCR8 Signaling Pathway Binding of CCL1 to CCR8 activates the heterotrimeric G-protein, primarily Gαi. This leads to the dissociation of the Gαi and Gβγ subunits, which initiate downstream signaling. Key events include the activation of phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺), and the activation of the MAPK/ERK pathway, ultimately resulting in cellular responses such as chemotaxis and regulation of apoptosis.[1][2]

G cluster_membrane Cell Membrane CCR8 CCR8 G_protein Gαi Gβγ CCR8->G_protein Activation PLC PLC G_protein->PLC Activates MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activates CCL1 CCL1 CCL1->CCR8 Binds Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Cellular_Response Cellular Response (Chemotaxis) Ca_mobilization->Cellular_Response MAPK_pathway->Cellular_Response

Caption: Canonical CCL1-CCR8 Signaling Pathway.

ZK756326 Mechanism of Action ZK756326 competitively binds to CCR8, blocking CCL1 access. As an agonist, it independently activates the Gαi pathway, leading to calcium mobilization and receptor desensitization. This prevents CCL1 from eliciting its own specific cellular responses.

G cluster_membrane Cell Membrane CCR8 CCR8 Agonist_Signal Agonist Signaling (Ca²⁺, Desensitization) CCR8->Agonist_Signal CCL1 CCL1 CCL1->CCR8 Binding Blocked ZK756326 ZK756326 ZK756326->CCR8 Competitive Binding & Activation CCL1_to_CCR8_edge CCL1_to_CCR8_edge ZK756326->CCL1_to_CCR8_edge

Caption: ZK756326 Competitive Agonism at CCR8.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following protocols are based on methods described in the cited literature.

1. CCL1 Binding Competition Assay

This assay quantifies the ability of ZK756326 to inhibit the binding of a labeled CCL1 ligand to cells expressing CCR8.

  • Cell Preparation:

    • Culture U87 MG cells stably expressing human CCR8 (U87.CD4.hCCR8) under standard conditions.[6][12]

    • On the day of the assay, harvest the cells and resuspend them in a suitable binding buffer (e.g., HEPES buffer with 0.5% BSA, 0.01% Sodium Azide, pH 7.4).[13]

    • Adjust the cell density to a pre-optimized concentration (e.g., 3.3 x 10⁵ cells/ml).[13]

  • Assay Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • Prepare a solution of radiolabeled or fluorescently labeled CCL1 (e.g., ¹²⁵I-CCL1 or hCCL1-AF647) at a fixed concentration, typically near its Kd value.[13][14]

    • In a 96-well plate, add the ZK756326 dilutions to triplicate wells.

    • Add the labeled CCL1 solution to all wells.

    • Add the cell suspension to all wells to initiate the binding reaction.

    • Incubate the plate for 1-2 hours at 37°C or room temperature, allowing the binding to reach equilibrium.[13][14]

    • Measure the bound signal using an appropriate detection system (e.g., scintillation counter for radiolabels, fluorescence plate reader for fluorophores).

    • Data is analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).[14]

2. Intracellular Calcium Mobilization Assay

This functional assay measures the ability of ZK756326 to act as an agonist by detecting transient increases in cytoplasmic free calcium.

  • Cell Preparation:

    • Plate U87.CD4.hCCR8 cells on poly-D-lysine-coated black, clear-bottom 96-well plates at 10,000 cells/well and culture overnight.[6]

    • On the day of the assay, remove the culture medium.

    • Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Calcium 3) for 60 minutes at 37°C in a loading buffer (e.g., Hanks' balanced salts solution with 20 mM HEPES, 3.2 mM CaCl₂, 1% FBS, and 2.5 mM probenecid).[7]

  • Assay Procedure:

    • Prepare serial dilutions of ZK756326, CCL1 (positive control), and buffer (negative control).

    • Place the 96-well plate into a Fluorometric Imaging Plate Reader (FLIPR).

    • Measure the baseline fluorescence for each well.

    • Add the agonist dilutions to the wells and immediately begin measuring fluorescence changes over time.[6][7]

    • The increase in fluorescence corresponds to the concentration of intracellular free Ca²⁺.

    • For cross-desensitization experiments, perform a first addition of an agonist (e.g., 3 µM ZK756326) followed by a second addition of 100 nM CCL1 to measure the blunted response.[6][7]

3. Chemotaxis (Cell Migration) Assay

This assay assesses the ability of ZK756326 to induce cell migration, a key function of chemokine signaling.

  • Assay Setup:

    • Use a Transwell migration system with polycarbonate membrane inserts (e.g., 5 µm pore size).

    • Prepare a cell suspension of CCR8-expressing cells (e.g., Jurkat.hCCR8 or primary T-cells) in migration medium (e.g., RPMI with 1% BSA and 25 mM HEPES) at a density of approximately 3 x 10⁵ cells per insert.[9][15]

  • Assay Procedure:

    • Prepare serial dilutions of ZK756326 or CCL1 in migration medium and add them to the lower wells of the Transwell plate.[9]

    • Add the cell suspension to the upper inserts.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[15][16]

    • After incubation, remove the inserts.

    • Quantify the number of cells that have migrated to the lower chamber, typically by using a flow cytometer.[9][16]

    • A migration index is calculated as the ratio of cells migrating in response to the agonist versus the buffer control.[9]

    • To test for antagonism, a fixed concentration of CCL1 is added to the bottom well along with serial dilutions of the potential inhibitor.[15]

G start Start prep_cells Prepare CCR8+ Cell Suspension start->prep_cells prep_ligands Prepare Serial Dilutions of ZK756326 start->prep_ligands prep_radioligand Prepare Fixed Conc. of Labeled CCL1 start->prep_radioligand add_to_plate Add Reagents to 96-well Plate prep_cells->add_to_plate prep_ligands->add_to_plate prep_radioligand->add_to_plate incubate Incubate to Reach Equilibrium add_to_plate->incubate measure Measure Bound Radioactivity/Fluorescence incubate->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

References

ZK756326 Dihydrochloride: A Technical Guide to its Application in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride (B599025) is a potent and selective nonpeptide agonist for the CC chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) with significant implications in immunology, particularly in the context of T-cell mediated responses.[1][2] This technical guide provides an in-depth overview of ZK756326 dihydrochloride, its mechanism of action, and its application in immunological research. Detailed experimental protocols for key assays are provided, along with quantitative data and visualizations of relevant signaling pathways and workflows to facilitate its use in laboratory settings. While some commercial sources have erroneously listed ZK756326 as an androgen receptor antagonist, the primary scientific literature firmly establishes its role as a CCR8 agonist.

Introduction to this compound

This compound is a small molecule that acts as a full agonist of the human CC chemokine receptor 8 (CCR8).[1][2][3] CCR8 is a key chemokine receptor expressed on various immune cells, including T helper 2 (Th2) cells, regulatory T cells (Tregs), and monocytes. Its natural ligand is CCL1 (I-309). The activation of CCR8 is involved in the trafficking and function of these cells, making it a receptor of interest in inflammatory diseases, autoimmune disorders, and cancer immunotherapy. ZK756326 provides a valuable pharmacological tool for studying the biological roles of CCR8.

Physicochemical Properties

PropertyValue
Chemical Formula C₂₁H₃₀Cl₂N₂O₃
Molecular Weight 429.38 g/mol
CAS Number 1780259-94-0
Appearance Solid powder

Quantitative Data

The following table summarizes the key quantitative parameters of this compound's activity on CCR8.

ParameterSpeciesValueAssayReference
IC₅₀ (CCL1 binding inhibition)Human1.8 µMRadioligand binding assay[1][2][3]
EC₅₀ (Extracellular acidification)Human254 nMCytosensor Microphysiometer
EC₅₀ (Extracellular acidification)Mouse2.6 µMCytosensor Microphysiometer

Mechanism of Action & Signaling Pathway

This compound functions as a full agonist at the CCR8, initiating downstream signaling cascades comparable to the endogenous ligand, CCL1.[1][2][3] Upon binding, it induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαi subtype. This activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

Simultaneously, the dissociation of Gβγ subunits from Gαi activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a hallmark of CCR8 activation that can be measured in a calcium flux assay.[1][2][3]

Furthermore, CCR8 activation by ZK756326 stimulates the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2). Receptor activation also promotes the recruitment of β-arrestin, which is involved in receptor desensitization, internalization, and G protein-independent signaling.

ZK756326_Signaling_Pathway cluster_membrane Cell Membrane CCR8 CCR8 G_protein Gαi/βγ CCR8->G_protein Activates beta_arrestin β-Arrestin CCR8->beta_arrestin Recruits ZK756326 ZK756326 ZK756326->CCR8 Binds PLC PLC G_protein->PLC Activates ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release pERK p-ERK1/2 ERK_pathway->pERK Internalization Receptor Internalization beta_arrestin->Internalization

ZK756326-induced CCR8 signaling cascade.

Experimental Protocols

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following receptor activation by ZK756326.

Calcium_Flux_Workflow start Start plate_cells Plate CCR8-expressing cells in a 96-well plate start->plate_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->load_dye baseline Measure baseline fluorescence using a FLIPR system load_dye->baseline add_compound Add ZK756326 dihydrochloride baseline->add_compound measure_flux Record fluorescence change over time add_compound->measure_flux analyze Analyze data to determine EC₅₀ and maximal response measure_flux->analyze end End analyze->end

Workflow for a calcium flux assay.

Detailed Methodology:

  • Cell Preparation:

    • Culture CCR8-expressing cells (e.g., CHO-K1 or HEK293 stable transfectants) to 70-80% confluency.

    • Harvest cells and resuspend in assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • Plate the cells in a 96-well, black-walled, clear-bottom plate at a density of 10,000-50,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer according to the manufacturer's instructions. An equal volume of 2.5 mM probenecid (B1678239) can be included to prevent dye leakage.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a 2X stock solution of this compound in assay buffer. Perform serial dilutions to create a dose-response curve.

  • Measurement:

    • Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add the this compound solution to the wells.

    • Continue to measure the fluorescence intensity kinetically for 60-120 seconds to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence is proportional to the intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration of ZK756326.

    • Plot the peak response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

Chemotaxis Assay (Transwell Migration)

This assay quantifies the ability of ZK756326 to induce directed migration of CCR8-expressing cells.

Chemotaxis_Workflow start Start prepare_cells Prepare a suspension of CCR8-expressing cells in serum-free medium start->prepare_cells setup_transwell Place Transwell inserts into a 24-well plate prepare_cells->setup_transwell add_chemoattractant Add ZK756326 to the lower chamber setup_transwell->add_chemoattractant add_cells Add cell suspension to the upper chamber add_chemoattractant->add_cells incubate Incubate for 2-4 hours at 37°C add_cells->incubate quantify Quantify migrated cells in the lower chamber incubate->quantify analyze Calculate Chemotactic Index quantify->analyze end End analyze->end

Workflow for a Transwell chemotaxis assay.

Detailed Methodology:

  • Cell Preparation:

    • Culture CCR8-expressing cells (e.g., primary T-cells or a CCR8-transfected cell line) and serum-starve for 2-4 hours prior to the assay.

    • Resuspend the cells in serum-free RPMI 1640 medium containing 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Use a 24-well plate with Transwell inserts (typically with a 5 µm pore size for lymphocytes).

    • In the lower wells, add 600 µL of serum-free medium containing various concentrations of this compound. Include a negative control (medium alone) and a positive control (e.g., 100 ng/mL CCL1).

    • Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the Transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the migrated cells using a hemocytometer, an automated cell counter, or by flow cytometry (by acquiring events for a fixed period of time).

  • Data Analysis:

    • Calculate the Chemotactic Index by dividing the number of cells that migrated in the presence of ZK756326 by the number of cells that migrated in the negative control.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CCR8, a key step in receptor desensitization and signaling. Commercial platforms such as the DiscoverX PathHunter® assay are commonly used.

Detailed Methodology (based on PathHunter® principle):

  • Cell Line:

    • Use a cell line engineered to co-express a ProLink (PK)-tagged CCR8 and an Enzyme Acceptor (EA)-tagged β-arrestin.

  • Cell Plating:

    • Plate the PathHunter® CCR8 cells in a 384-well white, solid-bottom assay plate according to the manufacturer's protocol and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the compound dilutions to the cells.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Add the PathHunter® detection reagent, which contains the substrate for the complemented β-galactosidase enzyme.

    • Incubate at room temperature for 60 minutes.

  • Measurement:

    • Read the chemiluminescent signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

  • Data Analysis:

    • Plot the luminescence signal against the ZK756326 concentration and fit the data to determine the EC₅₀.

ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream event in the CCR8 signaling cascade.

Detailed Methodology:

  • Cell Treatment:

    • Plate CCR8-expressing cells and serum-starve overnight to reduce basal ERK phosphorylation.

    • Treat the cells with various concentrations of this compound for different time points (e.g., 2, 5, 10, 30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal to determine the fold-change in ERK phosphorylation.

Conclusion

This compound is a well-characterized and selective CCR8 agonist that serves as an invaluable tool for immunological research. Its ability to potently activate CCR8 allows for the detailed investigation of this receptor's role in immune cell trafficking, activation, and function. The experimental protocols provided in this guide offer a robust framework for researchers to utilize ZK756326 in studying CCR8-mediated signaling and its physiological consequences.

References

Technical Whitepaper: The Role of C-C Chemokine Receptor 8 (CCR8) in HIV Infection and its Investigation Using ZK756326 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Immunodeficiency Virus (HIV-1) entry into host cells is a complex process primarily mediated by the CD4 receptor and a coreceptor, typically CCR5 or CXCR4. However, the virus can utilize alternative coreceptors, expanding its cellular tropism and pathogenic potential. C-C Chemokine Receptor 8 (CCR8) has been identified as a functional coreceptor for various HIV-1 strains, including those that are T-cell tropic, macrophage-tropic, and dual-tropic.[1][2] This is particularly relevant in specific cellular environments like the thymus, where CCR8 is highly expressed and may contribute to HIV-1-induced pathogenesis.[3][4] Understanding the interaction between HIV-1 and CCR8 is crucial for developing novel therapeutic strategies. This document provides a technical overview of the role of CCR8 in HIV-1 infection and details the use of ZK756326 dihydrochloride (B599025), a potent nonpeptide CCR8 agonist, as a chemical probe to investigate this interaction. We present its pharmacological data, delineate the CCR8 signaling pathway, propose a mechanism for its antiviral activity, and provide detailed experimental protocols for its characterization.

The Role of CCR8 as an HIV-1 Coreceptor

CCR8, a G protein-coupled receptor (GPCR), is predominantly expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and monocytes.[5][6] Its primary endogenous ligand is CCL1 (also known as I-309).[5] Several studies have confirmed that CCR8 can function as a coreceptor for HIV-1 entry.

  • Coreceptor Function: CCR8 has been shown to support infection by diverse HIV-1 strains in transfected cell lines.[3] More importantly, studies on primary human thymocytes, which naturally express high levels of CCR8, demonstrate that the receptor can be used by X4, R5, and dual-tropic (X4R5) HIV-1 strains for productive infection.[3][4]

  • Inhibition by Natural Ligand: The natural CCR8 ligand, I-309 (CCL1), potently inhibits HIV-1 envelope-mediated cell-cell fusion and viral infection in a dose-dependent manner.[1][4] This competitive inhibition provides strong evidence for the specific interaction between the HIV-1 envelope glycoprotein (B1211001) (Env) and CCR8 during viral entry.

  • Cellular Tropism: The expression of CCR8 on brain-derived cells and T-cells suggests its role in the tropism of HIV-1 for these cell types, potentially contributing to neurological complications and immune dysregulation.[2]

ZK756326 Dihydrochloride: A Pharmacological Probe for CCR8

This compound is a small molecule, nonpeptide compound that acts as a potent agonist for the CCR8 receptor.[7][8][9] While seemingly counterintuitive for an antiviral investigation, its agonist activity provides a unique tool to modulate receptor function and study its role in HIV entry.

Data Presentation: Pharmacological Profile

Quantitative analysis reveals the potency and selectivity of ZK756326. It inhibits the binding of the natural ligand CCL1 while simultaneously activating the receptor's downstream signaling pathways.

Table 1: Pharmacological Profile of this compound at CCR8

Parameter Species Value Description Reference(s)
IC₅₀ Human 1.8 µM Concentration causing 50% inhibition of the CCR8 ligand I-309 (CCL1) binding. [7][10]
EC₅₀ Human 254 nM Concentration causing 50% of maximal effect in stimulating extracellular acidification. [8]
EC₅₀ Mouse 2.6 µM Concentration causing 50% of maximal effect in stimulating extracellular acidification. [8]

| Activity | Human | Full Agonist | Dose-responsively elicits an increase in intracellular calcium and cross-desensitizes the receptor's response to CCL1. |[7][9] |

Table 2: Selectivity Profile of ZK756326 (Tested at 50 µM)

Receptor Target IC₅₀ (µM) Selectivity over CCR8 (Fold) Reference(s)
CCR8 1.8 - [10]
5-HT₁A 5.4 ~0.3x [8][10]
5-HT₂B 4.4 ~0.4x [8][10]
5-HT₂C 34.8 ~19x [8][10]
5-HT₅A 16 ~9x [8][10]
5-HT₆ 5.9 ~3x [10]
Adrenergic α2A <20 <11x [10]

| 26 Other GPCRs | >50 | >28x |[10] |

Note: The compound shows some off-target activity at several serotonin (B10506) (5-HT) receptors, which should be considered when designing and interpreting experiments.

Mechanism of Action

CCR8 Signaling Pathway

Upon activation by a ligand like CCL1 or an agonist like ZK756326, CCR8 undergoes a conformational change and couples primarily to the Gαi subtype of heterotrimeric G proteins.[5] This initiates a downstream signaling cascade.

  • Gαi Activation: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gβγ-Mediated Signaling: The Gβγ subunit dissociates and can activate other effectors, such as phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG.

  • Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • MAPK/ERK Pathway: CCR8 activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, promoting cell proliferation and survival.[5]

The culmination of these signals results in cellular responses such as chemotaxis, gene transcription modulation, and cell survival.

CCR8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (CCL1 or ZK756326) CCR8 CCR8 Ligand->CCR8 Binds G_Protein Gαiβγ CCR8->G_Protein Activates G_alpha_i Gαi (active) G_Protein->G_alpha_i G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C (PLC) Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization G_alpha_i->AC Inhibits G_beta_gamma->PLC Activates MAPK_ERK MAPK/ERK Pathway G_beta_gamma->MAPK_ERK Cell_Response Cellular Responses (Chemotaxis, Survival) cAMP->Cell_Response Modulates ATP ATP ATP->AC Ca_Mobilization->Cell_Response MAPK_ERK->Cell_Response

Caption: The CCR8 signaling pathway upon ligand binding.
Proposed Mechanism of ZK756326-Mediated HIV Inhibition

Despite being a functional agonist, ZK756326 inhibits HIV fusion.[8] The most plausible mechanism is that by potently and persistently activating CCR8, ZK756326 induces classical GPCR regulatory processes: desensitization and internalization . This renders the CCR8 receptor unavailable on the cell surface for the HIV-1 Env glycoprotein to bind, effectively blocking viral entry. This is supported by findings that ZK756326 cross-desensitizes the receptor to its natural ligand, CCL1.[7][9]

ZK756326_MoA cluster_0 Normal HIV Entry via CCR8 cluster_1 Inhibition by ZK756326 HIV HIV-1 Env CD4 CD4 HIV->CD4 1. Binds CCR8_surface CCR8 CD4->CCR8_surface 2. Conformational Change & Binds Fusion Membrane Fusion & Viral Entry CCR8_surface->Fusion ZK ZK756326 CCR8_surface_2 CCR8 ZK->CCR8_surface_2 1. Binds & Activates Internalization Receptor Internalization CCR8_surface_2->Internalization 2. Induces HIV_blocked HIV-1 Env No_Fusion Entry Blocked HIV_blocked->No_Fusion No available CCR8 to bind

Caption: Proposed mechanism of HIV-1 entry inhibition by ZK756326.

Experimental Protocols

To investigate the interaction between ZK756326, CCR8, and HIV-1, several key in vitro assays are required.

Calcium Mobilization Assay

This assay measures the ability of ZK756326 to act as a CCR8 agonist by quantifying the release of intracellular calcium.

Materials:

  • Cells stably expressing human CCR8 (e.g., U87-CD4-CCR8 or CHO-K1/CCR8).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound and CCL1 (positive control).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Methodology:

  • Cell Plating: Seed CCR8-expressing cells into the microplate and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove culture medium and add the calcium-sensitive dye solution. Incubate for 1 hour at 37°C to allow for dye uptake.

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Compound Preparation: Prepare serial dilutions of ZK756326 and CCL1 in assay buffer in a separate compound plate.

  • FLIPR Measurement: a. Place both the cell plate and compound plate into the FLIPR instrument. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. The instrument will automatically add the compounds from the compound plate to the cell plate. d. Immediately measure the change in fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular Ca²⁺. Plot the peak fluorescence response against the compound concentration and fit to a dose-response curve to determine the EC₅₀.[7]

HIV-1 Pseudovirus Neutralization Assay

This assay quantifies the ability of ZK756326 to inhibit HIV-1 entry in a single-cycle infection model.

Materials:

  • HEK293T cells for virus production.

  • TZM-bl reporter cells (express CD4, CCR5, CXCR4 and contain an LTR-driven luciferase reporter gene). These cells must be co-transfected to also express CCR8.

  • HIV-1 Env expression plasmid (for a strain known to use CCR8), an HIV-1 packaging plasmid (Env-deficient, luciferase reporter), and a CCR8 expression plasmid.

  • Transfection reagent.

  • This compound.

  • Luciferase assay reagent and a luminometer.

Methodology:

  • Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 packaging, Env, and CCR8 expression plasmids. Harvest the virus-containing supernatant after 48-72 hours.[11]

  • Cell Plating: Seed TZM-bl/CCR8 cells in a 96-well white, solid-bottom plate and incubate overnight.

  • Compound Incubation: Prepare serial dilutions of ZK756326. Pre-incubate the TZM-bl/CCR8 cells with the compound dilutions for 1 hour at 37°C.

  • Infection: Add a standardized amount of HIV-1 pseudovirus to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry and reporter gene expression.

  • Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the percent inhibition of viral entry for each ZK756326 concentration relative to the virus-only control. Determine the IC₅₀ value from the resulting dose-response curve.[11]

HIV_Neutralization_Workflow start Start step1 1. Plate TZM-bl/CCR8 Reporter Cells start->step1 step3 3. Pre-incubate Cells with ZK756326 (1 hr) step1->step3 step2 2. Prepare Serial Dilutions of ZK756326 step2->step3 step4 4. Add HIV-1 Pseudovirus to Cells step3->step4 step5 5. Incubate for 48 hrs at 37°C step4->step5 step6 6. Lyse Cells & Add Luciferase Substrate step5->step6 step7 7. Measure Luminescence step6->step7 step8 8. Calculate % Inhibition and Determine IC₅₀ step7->step8 end End step8->end

Caption: Experimental workflow for an HIV-1 neutralization assay.

Conclusion and Future Directions

CCR8 is a validated, albeit less canonical, coreceptor for HIV-1 infection, contributing to viral pathogenesis in specific cellular compartments. The small molecule this compound, while a functional CCR8 agonist, serves as an invaluable research tool. Its ability to inhibit HIV-1 entry, likely through agonist-induced receptor internalization and desensitization, highlights a potential therapeutic strategy. By rendering the CCR8 coreceptor unavailable to the virus, such compounds can effectively block infection.

Future research should focus on:

  • Confirming the mechanism of ZK756326-mediated inhibition through receptor internalization studies.

  • Evaluating the efficacy of this approach against a broader panel of primary HIV-1 isolates.

  • Developing CCR8-targeted molecules with improved selectivity and pharmacokinetic profiles.

The investigation of CCR8's role in HIV infection opens new avenues for the development of entry inhibitors, a class of antiretrovirals that remains critical in the fight against HIV/AIDS.[12] The principles learned from studying ZK756326 can inform the design of next-generation therapeutics targeting this important viral coreceptor.

References

The Role of ZK756326 Dihydrochloride in the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. Its composition plays a pivotal role in tumor progression, metastasis, and response to therapy. A key feature of the TME is its immunosuppressive nature, which allows cancer cells to evade immune surveillance. Regulatory T cells (Tregs) are critical mediators of this immunosuppression. The chemokine receptor CCR8 has emerged as a promising therapeutic target due to its preferential expression on tumor-infiltrating Tregs. ZK756326 dihydrochloride (B599025) is a potent and selective non-peptide agonist of the CCR8 receptor. This technical guide provides an in-depth analysis of the function of ZK756326 dihydrochloride within the TME, focusing on its mechanism of action, effects on immune cells, and potential therapeutic implications.

This compound: A CCR8 Agonist

ZK756326 is a small molecule that acts as a full agonist of the C-C chemokine receptor 8 (CCR8). It inhibits the binding of the natural CCR8 ligand, CCL1 (also known as I-309), and activates downstream signaling pathways.

Quantitative Data on ZK756326 Activity

The following tables summarize the key quantitative data regarding the in vitro activity of ZK756326.

Table 1: Binding Affinity and Agonist Potency of ZK756326

ParameterCell LineValueReference
IC50 (CCL1 binding inhibition)U87 cells1.8 µM[1]
EC50 (Calcium Mobilization)Not Specified245 nM[2]

Table 2: Selectivity Profile of ZK756326

ReceptorIC50 (µM)Reference
CCR8 1.8 [1]
5-HT2B4.4[1]
5-HT1A5.4[1]
5-HT65.9[1]
5-HT5A16[1]
α2A<20[1]
5-HT2C34.8[1]
Other GPCRs (26 tested)>50[1]

This table demonstrates the selectivity of ZK756326 for CCR8 over other G-protein coupled receptors, although some off-target activity is observed at higher concentrations.

Signaling Pathways Activated by ZK756326

ZK756326-mediated activation of CCR8 predominantly triggers signaling through the Gαi family of G proteins. This leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, as well as the mobilization of intracellular calcium. While the natural ligand CCL1 utilizes both Gαi and Gβγ signaling for cell migration, ZK756326-induced migration appears to be less dependent on Gβγ signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 G_protein Gαi/βγ CCR8->G_protein Activation G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibition Ca_release Intracellular Ca²⁺ Release G_alpha_i->Ca_release Migration Cell Migration G_alpha_i->Migration G_beta_gamma->Migration Minor role cAMP cAMP AC->cAMP Production cAMP->Migration Indirect effects Ca_release->Migration

ZK756326-CCR8 Signaling Pathway

The Role of the CCL1-CCR8 Axis in the Tumor Microenvironment

Recent studies have elucidated a critical role for the CCL1-CCR8 axis in shaping an immunosuppressive TME. Tumor-derived exosomes can educate lung fibroblasts to secrete CCL1. This chemokine then acts on CCR8-expressing T cells, promoting their differentiation into immunosuppressive Foxp3+ Tregs. This process contributes to the formation of a pre-metastatic niche that is permissive to tumor growth and metastasis.

cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell Exosomes Tumor-Derived Exosomes Tumor_Cell->Exosomes Release Fibroblast Lung Fibroblast Exosomes->Fibroblast Stimulate CCL1 CCL1 Fibroblast->CCL1 Secrete CCR8 CCR8 CCL1->CCR8 Binds to T_Cell T Cell Treg Regulatory T Cell (Treg) T_Cell->Treg Differentiation Treg->Tumor_Cell Promotes Survival ZK756326 ZK756326 ZK756326->CCR8 Blocks CCL1 cluster_workflow Chemotaxis Assay Workflow A 1. Prepare CCR8-expressing cell suspension C 3. Add cell suspension to upper chamber A->C B 2. Add ZK756326 to lower chamber of Transwell plate D 4. Incubate for 2-4 hours at 37°C B->D C->D E 5. Quantify migrated cells in lower chamber D->E

References

ZK756326 Dihydrochloride: A Technical Guide for G-Protein Coupled Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride (B599025) has emerged as a valuable pharmacological tool for the investigation of G-protein coupled receptors (GPCRs), primarily functioning as a potent and selective nonpeptide agonist for the CC chemokine receptor 8 (CCR8). This technical guide provides a comprehensive overview of ZK756326, including its pharmacological profile, mechanism of action, and detailed experimental protocols for its application in GPCR research. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize ZK756326 as a tool to explore CCR8 biology and its role in various physiological and pathological processes.

Introduction to ZK756326 Dihydrochloride

ZK756326 is a synthetic small molecule that acts as a full agonist at the human CCR8. CCR8 is a class A GPCR that is predominantly expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and a subset of monocytes. Its natural ligand is the chemokine CCL1 (I-309). The activation of CCR8 is implicated in various immune responses, including allergic inflammation and immune suppression within the tumor microenvironment. ZK756326 offers a stable and non-peptidic alternative to the endogenous ligand for studying the activation and signaling of CCR8.

Pharmacological Profile

The utility of ZK756326 as a research tool is defined by its potency, selectivity, and functional activity at CCR8. This section summarizes the key quantitative data that characterize its pharmacological profile.

Binding Affinity and Functional Potency

ZK756326 competitively inhibits the binding of the natural ligand CCL1 to CCR8 and acts as a full agonist, stimulating downstream signaling pathways.

ParameterReceptorCell LineValueReference
IC50 Human CCR8U871.8 µM
EC50 Human CCR8-245 nM

Table 1: Binding Affinity and Functional Potency of ZK756326 at CCR8. The IC50 value represents the concentration of ZK756326 required to inhibit 50% of the specific binding of radiolabeled CCL1 to human CCR8 expressed in U87 cells. The EC50 value indicates the concentration that produces 50% of the maximal response in a functional assay.

Selectivity Profile

While ZK756326 is a potent CCR8 agonist, it exhibits some off-target binding at higher concentrations, particularly at certain serotonin (B10506) and adrenergic receptors.

ReceptorIC50 (µM)Reference
5-HT1A 5.4
5-HT2B 4.4
5-HT2C 34.8
5-HT5A 16
5-HT6 5.9
α2A Adrenergic <20

Table 2: Off-Target Binding Profile of ZK756326. IC50 values represent the concentration of ZK756326 required to inhibit 50% of radiolabeled ligand binding to the respective off-target receptors. It is important to note that while ZK756326 binds to these receptors, it does not show agonist activity at the 5-HT1A receptor in a GTPγS binding assay, suggesting it may act as an antagonist or have no functional effect at these off-targets.

Mechanism of Action and Signaling Pathways

As a CCR8 agonist, ZK756326 initiates a cascade of intracellular signaling events upon binding to the receptor. The primary signaling pathway involves the activation of Gq-type G-proteins, leading to downstream effector activation.

G-Protein Coupling

The activation of CCR8 by ZK756326 leads to the coupling and activation of heterotrimeric G-proteins. The observed increase in intracellular free calcium strongly suggests coupling to the Gq/11 family of G-proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores.

Downstream Signaling Pathways

The initial G-protein activation by ZK756326 triggers several downstream signaling cascades, including:

  • Intracellular Calcium Mobilization: A rapid and dose-dependent increase in intracellular free Ca2+ concentration is a hallmark of ZK756326-mediated CCR8 activation.

  • Extracellular Signal-Regulated Kinase (ERK) Phosphorylation: ZK756326 stimulates the phosphorylation of ERK1/2 (p44/42 MAPK), a key downstream signaling event that can regulate cell proliferation, differentiation, and survival.

  • Extracellular Acidification: Activation of CCR8 by ZK756326 stimulates extracellular acidification, which is a measure of cellular metabolic activity.

  • Chemotaxis: As a chemokine receptor agonist, ZK756326 is expected to induce the directed migration of CCR8-expressing cells, such as regulatory T cells.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds to Gq Gq (αβγ) CCR8->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers ERK_Phos ERK1/2 Phosphorylation DAG->ERK_Phos Ca2_release->ERK_Phos Leads to Chemotaxis Chemotaxis Ca2_release->Chemotaxis Contributes to

Figure 1: ZK756326-mediated CCR8 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of ZK756326.

Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the IC50 value of ZK756326 for CCR8.

Materials:

  • Cell membranes from a cell line stably expressing human CCR8 (e.g., U87-CCR8)

  • Radiolabeled CCL1 (e.g., ¹²⁵I-CCL1)

  • This compound

  • Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.2

  • Wash Buffer: 50 mM HEPES, 500 mM NaCl, pH 7.2

  • 96-well filter plates (e.g., Millipore Multiscreen)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of ZK756326 in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer (for total binding) or a high concentration of unlabeled CCL1 (for non-specific binding) or the ZK756326 dilutions.

  • Add 50 µL of radiolabeled CCL1 (at a concentration close to its Kd) to all wells.

  • Add 100 µL of the cell membrane preparation (typically 5-10 µg of protein per well) to all wells.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of ZK756326 and determine the IC50 value using non-linear regression analysis.

Radioligand_Binding_Workflow A Prepare ZK756326 dilutions B Add reagents to 96-well plate: - Buffer/Unlabeled Ligand/ZK756326 - Radiolabeled CCL1 - CCR8 Membranes A->B C Incubate (60-90 min, RT) B->C D Filter and wash C->D E Dry filters and add scintillant D->E F Count radioactivity E->F G Analyze data (IC50 determination) F->G

Figure 2: Workflow for a radioligand binding assay.

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure ZK756326-induced calcium mobilization.

Materials:

  • CCR8-expressing cells (e.g., U87-CCR8 or primary T cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed the CCR8-expressing cells in a black, clear-bottom 96-well plate and culture overnight.

  • Prepare the dye-loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Wash the cells twice with assay buffer to remove excess dye.

  • Add 100 µL of assay buffer to each well.

  • Place the plate in the fluorescence plate reader and record the baseline fluorescence for a short period.

  • Inject a solution of ZK756326 (at various concentrations) into the wells and continue to record the fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence from baseline to the peak response. Determine the EC50 value from the concentration-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the detection of ERK1/2 phosphorylation in response to ZK756326 treatment using Western blotting.

Materials:

  • CCR8-expressing cells

  • Serum-free culture medium

  • This compound

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking Buffer: 5% BSA or non-fat milk in TBST

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture CCR8-expressing cells to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Treat the cells with various concentrations of ZK756326 for different time points (e.g., 5, 15, 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

Western_Blot_Workflow A Cell culture and serum starvation B Treat with ZK756326 A->B C Cell lysis and protein quantification B->C D SDS-PAGE and protein transfer C->D E Membrane blocking D->E F Primary antibody incubation (p-ERK) E->F G Secondary antibody incubation and detection F->G H Stripping and re-probing (Total ERK) G->H I Data analysis and normalization H->I

Figure 3: Workflow for ERK1/2 phosphorylation Western blot.

Applications in GPCR Research

ZK756326 serves as a valuable tool for a variety of research applications aimed at understanding the role of CCR8.

  • Studying CCR8 Signaling and Regulation: Its agonist properties allow for the detailed investigation of CCR8-mediated signaling pathways, receptor desensitization, and internalization.

  • Investigating the Role of CCR8 in Immune Cell Function: ZK756326 can be used to study the effects of CCR8 activation on the function of Th2 cells and regulatory T cells, including cytokine production and suppressive activity.

  • High-Throughput Screening: As a small molecule agonist, it can be used in high-throughput screening assays to identify novel CCR8 antagonists.

  • In Vivo Studies: The non-peptide nature of ZK756326 makes it suitable for in vivo studies in animal models to explore the physiological and pathological roles of CCR8.

Conclusion

This compound is a potent and relatively selective CCR8 agonist that represents an indispensable tool for researchers studying the biology of this important chemokine receptor. Its well-characterized pharmacological profile, coupled with the detailed experimental protocols provided in this guide, will facilitate further investigations into the role of CCR8 in health and disease, and may aid in the development of novel therapeutics targeting this receptor. Researchers should, however, remain mindful of its off-target activities at higher concentrations and incorporate appropriate controls in their experimental designs.

Preliminary Studies on the Biological Activity of ZK756326 Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride (B599025) is a nonpeptide small molecule agonist targeting the CC chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target in immunology and oncology. CCR8 is predominantly expressed on activated T helper 2 (Th2) cells and regulatory T cells (Tregs), particularly within the tumor microenvironment, making it a key player in immune regulation. The development of small molecule modulators like ZK756326 offers the potential for novel therapeutic interventions in cancer immunotherapy and autoimmune diseases. This technical guide provides an in-depth summary of the preliminary biological studies on ZK756326, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.

Core Biological Activity and Mechanism of Action

ZK756326 acts as a full agonist at the human CCR8 receptor. Upon binding, it initiates a cascade of intracellular signaling events. Studies have revealed that ZK756326 exhibits biased agonism, meaning it preferentially activates certain downstream signaling pathways over others, particularly when compared to the endogenous ligand, human CCL1 (hCCL1)[1][2].

The primary signaling pathway activated by ZK756326 is mediated by the Gαi subunit of the heterotrimeric G protein complex. This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, Gαi activation, along with the potential involvement of Gβγ subunits, contributes to the mobilization of intracellular calcium. However, a notable characteristic of ZK756326-mediated signaling is its limited reliance on Gβγ subunits for certain cellular responses, such as cell migration, which contrasts with the signaling induced by hCCL1[1][2].

In addition to G protein-dependent signaling, ZK756326 has been shown to induce β-arrestin 1 recruitment. Interestingly, this recruitment occurs with higher efficacy compared to hCCL1 and proceeds independently of Gαi signaling[1][2]. This biased signaling profile suggests that ZK756326 can selectively engage specific cellular responses, which may have therapeutic implications.

Quantitative Biological Data

The biological activity of ZK756326 has been quantified in a series of in vitro cell-based assays. The following tables summarize the available quantitative data from preliminary studies.

Assay TypeParameterValueCell LineNotes
Binding Assay IC501.8 µMCells expressing human CCR8This value represents the concentration of ZK756326 required to inhibit 50% of the binding of the natural ligand I-309 (CCL1)[3][4].
Calcium Mobilization AgonismFull AgonistU87.CD4.hCCR8 cellsZK756326 dose-dependently elicits an increase in intracellular calcium, with maximal effects observed at concentrations around 2 µM[2].
Cellular Impedance AgonismFull AgonistU87.CD4.hCCR8 cellsZK756326 induces a transient positive cellular impedance response, characteristic of Gαi protein activation[1].
β-Arrestin 1 Recruitment EfficacyHigher than hCCL1Not specifiedSmall molecule agonists, including ZK756326, displayed higher efficacy in β-arrestin 1 recruitment compared to the natural ligand[1][2].
Cell Migration AgonismAgonistNot specifiedZK756326 induces cell migration, but the underlying signaling mechanism (Gβγ-independent) differs from that of hCCL1[1][2].

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the protocols for the key experiments cited.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CCR8 activation.

  • Cell Preparation: U87.CD4 cells stably expressing human CCR8 (U87.CD4.hCCR8) are plated in black, clear-bottom 96-well plates and cultured overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Compound Addition: Serial dilutions of ZK756326 dihydrochloride are prepared in the assay buffer.

  • Signal Detection: The cell plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Baseline fluorescence is recorded before the automated addition of the ZK756326 solutions. The fluorescence intensity is then monitored in real-time to measure the change in intracellular calcium.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. Dose-response curves are generated to determine the EC50 value.

Cellular Impedance Assay (xCELLigence)

This label-free assay monitors changes in cellular morphology and adhesion in real-time, which are indicative of GPCR activation.

  • Plate Preparation: A baseline reading of the E-Plate 96 is taken with cell culture medium.

  • Cell Seeding: U87.CD4.hCCR8 cells are seeded into the wells of an E-Plate 96 at an optimized density and allowed to adhere and proliferate until a stable baseline impedance is achieved.

  • Compound Stimulation: ZK756326 is added to the wells at various concentrations.

  • Impedance Monitoring: The cellular impedance, represented as the Cell Index (CI), is continuously monitored by the xCELLigence system.

  • Data Analysis: The change in Cell Index over time is plotted. The magnitude and kinetics of the response are analyzed to characterize the agonistic activity. For agonists that primarily signal through Gαi, a transient increase in the Cell Index is typically observed.

Cell Migration Assay (Transwell)

This assay quantifies the chemotactic response of cells towards a chemoattractant.

  • Assay Setup: Transwell inserts with a porous membrane (e.g., 5 µm pore size) are placed in a 24-well plate.

  • Chemoattractant Preparation: The lower chamber is filled with assay medium containing various concentrations of ZK756326 or a control chemoattractant.

  • Cell Seeding: CCR8-expressing cells are resuspended in serum-free medium and added to the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for a defined period (e.g., 2-4 hours) at 37°C in a humidified CO2 incubator to allow for cell migration.

  • Quantification: The non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower side of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell counter or flow cytometry.

  • Data Analysis: The results are often expressed as a migration index, which is the fold increase in migrated cells in the presence of the chemoattractant compared to the control.

β-Arrestin Recruitment Assay

This assay measures the interaction between the activated CCR8 receptor and β-arrestin.

  • Cell Line: A cell line engineered to express CCR8 and a β-arrestin fusion protein linked to a reporter system (e.g., enzyme fragment complementation, such as the PathHunter® assay) is used.

  • Cell Plating: The engineered cells are plated in a suitable microplate (e.g., 384-well) and incubated.

  • Compound Addition: ZK756326 is added to the wells at various concentrations.

  • Incubation: The plate is incubated for a specific period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: The substrate for the reporter enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured using a plate reader.

  • Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the EC50 and Emax values.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the biological context of ZK756326's activity, the following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows.

ZK756326_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds G_protein Gαiβγ CCR8->G_protein Activates beta_arrestin β-Arrestin 1 CCR8->beta_arrestin Recruits (Gαi-independent) migration Cell Migration (Gβγ-independent) CCR8->migration G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC PLC G_alpha_i->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release

Figure 1. ZK756326-mediated CCR8 signaling pathway.

Experimental_Workflow cluster_ca Calcium Mobilization Assay cluster_imp Cellular Impedance Assay cluster_mig Cell Migration Assay cluster_barr β-Arrestin Recruitment Assay ca1 Plate CCR8+ cells ca2 Load with calcium dye ca1->ca2 ca3 Add ZK756326 ca2->ca3 ca4 Measure fluorescence ca3->ca4 imp1 Seed CCR8+ cells in E-Plate imp2 Establish stable baseline imp1->imp2 imp3 Add ZK756326 imp2->imp3 imp4 Monitor Cell Index imp3->imp4 mig1 Add ZK756326 to lower chamber mig2 Seed CCR8+ cells in insert mig1->mig2 mig3 Incubate mig2->mig3 mig4 Quantify migrated cells mig3->mig4 barr1 Plate engineered cells barr2 Add ZK756326 barr1->barr2 barr3 Incubate barr2->barr3 barr4 Measure reporter signal barr3->barr4

References

An In-Depth Technical Guide to the Pharmacodynamics of ZK756326 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride (B599025) is a potent and selective non-peptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) that plays a significant role in immune regulation. This technical guide provides a comprehensive overview of the pharmacodynamics of ZK756326, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways. The information presented is intended to support researchers and professionals in the field of drug development in understanding the nuanced mechanism of action of this compound.

Core Pharmacodynamic Profile of ZK756326

ZK756326 acts as a full agonist at the human CCR8, initiating downstream signaling cascades upon binding. Notably, it exhibits biased agonism, meaning it differentially activates signaling pathways compared to the endogenous ligand, CCL1. This characteristic suggests that ZK756326 can be a valuable tool to dissect the specific functions of CCR8-mediated signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of ZK756326's interaction with CCR8 based on available in vitro studies.

ParameterSpeciesValueAssay TypeReference
IC50 Human245 nMCCL1 Competition Binding[1][2]
EC50 Human245 nMCalcium Mobilization[1][2]

Table 1: Receptor Binding and Potency of ZK756326

AssayZK756326-induced EffectKey FindingsReference
Receptor Desensitization Desensitizes CCR8 to subsequent CCL1 stimulationIndicates functional agonism and receptor regulation[1][2]
ERK1/2 Phosphorylation Increased phosphorylation in THP-1 cellsActivation of MAPK signaling pathway[1][2]
Cell Migration Induces chemotaxisGβγ signaling not required, unlike for CCL1[1][2]
β-Arrestin 1 Recruitment Higher efficacy than CCL1Gαi-independent recruitment[1][2]

Table 2: Functional Effects of ZK756326

Signaling Pathways

ZK756326-mediated activation of CCR8 primarily signals through the Gαi protein, leading to the inhibition of adenylyl cyclase and subsequent downstream effects. However, its signaling profile diverges from that of the endogenous ligand CCL1, particularly in its Gβγ-independent induction of cell migration and more potent, Gαi-independent recruitment of β-arrestin 1.

ZK756326-Induced CCR8 Signaling

ZK756326_Signaling ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Gai Gαi CCR8->Gai Gbg Gβγ CCR8->Gbg ERK ERK1/2 Phosphorylation CCR8->ERK Migration Cell Migration CCR8->Migration Gβγ-independent Arrestin β-Arrestin 1 Recruitment CCR8->Arrestin Gαi-independent AC Adenylyl Cyclase Gai->AC cAMP cAMP AC->cAMP

Caption: ZK756326 activates CCR8, leading to Gαi-mediated signaling and downstream effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CCR8 activation by ZK756326.

Workflow:

Caption: Workflow for the calcium mobilization assay.

Detailed Protocol:

  • Cell Culture: Culture CCR8-expressing cells (e.g., U87-CCR8) in appropriate media and conditions.

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered salt solution. Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Addition: Prepare serial dilutions of ZK756326 dihydrochloride.

  • Fluorescence Reading: Use a fluorescence plate reader to measure the baseline fluorescence, then inject the ZK756326 dilutions and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the log of the ZK756326 concentration to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of increased ERK1/2 phosphorylation in THP-1 cells upon stimulation with ZK756326.

Workflow:

Caption: Workflow for the ERK1/2 phosphorylation Western Blot assay.

Detailed Protocol:

  • Cell Culture and Starvation: Culture THP-1 cells and serum-starve them for several hours prior to the experiment to reduce basal ERK phosphorylation.

  • Compound Treatment: Treat the starved cells with various concentrations of ZK756326 for a specified time (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK1/2. Subsequently, probe with a secondary antibody conjugated to HRP.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the phospho-ERK1/2 signal.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated CCR8 receptor. A common method is the PathHunter® assay, which utilizes enzyme fragment complementation.

Workflow:

Caption: Workflow for the β-arrestin recruitment assay.

Detailed Protocol:

  • Cell Line: Utilize a cell line engineered to co-express CCR8 fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell Plating: Plate the cells in a 96-well white, solid-bottom plate and incubate overnight.

  • Compound Addition: Add serial dilutions of ZK756326 to the cells.

  • Incubation: Incubate the plate at 37°C for a period sufficient to allow for β-arrestin recruitment (e.g., 90 minutes).

  • Detection: Add the PathHunter® detection reagents, which contain a substrate for the complemented β-galactosidase enzyme.

  • Signal Measurement: After a further incubation period at room temperature, measure the chemiluminescent signal using a luminometer. The signal intensity is proportional to the extent of β-arrestin recruitment.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the CCR8 receptor. Its nature as a biased agonist provides a unique opportunity to explore the differential consequences of G protein-dependent and β-arrestin-dependent signaling pathways downstream of CCR8 activation. The detailed protocols and summarized data in this guide are intended to provide a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting CCR8. Further in vivo studies are warranted to understand the pharmacokinetic and toxicological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for ZK756326 dihydrochloride (using PTK787/ZK 222584 as a proxy)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on "ZK756326 dihydrochloride" is not available. Based on nomenclature similarity, this document provides information on the well-characterized compound PTK787/ZK 222584 , a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. The experimental protocols provided are based on the known mechanism of action of PTK787/ZK 222584 and are intended for research purposes.

Introduction

PTK787/ZK 222584 is a potent, orally active inhibitor of all known VEGF receptor (VEGFR) tyrosine kinases, playing a critical role in blocking angiogenesis, the formation of new blood vessels.[1] This compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR kinase domain.[1] Its primary targets are VEGFR-1, VEGFR-2, and VEGFR-3, making it a powerful tool for studying VEGF-mediated signaling in various in vitro models, particularly in cancer research where angiogenesis is a key process for tumor growth and metastasis.[1][2] Additionally, at higher concentrations, it can inhibit other class III receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFR), c-Kit, and c-Fms.[2]

Data Presentation

In Vitro Efficacy of PTK787/ZK 222584
ParameterCell TypeValueReference
IC50 (Proliferation) Microvascular Endothelial Cells (MVEC)30 nM[1]
Inhibition of VEGF-induced autophosphorylation of KDR Endothelial CellsNanomolar range[2]
Inhibition of MM cell proliferation Multiple Myeloma (MM) cells1-5 µM (50% inhibition)[3]
Effect on non-VEGFR expressing cells VariousNo cytotoxic or antiproliferative effect up to 1 µM[2]

Signaling Pathway

The primary mechanism of action of PTK787/ZK 222584 is the inhibition of the VEGF signaling pathway. Upon binding of VEGF to its receptor (VEGFR), the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. PTK787/ZK 222584 blocks this initial autophosphorylation step.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization P_VEGFR Phosphorylated VEGFR VEGFR->P_VEGFR Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR->Downstream PTK787 PTK787/ZK 222584 PTK787->P_VEGFR Inhibition Response Cellular Responses: - Proliferation - Migration - Survival Downstream->Response

Caption: VEGF Signaling Pathway Inhibition by PTK787/ZK 222584.

Experimental Protocols

Protocol 1: Endothelial Cell Proliferation Assay (MTT Assay)

This protocol determines the effect of PTK787/ZK 222584 on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • PTK787/ZK 222584 stock solution (in DMSO)

  • VEGF

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of EGM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Serum Starvation: The next day, replace the medium with 100 µL of serum-free EGM and incubate for 4-6 hours.

  • Compound Treatment: Prepare serial dilutions of PTK787/ZK 222584 in serum-free EGM. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • VEGF Stimulation: Immediately after adding the compound, add 50 µL of VEGF (final concentration of 20-50 ng/mL) to all wells except for the negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow A Seed Endothelial Cells (96-well plate) B Serum Starve Cells A->B C Add PTK787/ZK 222584 (serial dilutions) B->C D Stimulate with VEGF C->D E Incubate (48-72h) D->E F Add MTT Reagent E->F G Incubate (4h) F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance (570 nm) H->I J Calculate IC50 I->J

Caption: MTT Assay Workflow for Endothelial Cell Proliferation.

Protocol 2: In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of PTK787/ZK 222584 to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • HUVECs

  • Matrigel Basement Membrane Matrix

  • Serum-free endothelial cell basal medium

  • PTK787/ZK 222584 stock solution (in DMSO)

  • VEGF

  • 24-well plates

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 24-well plate with 250-300 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation: Harvest HUVECs and resuspend them in serum-free basal medium at a concentration of 1-2 x 10^5 cells/mL.

  • Treatment: In separate tubes, mix the cell suspension with different concentrations of PTK787/ZK 222584 and VEGF (final concentration 20-50 ng/mL). Include a vehicle control.

  • Cell Seeding: Add 500 µL of the cell suspension mixture to each Matrigel-coated well.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours.

  • Imaging: Observe the formation of tube-like structures using an inverted microscope. Capture images at regular intervals.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).

Tube_Formation_Workflow A Coat 24-well plate with Matrigel B Prepare HUVEC suspension in serum-free medium A->B C Pre-treat cells with PTK787/ZK 222584 & VEGF B->C D Seed treated cells onto Matrigel C->D E Incubate (4-18h) D->E F Image tube formation E->F G Quantify tube network (nodes, length, meshes) F->G

Caption: Tube Formation Assay Workflow.

Protocol 3: Western Blot for VEGFR-2 (KDR) Phosphorylation

This protocol is used to determine if PTK787/ZK 222584 inhibits the VEGF-induced phosphorylation of its receptor, VEGFR-2 (KDR).

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Serum-free endothelial cell basal medium

  • PTK787/ZK 222584 stock solution (in DMSO)

  • VEGF

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Starvation: Culture HUVECs to 80-90% confluency. Serum starve the cells for 4-6 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of PTK787/ZK 222584 for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with VEGF (50 ng/mL) for 5-10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with the primary anti-phospho-VEGFR-2 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-VEGFR-2 antibody as a loading control.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total VEGFR-2.

Western_Blot_Workflow A Culture & Serum Starve Endothelial Cells B Pre-treat with PTK787/ZK 222584 A->B C Stimulate with VEGF B->C D Lyse Cells & Quantify Protein C->D E SDS-PAGE & Western Transfer D->E F Immunoblot for p-VEGFR-2 E->F G Detect Chemiluminescence F->G H Strip & Re-probe for Total VEGFR-2 G->H I Analyze Band Intensities H->I

Caption: Western Blot Workflow for VEGFR-2 Phosphorylation.

References

Application Notes and Protocols for Chemokine Receptor Antagonists in Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium mobilization assays are a cornerstone of drug discovery for G protein-coupled receptors (GPCRs), providing a robust and high-throughput method to functionally assess receptor activation and inhibition. This document provides detailed application notes and protocols for the use of chemokine receptor antagonists in a calcium mobilization assay.

It is important to address a point of clarification regarding the compound ZK756326 dihydrochloride (B599025). While the initial query focused on its use with the CXCR4 receptor, a review of the scientific literature and supplier information reveals conflicting data regarding its primary target. Several sources describe ZK756326 as a selective androgen receptor antagonist[1]. In contrast, other studies and suppliers identify it as a nonpeptide agonist for the CC chemokine receptor 8 (CCR8), and detail its use in calcium mobilization assays for this target[2][3][4][5][6][7][8][9]. There is currently no clear scientific evidence to support the use of ZK756326 dihydrochloride as a CXCR4 antagonist.

Therefore, to provide accurate and actionable information, this document will focus on a well-characterized and widely used CXCR4 antagonist, AMD3100 (Plerixafor) , as an exemplary compound for a calcium mobilization assay targeting CXCR4. The principles and protocols outlined here are broadly applicable to the study of other GPCR antagonists.

Principle of the Assay

The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR that, upon binding its cognate ligand CXCL12 (SDF-1), primarily couples to Gαi and Gαq proteins. Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be detected using fluorescent calcium indicators. A CXCR4 antagonist, such as AMD3100, will inhibit this CXCL12-induced calcium flux in a dose-dependent manner.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CXCR4 signaling pathway leading to calcium mobilization and the general workflow for an antagonist screening assay.

CXCR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum CXCR4 CXCR4 Gq Gαq CXCR4->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_cytoplasm Increased Cytosolic Ca2+ Ca_ER Ca2+ Store IP3R->Ca_ER Opens Channel Ca_ER->Ca_cytoplasm Release CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds & Activates AMD3100 AMD3100 (Antagonist) AMD3100->CXCR4 Binds & Inhibits

CXCR4 signaling pathway leading to calcium mobilization.

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Performance cluster_analysis Data Analysis prep_cells Seed CXCR4-expressing cells in 96-well black-walled plates load_dye Load cells with a calcium-sensitive fluorescent dye prep_cells->load_dye wash_cells Wash cells to remove extracellular dye load_dye->wash_cells add_antagonist Add serial dilutions of AMD3100 (Antagonist) wash_cells->add_antagonist incubate_antagonist Incubate to allow antagonist binding add_antagonist->incubate_antagonist add_agonist Add CXCL12 (Agonist) and measure fluorescence kinetically incubate_antagonist->add_agonist analyze_data Calculate the change in fluorescence and normalize to controls add_agonist->analyze_data plot_curve Plot dose-response curve analyze_data->plot_curve calc_ic50 Calculate IC50 value plot_curve->calc_ic50

Experimental workflow for a CXCR4 antagonist calcium mobilization assay.

Materials and Reagents

Material/ReagentSupplier (Example)Purpose
CXCR4-expressing cellsATCCe.g., Jurkat cells (endogenous expression) or HEK293 cells stably transfected with CXCR4.
Cell Culture MediumGibcoe.g., RPMI-1640 or DMEM, supplemented with FBS and antibiotics.
AMD3100 (Plerixafor)Sigma-AldrichCXCR4 antagonist.
CXCL12 (SDF-1α)R&D SystemsCXCR4 agonist.
Fluo-4 AMInvitrogenCalcium-sensitive fluorescent dye.
Pluronic F-127InvitrogenDispersing agent for Fluo-4 AM.
ProbenecidSigma-AldrichInhibitor of organic anion transporters to prevent dye leakage.
Assay BufferIn-housee.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
96-well black-walled, clear-bottom platesCorningFor fluorescence measurements.
Fluorescence Plate ReaderMolecular Devicese.g., FLIPR or FlexStation, with automated injection capabilities.

Experimental Protocol

This protocol is designed for a 96-well plate format and can be adapted for higher throughput.

1. Cell Preparation (Day 1)

  • Culture CXCR4-expressing cells to ~80-90% confluency.

  • For adherent cells, detach with a non-enzymatic cell dissociation solution.

  • Seed cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.

  • Incubate overnight at 37°C in a 5% CO₂ incubator.

2. Dye Loading (Day 2)

  • Prepare the dye loading solution. For a final concentration of 2 µM Fluo-4 AM:

    • Mix 2 µL of 1 mM Fluo-4 AM stock (in DMSO) with 2 µL of 20% Pluronic F-127.

    • Add this mixture to 1 mL of Assay Buffer.

    • If necessary, add Probenecid to a final concentration of 2.5 mM.

  • Gently remove the culture medium from the wells.

  • Add 100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

3. Antagonist and Agonist Preparation

  • Prepare a 2X concentrated stock of AMD3100 in Assay Buffer. Perform serial dilutions to create a range of concentrations to be tested (e.g., from 20 µM to 2 pM).

  • Prepare a 5X concentrated stock of CXCL12 in Assay Buffer. The final concentration should be at the EC₈₀ for your cell line (to be determined empirically, typically in the low nM range).

4. Calcium Mobilization Assay

  • After dye loading, gently wash the cells twice with 100 µL of Assay Buffer.

  • Add 100 µL of the 2X AMD3100 serial dilutions to the respective wells. For control wells, add 100 µL of Assay Buffer (for agonist control) or a known inactive compound (for negative control).

  • Incubate the plate at room temperature for 15-30 minutes in the dark.

  • Place the plate into the fluorescence plate reader.

  • Set the instrument to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds.

  • Record a baseline fluorescence for 10-20 seconds.

  • Using the instrument's injector, add 25 µL of the 5X CXCL12 solution to all wells simultaneously.

  • Continue to record the fluorescence intensity for at least 120 seconds.

Data Presentation and Analysis

The primary readout is the change in fluorescence intensity upon agonist addition. The data can be analyzed by calculating the peak fluorescence response minus the baseline fluorescence.

1. Normalization:

  • 0% Inhibition (Positive Control): Cells treated with CXCL12 only.

  • 100% Inhibition (Negative Control): Cells treated with a saturating concentration of antagonist or no agonist.

  • Normalize the data as a percentage of the positive control response.

2. Dose-Response Curve and IC₅₀ Determination:

  • Plot the normalized response against the logarithm of the antagonist concentration.

  • Fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the maximal response to the agonist.

Table 1: Example Data for AMD3100 Inhibition of CXCL12-induced Calcium Mobilization

AMD3100 Concentration (nM)Log [AMD3100]Average Fluorescence Change (RFU)% Inhibition
10003.0015095.0
3002.4825091.7
1002.0050083.3
301.48120060.0
101.00180040.0
30.48240020.0
10.0028505.0
0 (CXCL12 only)-30000.0
Vehicle (no CXCL12)-100100.0

Table 2: Pharmacological Parameters of Known CXCR4 Antagonists

CompoundTargetAssay TypeReported IC₅₀
AMD3100 (Plerixafor)CXCR4Calcium Mobilization5 - 50 nM
ALX40-4CCXCR4Calcium Mobilization1 - 10 nM
T140CXCR4Calcium Mobilization0.5 - 5 nM

Note: IC₅₀ values can vary depending on the cell line, assay conditions, and agonist concentration used.

Troubleshooting

IssuePossible CauseSolution
Low Signal-to-Background Ratio - Insufficient receptor expression- Inefficient dye loading- Low agonist potency- Use a cell line with higher CXCR4 expression- Optimize dye loading time and temperature- Use a higher concentration of CXCL12 (EC₈₀-EC₉₀)
High Well-to-Well Variability - Uneven cell seeding- Inconsistent dye loading- Pipetting errors- Ensure a single-cell suspension before seeding- Use a multichannel pipette for reagent addition- Automate liquid handling where possible
High Background Fluorescence - Incomplete removal of extracellular dye- Autofluorescence of test compounds- Ensure thorough washing after dye loading- Run a control with compound and no cells to check for autofluorescence

These application notes provide a comprehensive guide for establishing a robust calcium mobilization assay to screen for and characterize CXCR4 antagonists. By following these protocols and considering the potential for optimization, researchers can generate reliable and reproducible data for their drug discovery programs.

References

Application Notes and Protocols: ZK756326 Dihydrochloride Chemotaxis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental biological process implicated in immune responses, wound healing, and cancer metastasis. The ability to modulate chemotaxis holds significant therapeutic potential. These application notes provide a comprehensive, step-by-step guide for evaluating the chemotactic or chemorepulsive properties of a novel compound, ZK756326 dihydrochloride (B599025).

Given the limited specific information available for ZK756326 dihydrochloride, this protocol outlines a robust and adaptable framework based on the widely used Boyden chamber assay. Researchers will need to empirically determine optimal conditions, such as cell type, compound concentration, and incubation time.

II. Principle of the Assay

The Boyden chamber assay utilizes a two-chamber system separated by a microporous membrane.[1] Cells are seeded into the upper chamber, and a solution containing the test compound (this compound) is placed in the lower chamber. If the compound is a chemoattractant, cells will migrate through the pores of the membrane towards the higher concentration in the lower chamber. Conversely, if it is a chemorepellent, cells will move away from the compound. The extent of cell migration is quantified by counting the number of cells that have traversed the membrane.[2]

III. Experimental Protocols

A. Materials and Reagents
  • Cell Lines: Appropriate cell line(s) for the research question (e.g., neutrophils, lymphocytes, cancer cell lines like MDA-MB-231).

  • This compound: Stock solution of known concentration.

  • Chemotaxis Chamber: Boyden chamber or multi-well inserts with appropriate pore size (e.g., 8 µm for many cancer cell lines).[3]

  • Cell Culture Medium: As required for the chosen cell line (e.g., RPMI 1640, DMEM).

  • Fetal Bovine Serum (FBS): For cell culture and as a potential positive control.

  • Bovine Serum Albumin (BSA): For preparing serum-free media.

  • Phosphate-Buffered Saline (PBS): For washing cells.

  • Trypsin-EDTA: For detaching adherent cells.

  • Cell Stains: (e.g., DAPI, Calcein-AM, or Diff-Quik stain) for cell visualization and counting.

  • Microscope: With appropriate filters for fluorescence if using fluorescent stains.

  • Hemocytometer or automated cell counter.

  • Multi-channel pipette.

B. Cell Preparation
  • Cell Culture: Culture cells in appropriate medium and conditions until they reach approximately 80% confluency.[3]

  • Cell Starvation: To reduce baseline migration, starve the cells in serum-free or low-serum (e.g., 0.5% FBS) medium for 18-24 hours prior to the assay.[3]

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with serum-containing medium.

    • For suspension cells, gently collect them from the flask.

  • Cell Counting and Resuspension: Centrifuge the harvested cells, remove the supernatant, and resuspend the cell pellet in serum-free medium.[2] Count the cells using a hemocytometer or automated cell counter and adjust the concentration to 1 x 10^6 cells/mL in serum-free medium.[3]

C. Chemotaxis Assay Procedure
  • Prepare the Lower Chamber: Add the chemoattractant solutions to the lower wells of the chemotaxis chamber. This should include:

    • Negative Control: Serum-free medium only.

    • Positive Control: Medium with a known chemoattractant (e.g., 10% FBS).

    • Test Compound: Medium with various concentrations of this compound.

    • Vehicle Control: Medium with the solvent used to dissolve this compound at the highest concentration used.

  • Assemble the Chamber: Carefully place the microporous membrane or inserts over the lower wells, ensuring no air bubbles are trapped.[2]

  • Seed the Cells: Add 100-200 µL of the prepared cell suspension (1 x 10^5 to 2 x 10^5 cells) to the upper chamber of each insert.[3]

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the cell type and should be optimized (typically ranging from 4 to 48 hours).[3]

  • Cell Fixation and Staining:

    • After incubation, carefully remove the inserts from the wells.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with a fixative solution (e.g., methanol (B129727) or 4% paraformaldehyde).

    • Stain the fixed cells with a suitable stain (e.g., DAPI or Diff-Quik).

  • Cell Counting and Data Analysis:

    • Image the lower side of the membrane using a microscope.

    • Count the number of migrated cells in several random high-power fields for each condition.

    • Calculate the average number of migrated cells per field.

    • Alternatively, for fluorescently labeled cells (e.g., with Calcein-AM), a fluorescence plate reader can be used to quantify the migrated cells after lysing them.[3]

IV. Data Presentation

Summarize the quantitative data in a structured table for easy comparison.

Condition This compound Concentration (µM)Average Migrated Cells per Field (± SEM)Fold Change vs. Negative Control
Negative Control0e.g., 25 ± 41.0
Positive Control (10% FBS)N/Ae.g., 250 ± 2110.0
Vehicle Control0e.g., 28 ± 51.1
ZK7563260.1User-defined dataUser-defined data
ZK7563261User-defined dataUser-defined data
ZK75632610User-defined dataUser-defined data
ZK756326100User-defined dataUser-defined data

V. Visualizations

A. Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (~80% confluency) cell_starvation 2. Cell Starvation (18-24h, serum-free) cell_culture->cell_starvation cell_harvesting 3. Cell Harvesting (Trypsinization) cell_starvation->cell_harvesting cell_resuspension 4. Cell Resuspension (1x10^6 cells/mL) cell_harvesting->cell_resuspension prepare_lower 5. Prepare Lower Chamber (Controls & ZK756326) assemble_chamber 6. Assemble Chamber prepare_lower->assemble_chamber seed_cells 7. Seed Cells in Upper Chamber assemble_chamber->seed_cells incubation 8. Incubation (37°C, 4-48h) seed_cells->incubation remove_non_migrated 9. Remove Non-migrated Cells incubation->remove_non_migrated fix_stain 10. Fix & Stain Migrated Cells remove_non_migrated->fix_stain imaging 11. Imaging & Cell Counting fix_stain->imaging data_analysis 12. Data Analysis & Plotting imaging->data_analysis

Caption: Workflow for the this compound chemotaxis assay.

B. Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated if this compound is found to modulate chemotaxis. Many chemotactic signals converge on pathways that regulate the actin cytoskeleton.

G ZK756326 ZK756326 dihydrochloride Receptor Cell Surface Receptor ZK756326->Receptor G_Protein G-Protein Activation Receptor->G_Protein PI3K PI3K G_Protein->PI3K Akt Akt PI3K->Akt Rac_Cdc42 Rac/Cdc42 PI3K->Rac_Cdc42 Akt->Rac_Cdc42 Actin Actin Polymerization Rac_Cdc42->Actin Migration Cell Migration Actin->Migration

Caption: Hypothetical signaling pathway for ZK756326-mediated chemotaxis.

References

Application Notes and Protocols for ZK756326 Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride (B599025) is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1][2][3] CCR8 is primarily expressed on specific immune cell populations, including T helper 2 (Th2) cells and regulatory T cells (Tregs), making it a significant target in immunology and oncology research.[2] ZK756326 serves as a valuable tool for investigating the physiological roles of CCR8 in various cellular processes, including immune responses, cell migration, and potential involvement in HIV infection.[1][2] These application notes provide detailed protocols for the preparation of ZK756326 dihydrochloride stock solutions and their use in common cell-based assays.

Physicochemical and Solubility Data

Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. The following table summarizes the key physicochemical and solubility properties of this compound.

PropertyValueReference(s)
Chemical Name 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]-ethanol, dihydrochloride[4]
Molecular Formula C₂₁H₂₈N₂O₃ · 2HCl[4]
Molecular Weight 429.4 g/mol [4]
Appearance Crystalline solid[3][5]
Purity ≥98%[4]
Solubility Soluble in DMSOSoluble in PBS (pH 7.2) at 10 mg/mL[3][4]
Storage (Solid) Store lyophilized at -20°C, keep desiccated. Stable for 36 months.[2]
Storage (In Solution) Store at -20°C and use within 3 months to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles.[2]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). High-quality, anhydrous DMSO and aseptic techniques are essential to prevent contamination and ensure the stability of the compound.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe and 0.22 µm syringe filter

Procedure:

  • Weighing: In a sterile environment (e.g., laminar flow hood), accurately weigh 4.29 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization: For sterile applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial for preventing microbial contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Preparation of Working Solutions for Cell Culture

Working solutions should be prepared fresh for each experiment by diluting the 10 mM stock solution in a sterile cell culture medium.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: In a laminar flow hood, perform serial dilutions of the stock solution with a sterile, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. To minimize solvent toxicity, ensure the final concentration of DMSO in the cell culture medium is less than 0.5%, with 0.1% being preferable. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Mechanism of Action and Signaling Pathway

As an agonist of CCR8, ZK756326 initiates a cascade of intracellular signaling events upon binding to the receptor. CCR8 is coupled to a Gαi protein. Ligand binding leads to the dissociation of the G protein subunits (Gαi and Gβγ), which in turn modulate the activity of downstream effectors. This can result in the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the mobilization of intracellular calcium.[2][4]

CCR8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds to G_protein Gαiβγ CCR8->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC G_beta_gamma->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Regulates

Caption: Simplified CCR8 signaling pathway.

Experimental Workflow: Calcium Flux Assay

A common method to assess the activity of GPCR agonists is to measure changes in intracellular calcium concentration. The following workflow outlines a typical calcium flux assay using this compound.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in a 96-well black, clear-bottom plate B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate for 1 hour at 37°C C->D E Measure baseline fluorescence D->E F Add ZK756326 working solutions E->F G Measure fluorescence kinetically F->G H Calculate the change in fluorescence G->H I Plot dose-response curve H->I J Determine EC₅₀ value I->J

Caption: Workflow for a calcium flux assay.

Logical Flow for Data Interpretation

The following diagram illustrates the logical flow for interpreting the results from cell-based assays using this compound.

Logical_Flow Start Start: Treat cells with ZK756326 Calcium Measure Intracellular Calcium Start->Calcium ERK Measure ERK Phosphorylation Start->ERK Ca_Increase Calcium Increase? Calcium->Ca_Increase ERK_Increase p-ERK Increase? ERK->ERK_Increase Result1 Conclusion: ZK756326 is an active CCR8 agonist Ca_Increase->Result1 Yes Result2 Conclusion: No detectable CCR8 agonism under these assay conditions Ca_Increase->Result2 No ERK_Increase->Result1 Yes ERK_Increase->Result2 No

Caption: Logical flow for interpreting results.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ZK756326 dihydrochloride (B599025) in in vitro experiments. This document details recommended cell lines, experimental protocols, and relevant signaling pathways based on available scientific literature.

Introduction

ZK756326 dihydrochloride is a versatile small molecule with dual activities. It has been characterized as a selective nonpeptide agonist for the CC chemokine receptor 8 (CCR8) and is also described as a selective antagonist of the androgen receptor (AR). This dual functionality makes it a compound of interest for research in immunology, oncology, and endocrinology.

Recommended Cell Lines & Applications

Based on documented studies, the following cell lines are recommended for experiments involving this compound.

For CCR8 Agonist Activity
  • U-87 MG (human glioblastoma-astrocytoma): This cell line is suitable for studying CCR8 signaling when stably transfected to express the human CCR8. It has been utilized in calcium mobilization assays to demonstrate the agonistic properties of ZK756326.

  • BW5147.3 (murine T-cell lymphoma): This cell line is recommended for cell migration and chemotaxis assays to evaluate the functional consequences of CCR8 activation by ZK756326.

For Androgen Receptor Antagonist Activity
  • LNCaP (human prostate adenocarcinoma): An androgen-sensitive cell line that expresses a functional androgen receptor. It is ideal for studying the inhibition of androgen-induced cell proliferation and prostate-specific antigen (PSA) expression.

  • PC-3 (human prostate adenocarcinoma): An androgen-insensitive cell line with low to undetectable levels of AR expression. It can serve as a negative control to demonstrate the AR-dependent specificity of ZK756326's effects.

  • DU-145 (human prostate carcinoma): Another androgen-insensitive cell line that does not express significant levels of AR. Similar to PC-3, it can be used as a negative control.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for ZK756326.

ParameterCell LineValueReference
IC50 (I-309/CCL1 Binding Inhibition) Cells expressing human CCR81.8 µM[2][3][4]
Specificity 26 other GPCRs>28-fold selective for CCR8 (IC50 >50 µM)[2][3]

Signaling Pathways

CCR8 Signaling Pathway

ZK756326, as a CCR8 agonist, is expected to activate downstream signaling pathways upon binding to the receptor. This typically involves the activation of G proteins, leading to intracellular calcium mobilization and other cellular responses.

CCR8_Signaling ZK756326 ZK756326 dihydrochloride CCR8 CCR8 ZK756326->CCR8 Binds to G_protein G Protein Activation CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces Cellular_Response Cellular Response (e.g., Migration) Ca_release->Cellular_Response Leads to

Caption: CCR8 signaling pathway activated by ZK756326.

Androgen Receptor Signaling Pathway

As an androgen receptor antagonist, ZK756326 is expected to block the normal signaling cascade initiated by androgens like dihydrotestosterone (B1667394) (DHT).

AR_Signaling_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR_cyto Androgen Receptor (AR) DHT->AR_cyto Binds to AR_translocation AR Translocation AR_cyto->AR_translocation Induces ZK756326 ZK756326 dihydrochloride ZK756326->AR_cyto Blocks Binding ARE Androgen Response Element (ARE) AR_translocation->ARE Binds to Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates

Caption: Androgen receptor signaling and antagonism by ZK756326.

Experimental Protocols

Cell Culture Protocols

U-87 MG Cell Culture

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Non-Essential Amino Acids (NEAA), and 1 mM sodium pyruvate.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, rinse with PBS and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.

BW5147.3 Cell Culture

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% horse serum.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Add fresh medium every 2-3 days. To split, centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks at the desired density.

Prostate Cancer Cell Lines (LNCaP, PC-3, DU-145) Culture

  • Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, detach adherent cells (LNCaP, PC-3, DU-145) using Trypsin-EDTA. Neutralize, centrifuge, and resuspend in fresh medium for subsequent experiments.

CCR8 Agonist Activity Assays

Calcium Mobilization Assay (U-87 MG-CCR8 cells)

This protocol is adapted from the methodology described for CCR8 agonists.

  • Cell Plating: Seed U-87 MG cells stably expressing human CCR8 into 96-well black, clear-bottom plates at a density of 10,000 cells/well and culture overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-3) according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer.

  • Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the ZK756326 dilutions to the wells and immediately begin recording the fluorescence intensity over time to detect changes in intracellular calcium levels.

Chemotaxis Assay (BW5147.3 cells)

This protocol describes a standard transwell migration assay.

  • Assay Setup: Place transwell inserts (with a suitable pore size, e.g., 5 µm) into a 24-well plate.

  • Chemoattractant: In the lower chamber, add assay medium (e.g., RPMI with 1% BSA) containing various concentrations of this compound. Add medium without the compound to control wells.

  • Cell Seeding: Resuspend BW5147.3 cells in the assay medium and add them to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C for a sufficient time to allow for cell migration (e.g., 2-4 hours).

  • Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometer.

Androgen Receptor Antagonist Activity Assays (Representative Protocols)

Cell Proliferation Assay (LNCaP, PC-3, DU-145 cells)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound in the presence or absence of a fixed concentration of DHT (e.g., 1 nM for LNCaP).

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Measurement: Assess cell viability using a standard method such as MTT, XTT, or a resazurin-based assay.

Prostate-Specific Antigen (PSA) Expression Assay (LNCaP cells)

  • Cell Seeding and Treatment: Seed LNCaP cells in a 24-well plate and treat them as described for the proliferation assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • PSA Quantification: Measure the concentration of PSA in the supernatant using a commercially available ELISA kit.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein content to normalize the PSA values.

Androgen Receptor Competitive Binding Assay

This is a representative protocol for a cell-free binding assay.

  • Reagents: Prepare a source of androgen receptor (e.g., from LNCaP cell lysate or recombinant AR), a radiolabeled androgen (e.g., [³H]-DHT), and a range of concentrations of this compound.

  • Incubation: In a multi-well plate, combine the AR source, a fixed concentration of the radiolabeled androgen, and varying concentrations of ZK756326.

  • Separation: After incubation to reach equilibrium, separate the bound from the unbound radioligand (e.g., using filtration or dextran-coated charcoal).

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter. The displacement of the radiolabeled androgen by ZK756326 indicates competitive binding.

Experimental Workflows

CCR8 Agonist Workflow

CCR8_Workflow start Start culture_cells Culture U-87 MG-CCR8 or BW5147.3 cells start->culture_cells assay_type Select Assay culture_cells->assay_type prepare_compound Prepare ZK756326 dihydrochloride dilutions prepare_compound->assay_type calcium_assay Calcium Mobilization Assay assay_type->calcium_assay Functional Response chemotaxis_assay Chemotaxis Assay assay_type->chemotaxis_assay Cell Migration data_analysis Data Analysis calcium_assay->data_analysis chemotaxis_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing CCR8 agonist activity.

Androgen Receptor Antagonist Workflow

AR_Antagonist_Workflow start Start culture_cells Culture LNCaP, PC-3, and DU-145 cells start->culture_cells proliferation_assay Cell Proliferation Assay culture_cells->proliferation_assay psa_assay PSA Expression Assay (LNCaP) culture_cells->psa_assay prepare_compound Prepare ZK756326 and DHT solutions prepare_compound->proliferation_assay prepare_compound->psa_assay binding_assay AR Competitive Binding Assay prepare_compound->binding_assay data_analysis Data Analysis and Comparison proliferation_assay->data_analysis psa_assay->data_analysis binding_assay->data_analysis end End data_analysis->end

Caption: Workflow for characterizing AR antagonist activity.

References

Application Notes and Protocols for ZK756326 Dihydrochloride in CCR8 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of ZK756326 dihydrochloride (B599025), a non-peptide agonist of the C-C chemokine receptor 8 (CCR8), in cell-based assays. The information is intended to guide researchers in designing and executing experiments to study CCR8 activation and its downstream signaling pathways.

Quantitative Data Summary

ZK756326 dihydrochloride has been characterized as a potent and selective agonist for CCR8. The following table summarizes its activity in various functional assays.

Assay TypeCell LineParameterValueReference(s)
Receptor Binding (Human CCR8)U87 cellsIC501.8 µM[1]
Receptor Binding (Mouse CCR8)IC502.6 µM[1]
Extracellular Acidification (Human CCR8)EC50254 nM[2]
Extracellular Acidification (Mouse CCR8)EC502.6 µM[2]
Calcium MobilizationU87.CD4.hCCR8 cellsAgonist Concentration for significant response2 µM[3]
ERK PhosphorylationTHP-1 cellsEffective Concentration RangeNot explicitly defined, but dose-dependent increases observed.[2]
ChemotaxisLeukocytesInduces chemotactic activity[2]

Note: The potency of this compound can vary depending on the specific cell type and assay conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.

CCR8 Signaling Pathway

Activation of CCR8 by this compound initiates a signaling cascade primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the modulation of downstream effectors, including the MAPK/ERK pathway.

CCR8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ZK756326 ZK756326 dihydrochloride CCR8 CCR8 ZK756326->CCR8 G_protein Gαi/βγ CCR8->G_protein Activation G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibition ERK_pathway MAPK/ERK Pathway G_alpha_i->ERK_pathway PLC PLC G_beta_gamma->PLC cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 Ca_release ↑ Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_release->Cellular_Response pERK pERK ERK_pathway->pERK pERK->Cellular_Response

Caption: CCR8 signaling cascade initiated by ZK756326.

Experimental Protocols

Calcium Mobilization Assay

This protocol describes how to measure intracellular calcium mobilization in response to this compound using a fluorescent plate reader.

Experimental Workflow:

Calcium_Mobilization_Workflow start Seed CCR8-expressing cells (e.g., U87.CD4.hCCR8) in a 96-well plate load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) start->load_dye prepare_compound Prepare serial dilutions of This compound load_dye->prepare_compound measure_baseline Measure baseline fluorescence in a plate reader prepare_compound->measure_baseline add_compound Add this compound to the wells measure_baseline->add_compound measure_response Immediately measure fluorescence kinetics to detect calcium flux add_compound->measure_response analyze Analyze data to determine EC50 or dose-response curves measure_response->analyze

Caption: Workflow for Calcium Mobilization Assay.

Materials:

  • CCR8-expressing cells (e.g., U87.CD4.hCCR8)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed CCR8-expressing cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the fluorescent calcium dye according to the manufacturer's instructions.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations to be tested. A typical starting range could be from 1 nM to 10 µM.

  • Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a stable baseline fluorescence reading for each well.

    • Use the instrument's injection function to add the different concentrations of this compound to the wells.

    • Immediately begin kinetic reading of fluorescence intensity for several minutes to capture the calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each concentration.

    • Plot the change in fluorescence against the log of the this compound concentration.

    • Calculate the EC50 value from the resulting dose-response curve.

ERK Phosphorylation Assay (Western Blot)

This protocol outlines the detection of ERK1/2 phosphorylation in THP-1 cells following stimulation with this compound.

Experimental Workflow:

ERK_Phosphorylation_Workflow start Culture THP-1 cells starve Serum-starve cells to reduce basal ERK phosphorylation start->starve treat Treat cells with various concentrations of ZK756326 dihydrochloride for a short duration (e.g., 5-15 minutes) starve->treat lyse Lyse cells and collect protein lysates treat->lyse quantify Quantify protein concentration lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block Block the membrane to prevent non-specific antibody binding transfer->block probe Incubate with primary antibodies against phospho-ERK and total ERK block->probe secondary Incubate with HRP-conjugated secondary antibodies probe->secondary detect Detect chemiluminescence and analyze band intensities secondary->detect

Caption: Workflow for ERK Phosphorylation Western Blot.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Serum-free medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Starvation:

    • Culture THP-1 cells in complete medium.

    • Prior to the experiment, serum-starve the cells for 4-6 hours to reduce basal levels of ERK phosphorylation.

  • Treatment:

    • Treat the starved cells with a range of this compound concentrations (e.g., 100 nM to 10 µM) for a short period (e.g., 5, 10, or 15 minutes). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the image using an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with the primary antibody against total ERK to ensure equal protein loading.

    • Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to assess the chemotactic effect of this compound on CCR8-expressing cells.

Experimental Workflow:

Chemotaxis_Workflow start Prepare CCR8-expressing cells (e.g., primary T cells, THP-1) setup_chamber Place Boyden chamber inserts into a 24-well plate start->setup_chamber add_chemoattractant Add different concentrations of This compound to the lower wells (chemoattractant) setup_chamber->add_chemoattractant add_cells Add cell suspension to the upper chamber of the inserts add_chemoattractant->add_cells incubate Incubate the plate to allow cell migration through the porous membrane add_cells->incubate remove_non_migrated Remove non-migrated cells from the upper surface of the membrane incubate->remove_non_migrated stain_and_count Stain the migrated cells on the lower surface of the membrane and count them under a microscope remove_non_migrated->stain_and_count

Caption: Workflow for Boyden Chamber Chemotaxis Assay.

Materials:

  • CCR8-expressing cells (e.g., primary T cells or THP-1 cells)

  • Chemotaxis assay medium (e.g., RPMI with 0.5% BSA)

  • Boyden chamber apparatus (e.g., Transwell® inserts with appropriate pore size)

  • This compound

  • Cell stain (e.g., Giemsa or DAPI)

  • Microscope

Procedure:

  • Cell Preparation:

    • Harvest CCR8-expressing cells and resuspend them in chemotaxis assay medium at a desired concentration.

  • Assay Setup:

    • Place the Boyden chamber inserts into the wells of a 24-well plate.

    • In the lower wells, add chemotaxis assay medium containing different concentrations of this compound (e.g., 10 nM to 1 µM). Include a negative control (medium alone) and a positive control (a known chemoattractant for the cells).

  • Cell Migration:

    • Add the cell suspension to the upper chamber of each insert.

    • Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell migration (typically 1-4 hours, depending on the cell type).

  • Cell Staining and Counting:

    • After incubation, carefully remove the inserts from the plate.

    • Wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several fields of view using a microscope.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Plot the number of migrated cells against the concentration of this compound to assess the chemotactic response.

References

Application Notes and Protocols for In Vivo Administration of ZK756326 Dihydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride (B599025) is a small molecule agonist of the C-C motif chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR). CCR8 is primarily expressed on specific immune cell subsets, including regulatory T cells (Tregs) and T helper 2 (Th2) cells. Its activation by ligands such as CCL1 initiates downstream signaling cascades that play a crucial role in immune cell trafficking and function. This document provides detailed application notes and protocols for the in vivo administration of ZK756326 dihydrochloride in mouse models to study the effects of CCR8 agonism in various physiological and pathological contexts, such as inflammation and immuno-oncology.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₁H₃₀Cl₂N₂O₃MedChemExpress
Molecular Weight429.38 g/mol MedChemExpress
Purity>98%MedKoo Biosciences[1]
AppearanceSolid powderMedKoo Biosciences[1]
SolubilitySoluble in DMSOMedKoo Biosciences[1]
In Vitro Activity of ZK756326
AssayTargetIC₅₀/EC₅₀Cell LineSource
Ligand Binding InhibitionCCR81.8 µM (IC₅₀)U87 cellsMedChemExpress[2]
Calcium MobilizationCCR8Full agonistCells expressing human CCR8MedChemExpress[2]

Experimental Protocols

Preparation of this compound for In Vivo Administration

1. Preparation of Stock Solution (100 mM in DMSO):

  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

    • Calibrated micropipettes and sterile tips

    • Analytical balance

  • Procedure:

    • Under sterile conditions, weigh the desired amount of this compound powder.

    • Calculate the volume of DMSO required to achieve a 100 mM stock solution using the following formula: Volume (L) = (Mass (g) / 429.38 g/mol ) / 0.1 mol/L

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

2. Preparation of Working Solution for Injection:

The choice of vehicle for the working solution is critical for ensuring the solubility and bioavailability of the compound while minimizing toxicity to the animals. Based on protocols for similar small molecule GPCR agonists, a co-solvent system is recommended.

  • Recommended Vehicle Formulation (Example for a 10 mg/kg dose in a 10 mL/kg injection volume):

    • 10% DMSO

    • 40% PEG300 (Polyethylene glycol 300)

    • 5% Tween 80

    • 45% Sterile Saline (0.9% NaCl)

  • Procedure for Preparing 1 mL of Working Solution (1 mg/mL):

    • Thaw a single-use aliquot of the 100 mM this compound stock solution in DMSO.

    • In a sterile tube, add 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween 80 and mix until the solution is homogeneous.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

    • Vortex the final solution to ensure it is well-mixed. The working solution should be prepared fresh on the day of administration.

In Vivo Administration Protocol
  • Animal Models:

    • The choice of mouse strain will depend on the specific research question. Commonly used strains for immunology and oncology studies include C57BL/6 and BALB/c.

    • Use mice of a specific age and sex as required by the experimental design.

    • Acclimatize animals to the housing conditions for at least one week before the start of the experiment.

  • Dosage and Administration Route:

    • Dosage: The optimal dosage of this compound for in vivo studies has not been definitively established. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model. A starting point for dose exploration could be in the range of 1-50 mg/kg, based on typical dose ranges for small molecule GPCR agonists in mice.

    • Administration Route: The choice of administration route will depend on the desired pharmacokinetic profile and experimental feasibility. Common routes include:

      • Intraperitoneal (i.p.) injection: Offers good systemic exposure.

      • Oral gavage (p.o.): Suitable for assessing oral bioavailability and for chronic dosing studies.

      • Subcutaneous (s.c.) injection: Can provide a slower release profile.

      • Intravenous (i.v.) injection: Provides immediate and complete systemic exposure.

  • Experimental Procedure (Example using i.p. injection):

    • Calculate the required volume of the working solution for each mouse based on its body weight and the desired dose.

    • Gently restrain the mouse.

    • Administer the calculated volume of the this compound working solution via intraperitoneal injection using a sterile syringe and an appropriate gauge needle (e.g., 25-27G).

    • Administer an equivalent volume of the vehicle solution to the control group of mice.

    • Monitor the animals regularly for any signs of toxicity or adverse effects.

    • The frequency and duration of administration will depend on the experimental design and the half-life of the compound.

Mandatory Visualizations

CCR8 Signaling Pathway

CCR8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 G_protein Gαi/βγ CCR8->G_protein Activation PLC PLCβ G_protein->PLC Gβγ PI3K PI3K G_protein->PI3K Gβγ Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Gαi (Inhibition) PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Survival, Proliferation) Ca2->Cellular_Response MAPK MAPK/ERK Pathway PKC->MAPK Akt Akt PI3K->Akt Akt->Cellular_Response MAPK->Cellular_Response cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Caption: Simplified signaling pathway of CCR8 upon agonist binding.

Experimental Workflow for In Vivo Administration of this compound

experimental_workflow start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization treatment Administration of ZK756326 or Vehicle randomization->treatment monitoring Monitoring (Health, Weight, etc.) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo studies.

References

Measuring downstream signaling pathways activated by ZK756326 dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride (B599025) is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR). CCR8 and its endogenous ligand, CCL1 (I-309), play significant roles in immune regulation, particularly in the context of T-cell chemotaxis and function. As a synthetic agonist, ZK756326 provides a valuable tool for investigating the downstream signaling cascades initiated by CCR8 activation. Understanding these pathways is crucial for elucidating the physiological and pathophysiological roles of CCR8 and for the development of novel therapeutics targeting this receptor.

These application notes provide detailed protocols for measuring the key downstream signaling events triggered by ZK756326-mediated CCR8 activation, including G protein-mediated intracellular calcium mobilization, β-arrestin recruitment, and changes in extracellular acidification rates.

Downstream Signaling Pathways of CCR8

Activation of CCR8 by ZK756326 initiates a cascade of intracellular events primarily through the coupling to inhibitory G proteins (Gαi) and Gq-type G proteins (Gαq). These events lead to:

  • Intracellular Calcium Mobilization: Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.

  • β-Arrestin Recruitment: Like many GPCRs, agonist-bound CCR8 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways.

  • Extracellular Acidification: Cellular activation and metabolic reprogramming can lead to an increase in the extrusion of protons into the extracellular space, resulting in a measurable decrease in the extracellular pH. ZK756326 has been shown to stimulate extracellular acidification in cells expressing human CCR8[1][2].

The following sections provide detailed experimental protocols to quantify these signaling events.

Quantitative Data Summary

The following tables summarize the available quantitative data for the activity of ZK756326 dihydrochloride on CCR8.

Table 1: Ligand Binding Affinity

CompoundAssay TypeCell LineParameterValue
ZK756326Radioligand Binding CompetitionCCR8-expressing cellsIC50 (inhibition of I-309/CCL1 binding)1.8 µM[1][2]

Table 2: Functional Potency in Downstream Signaling Assays

AssayCell LineParameterZK756326CCL1 (endogenous ligand)
Intracellular Calcium MobilizationU87 MG cells expressing CCR8Agonist ActivityFull agonist[1][2]Full agonist
β-Arrestin RecruitmentHEK293 cellsAgonist ActivityData not availableData not available
Extracellular AcidificationCells expressing human CCR8Agonist ActivityStimulates acidification[1][2]Data not available

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium concentration changes in response to ZK756326 stimulation using a fluorescent calcium indicator.

Materials:

  • CCR8-expressing cells (e.g., U87 MG, HEK293, or a relevant immune cell line)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium-3 Assay Kit)

  • Probenecid (optional, to prevent dye leakage)

  • This compound stock solution (in DMSO or water)

  • CCL1 (positive control)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader with injection capabilities

Protocol:

  • Cell Plating: Seed CCR8-expressing cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye in HBSS with 20 mM HEPES. The final concentration of the dye should be as per the manufacturer's recommendation (e.g., 1-5 µM for Fluo-4 AM).

    • If using probenecid, add it to the loading buffer (final concentration 2.5 mM).

    • Remove the culture medium from the cells and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: Gently wash the cells 2-3 times with HBSS containing 20 mM HEPES to remove extracellular dye. Leave a final volume of buffer in each well to prevent the cells from drying.

  • Compound Preparation: Prepare serial dilutions of this compound and CCL1 in HBSS with 20 mM HEPES at a concentration 5-10 times higher than the final desired concentration.

  • Measurement:

    • Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate to 37°C.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the ZK756326 or CCL1 solution into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds).

  • Data Analysis:

    • The change in intracellular calcium is measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Diagram 1: Workflow for Intracellular Calcium Mobilization Assay

G cluster_prep Cell & Dye Preparation cluster_measure Measurement cluster_analysis Data Analysis p1 Seed CCR8-expressing cells in microplate p2 Load cells with calcium-sensitive dye p1->p2 p3 Wash cells to remove excess dye p2->p3 m1 Establish baseline fluorescence p3->m1 m2 Inject ZK756326 / CCL1 m1->m2 m3 Record fluorescence change over time m2->m3 a1 Calculate peak fluorescence response m3->a1 a2 Generate dose-response curve a1->a2 a3 Determine EC50 value a2->a3

Caption: Workflow of the intracellular calcium mobilization assay.

β-Arrestin Recruitment Assay

This protocol describes a method to measure the recruitment of β-arrestin to the activated CCR8 receptor using a commercially available assay system (e.g., PathHunter® by DiscoverX or Tango™ by Thermo Fisher Scientific). These assays are based on enzyme fragment complementation or transcription factor translocation, respectively.

Materials:

  • Cell line stably co-expressing CCR8 and a β-arrestin fusion protein (e.g., PathHunter® CCR8 β-Arrestin cells)

  • Cell culture medium and supplements

  • Assay buffer provided with the kit

  • This compound stock solution

  • CCL1 (positive control)

  • 384-well white, solid-bottom microplates

  • Detection reagents from the assay kit

  • Luminometer

Protocol:

  • Cell Plating: Plate the engineered cells in the 384-well microplate at the density recommended by the manufacturer. Incubate overnight at 37°C and 5% CO2.

  • Compound Preparation: Prepare serial dilutions of ZK756326 and CCL1 in the provided assay buffer.

  • Compound Addition: Add the diluted compounds to the cell plate. Include a vehicle control (e.g., DMSO in assay buffer).

  • Incubation: Incubate the plate at 37°C or room temperature for the time specified in the manufacturer's protocol (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Prepare the detection reagent mixture according to the kit instructions.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark to allow the chemiluminescent signal to develop.

  • Measurement: Read the luminescence signal using a plate-based luminometer.

  • Data Analysis:

    • Subtract the background signal (vehicle control) from all measurements.

    • Normalize the data to the maximal response induced by a saturating concentration of CCL1.

    • Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Diagram 2: Principle of β-Arrestin Recruitment Assay (Enzyme Complementation)

G cluster_inactive Inactive State cluster_active Active State cluster_signal Signal Generation receptor_inactive CCR8-PK arrestin_inactive β-Arrestin-EA receptor_active ZK756326 + CCR8-PK receptor_inactive->receptor_active ZK756326 Binding arrestin_active β-Arrestin-EA receptor_active->arrestin_active Recruitment complex Active Enzyme (PK+EA) arrestin_active->complex substrate Substrate complex->substrate Hydrolysis product Luminescent Product substrate->product

Caption: Enzyme fragment complementation-based β-arrestin assay.

Extracellular Acidification Rate (ECAR) Assay

This protocol provides a general method for measuring changes in the extracellular acidification rate, which can be an indicator of metabolic reprogramming upon CCR8 activation.

Materials:

  • CCR8-expressing cells

  • Cell culture medium (low-buffered, e.g., Seahorse XF Base Medium)

  • Glucose, glutamine, and pyruvate (B1213749) supplements

  • This compound stock solution

  • CCL1 (positive control)

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer) and corresponding cell culture microplates

  • pH-sensitive fluorescent probes (alternative to flux analyzer)

Protocol:

  • Cell Plating: Seed CCR8-expressing cells into the specialized microplate for the extracellular flux analyzer. Allow cells to adhere and grow to the desired confluency.

  • Assay Medium Preparation: Prepare a low-buffered assay medium supplemented with substrates like glucose, glutamine, and pyruvate. Warm the medium to 37°C and adjust the pH.

  • Medium Exchange: On the day of the assay, replace the culture medium with the pre-warmed assay medium. Incubate the plate in a CO2-free incubator at 37°C for one hour to allow the cells to equilibrate.

  • Instrument Calibration: Calibrate the extracellular flux analyzer according to the manufacturer's instructions.

  • Baseline Measurement: Place the cell plate in the analyzer and measure the basal ECAR for a set period (e.g., 3-4 measurement cycles).

  • Compound Injection: Inject ZK756326 or CCL1 into the wells to achieve the desired final concentration.

  • Post-Injection Measurement: Immediately after injection, continue to measure the ECAR to monitor the cellular response to the agonist.

  • Data Analysis:

    • The ECAR is typically reported in mpH/min.

    • Calculate the change in ECAR by subtracting the baseline rate from the rate after compound injection.

    • Compare the effects of different concentrations of ZK756326 to determine a dose-dependent effect.

Diagram 3: CCR8 Signaling Cascade Overview

G ligand ZK756326 receptor CCR8 ligand->receptor Activation g_protein Gαq / Gαi receptor->g_protein Coupling arrestin β-Arrestin Recruitment receptor->arrestin GRK Phosphorylation ecar Extracellular Acidification receptor->ecar Metabolic Reprogramming plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release

References

Application Notes and Protocols: A Framework for Investigating Novel Immunomodulatory Agents in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic combination of immunomodulatory agents is a cornerstone of modern therapeutic development, particularly in oncology and autoimmune disease. By targeting distinct and complementary pathways, combination therapies can enhance efficacy, overcome resistance, and reduce toxicity. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute preclinical studies evaluating a novel immunomodulatory agent, here designated as "Compound X" (in lieu of the requested ZK756326 dihydrochloride (B599025), for which publicly available scientific information is conflicting and insufficient), in combination with other established immunomodulators.

Note on ZK756326 dihydrochloride: Initial searches for this compound yielded contradictory information regarding its mechanism of action, with different sources describing it as a CCR8 agonist, an androgen receptor antagonist, or a TLR2 blocker. Due to this lack of consensus in the scientific literature, providing a specific and accurate application note for this compound is not feasible. The following notes and protocols are therefore presented as a general template that can be adapted for any novel immunomodulatory agent.

Rationale for Combination Studies

The primary goal of combining immunomodulatory agents is to achieve synergistic or additive effects. A strong scientific rationale is critical for selecting appropriate combination partners. This rationale could be based on:

  • Targeting Complementary Pathways: Combining an agent that enhances T-cell activation (e.g., an anti-PD-1 antibody) with one that depletes regulatory T cells (Tregs).

  • Overcoming Resistance Mechanisms: Using a second agent to counteract adaptive resistance that arises in response to the first agent.

  • Modulating the Tumor Microenvironment (TME): Combining an agent that promotes immune cell infiltration into the TME with one that enhances the function of those infiltrated cells.

Experimental Design and Workflow

A typical preclinical workflow for evaluating the combination of Compound X with another immunomodulatory agent (e.g., an immune checkpoint inhibitor) is outlined below.

G cluster_0 In Vitro Characterization cluster_1 In Vivo / Ex Vivo Analysis cluster_2 Data Analysis & Interpretation a Cell Line Selection (e.g., Tumor cells, PBMCs) b Single Agent Dose-Response (Compound X & Partner Agent) a->b c Combination Matrix Assay (Synergy/Antagonism Analysis) b->c d Mechanism of Action Studies (e.g., Cytokine Profiling, Receptor Occupancy) c->d e Syngeneic Mouse Model Selection d->e f Treatment Regimen Design (Dosing, Schedule) e->f g Tumor Growth Inhibition Studies f->g h Pharmacodynamic Analysis (e.g., Immune cell infiltration in tumors) g->h i Ex Vivo Functional Assays (e.g., T-cell recall response) h->i j Statistical Analysis of Tumor Growth i->j k Correlation of PK/PD with Efficacy j->k l Identification of Biomarkers k->l

Caption: A generalized experimental workflow for preclinical evaluation of combination immunotherapy.

Data Presentation

Quantitative data from combination studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of Compound X in Combination with Anti-PD-1 Antibody

Treatment GroupConcentration% Tumor Cell Lysis (Mean ± SD)
Vehicle Control-5.2 ± 1.3
Compound X1 µM15.8 ± 2.1
Anti-PD-1 Antibody10 µg/mL25.4 ± 3.5
Compound X + Anti-PD-1 Antibody1 µM + 10 µg/mL55.1 ± 4.2*

*p < 0.05 compared to either single agent.

Table 2: In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Model

Treatment GroupnMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
Vehicle Control101502 ± 150-
Compound X (10 mg/kg)101150 ± 12523.4
Anti-PD-1 (5 mg/kg)10850 ± 11043.4
Compound X + Anti-PD-110350 ± 75*76.7

*p < 0.01 compared to either single agent.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway where Compound X, acting as a co-stimulatory agonist, could synergize with a checkpoint inhibitor.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_CompoundX cluster_Checkpoint MHC MHC-Antigen Complex TCR TCR MHC->TCR Signal 1 B7 B7 Ligand CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Activation T-Cell Activation TCR->Activation CD28->Activation PD1 PD-1 PD1->Activation Inhibition CompoundX Compound X CoStimReceptor Co-stimulatory Receptor CompoundX->CoStimReceptor Agonism CoStimReceptor->Activation Enhanced Activation AntiPD1 Anti-PD-1 Ab AntiPD1->PD1 Blockade

Caption: Hypothetical synergy between Compound X (a co-stimulatory agonist) and an anti-PD-1 antibody.

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation Assay

Objective: To assess the effect of Compound X, alone and in combination with an anti-PD-1 antibody, on T-cell activation as measured by cytokine release.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Anti-CD3/CD28 beads

  • Compound X (dissolved in DMSO)

  • Anti-PD-1 antibody

  • 96-well cell culture plates

  • Human IFN-γ ELISA kit

Methodology:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Prepare serial dilutions of Compound X and the anti-PD-1 antibody.

  • Add the compounds to the respective wells. Include vehicle control (DMSO), Compound X alone, anti-PD-1 alone, and the combination.

  • Stimulate the cells with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • After incubation, centrifuge the plate and collect the supernatant.

  • Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine if the combination results in a synergistic increase in IFN-γ production.

Protocol 2: Syngeneic Mouse Tumor Model Study

Objective: To evaluate the in vivo efficacy of Compound X in combination with an anti-PD-1 antibody in a syngeneic mouse model.

Materials:

  • 6-8 week old C57BL/6 mice

  • MC38 colon adenocarcinoma cells

  • Matrigel

  • Compound X formulation for in vivo use

  • In vivo grade anti-mouse PD-1 antibody

  • Calipers for tumor measurement

  • Sterile saline (vehicle)

Methodology:

  • Inject 1 x 10^6 MC38 cells subcutaneously in a 1:1 mixture with Matrigel into the flank of each mouse.

  • Monitor tumor growth daily. Once tumors reach an average volume of 50-100 mm³, randomize the mice into four treatment groups (n=10 per group):

    • Group 1: Vehicle control

    • Group 2: Compound X (e.g., 10 mg/kg, daily, oral gavage)

    • Group 3: Anti-PD-1 antibody (e.g., 5 mg/kg, twice weekly, intraperitoneal injection)

    • Group 4: Compound X + Anti-PD-1 antibody

  • Administer treatments according to the designed schedule for 21 days.

  • Measure tumor volume three times a week using calipers (Volume = 0.5 x Length x Width²).

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further pharmacodynamic analysis (e.g., flow cytometry to assess immune cell infiltration).

  • Plot mean tumor volume over time for each group and perform statistical analysis to compare the efficacy of the combination therapy to the single agents and vehicle control.

Conclusion

The provided framework offers a structured approach to the preclinical evaluation of novel immunomodulatory agents in combination therapies. By employing rigorous in vitro and in vivo models, presenting data clearly, and adhering to detailed protocols, researchers can effectively assess the potential of new combination strategies to advance the treatment of cancer and other immune-related diseases.

Application Notes and Protocols for Creating Stable CCR8-Expressing Cell Lines for ZK756326 Dihydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the generation and characterization of stable cell lines expressing the human C-C chemokine receptor 8 (CCR8). This resource is intended for researchers and drug development professionals investigating the pharmacological and functional properties of CCR8, with a specific focus on its interaction with the selective non-peptide agonist, ZK756326 dihydrochloride (B599025).

Introduction

The C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a critical role in immune regulation.[1][2] It is predominantly expressed on specific immune cell populations, including T helper 2 (Th2) cells and regulatory T cells (Tregs), particularly within the tumor microenvironment.[1][2][3] The primary endogenous ligand for CCR8 is CCL1.[1][2] Upon activation, CCR8 initiates downstream signaling cascades that are crucial for chemotaxis, cell survival, and proliferation.[2] Due to its restricted expression and role in immunosuppression, CCR8 has emerged as a promising therapeutic target for various inflammatory diseases and cancer immunotherapy.[2][4]

ZK756326 dihydrochloride is a potent and selective non-peptide agonist of CCR8.[5][6] It has been shown to inhibit the binding of the natural ligand CCL1 with an IC50 of 1.8 µM and acts as a full agonist, stimulating an increase in intracellular calcium and extracellular acidification.[5][6] The generation of stable cell lines that reliably express CCR8 is a fundamental tool for high-throughput screening of potential therapeutic agents and for detailed mechanistic studies of compounds like this compound.[7]

This document outlines the detailed protocols for establishing stable CCR8-expressing cell lines, followed by methods for their characterization and use in functional assays with this compound.

Data Presentation

Table 1: Recommended Cell Lines and Transfection Reagents
Host Cell LineRecommended Transfection MethodRecommended Selection AgentKey Characteristics
HEK293Lipofection (e.g., Lipofectamine™ 3000)G418 (Neomycin)High transfection efficiency, easy to culture.
CHO-K1Electroporation or LipofectionPuromycin (B1679871) or Hygromycin BLow endogenous GPCR expression, suitable for various functional assays.[4]
JurkatElectroporation or Lentiviral TransductionPuromycinT-lymphocyte cell line, relevant for immune receptor studies.
Table 2: this compound Properties
PropertyValueReference
Molecular Weight 429.39 g/mol
Nature Synthetic, non-peptide agonist
Purity >99%
Solubility Soluble in water to 100 mM
EC50 (Agonist Activity) 245 nM
IC50 (CCL1 Binding Inhibition) 1.8 µM[6]
Storage Store desiccated at -20°C for long-term storage.[5]

Experimental Protocols

Protocol 1: Generation of a Stable CCR8-Expressing Cell Line

This protocol describes the generation of a stable cell line using plasmid transfection and antibiotic selection.[8][9][10]

Materials:

  • Host cell line (e.g., HEK293, CHO-K1)

  • Complete growth medium (e.g., DMEM or Ham's F-12 with 10% FBS)

  • Expression vector containing the full-length human CCR8 cDNA and a selectable marker gene (e.g., neomycin or puromycin resistance)

  • High-purity plasmid DNA preparation

  • Transfection reagent (e.g., lipofection-based)

  • Selection antibiotic (e.g., G418, Puromycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well and 96-well cell culture plates

  • Flow cytometer

  • Anti-CCR8 antibody (for flow cytometry)

  • Fluorescently labeled secondary antibody

Methodology:

  • Cell Culture: Culture the host cell line in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection:

    • One day before transfection, seed the host cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

    • On the day of transfection, prepare the DNA-transfection reagent complex according to the manufacturer's instructions.

    • Add the complex to the cells and incubate for 24-48 hours.

  • Selection:

    • After 48 hours post-transfection, passage the cells into a larger flask and add the complete growth medium containing the appropriate selection antibiotic. The concentration of the antibiotic should be predetermined by generating a kill curve for the parental cell line.[9]

    • Replace the selective medium every 3-4 days to eliminate non-transfected cells.

    • Continue the selection process for 2-3 weeks until discrete antibiotic-resistant colonies are visible.

  • Isolation of Clonal Cell Lines:

    • Wash the plate with PBS and add a small volume of trypsin-EDTA to a cloning cylinder placed over a well-isolated colony.

    • Transfer the detached cells from the colony to a well of a 96-well plate containing complete growth medium.

    • Expand the clonal populations.

  • Screening and Validation:

    • Screen the expanded clones for CCR8 expression using flow cytometry.

    • Stain the cells with a primary anti-CCR8 antibody followed by a fluorescently labeled secondary antibody.

    • Select the clone with the highest and most stable CCR8 expression for further experiments.

    • Cryopreserve the validated stable cell line for future use.

Protocol 2: Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration upon CCR8 activation by this compound.[6]

Materials:

  • Stable CCR8-expressing cell line

  • Parental (non-transfected) host cell line

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • CCL1 (positive control)

  • A fluorescence plate reader with an injection system (e.g., FLIPR)

Methodology:

  • Cell Plating: Seed the stable CCR8-expressing cells and parental cells into a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and CCL1 in the assay buffer.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject the compounds (this compound or CCL1) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the agonist concentration to generate a dose-response curve.

    • Calculate the EC50 value for this compound.

Protocol 3: Chemotaxis Assay

This protocol assesses the ability of this compound to induce cell migration through a porous membrane.

Materials:

  • Stable CCR8-expressing cell line

  • Chemotaxis chamber (e.g., Transwell® inserts with 5 or 8 µm pores)

  • Serum-free cell culture medium

  • This compound

  • CCL1 (positive control)

  • Calcein-AM or another cell viability stain

Methodology:

  • Cell Preparation: Harvest the stable CCR8-expressing cells and resuspend them in serum-free medium.

  • Assay Setup:

    • Add different concentrations of this compound or CCL1 to the lower chamber of the chemotaxis plate. Use serum-free medium as a negative control.

    • Place the Transwell® inserts into the wells.

    • Add the cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C for 2-4 hours.

  • Quantification of Migration:

    • Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Stain the migrated cells on the lower surface of the membrane with a viability stain like Calcein-AM.

    • Measure the fluorescence of the migrated cells using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the chemotactic index by dividing the fluorescence of the sample by the fluorescence of the negative control.

    • Plot the chemotactic index against the agonist concentration.

Mandatory Visualizations

CCR8 Signaling Pathway

CCR8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR8 CCR8 G_protein Gαi/βγ CCR8->G_protein Activates PLC PLC G_protein->PLC Gαi activates PI3K PI3K G_protein->PI3K Gβγ activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces Transcription Gene Transcription (Proliferation, Survival) Ca_release->Transcription Influences Akt Akt PI3K->Akt Activates MAPK MAPK/ERK Pathway Akt->MAPK Activates MAPK->Transcription Regulates Ligand ZK756326 or CCL1 Ligand->CCR8 Binds Stable_Cell_Line_Workflow start Start: Host Cell Culture transfection Transfection with CCR8 Expression Vector start->transfection selection Antibiotic Selection (2-3 weeks) transfection->selection cloning Isolation of Single Clones selection->cloning expansion Clonal Expansion cloning->expansion screening Screening for CCR8 Expression (Flow Cytometry) expansion->screening validation Functional Validation (e.g., Calcium Assay) screening->validation cryopreservation Cryopreservation of Validated Clones validation->cryopreservation end End: Stable CCR8 Cell Line cryopreservation->end ZK756326_Study_Logic cluster_assays Functional Assays cluster_outcomes Expected Outcomes compound This compound (CCR8 Agonist) cell_line Stable CCR8-Expressing Cell Line compound->cell_line Applied to calcium_assay Calcium Mobilization Assay cell_line->calcium_assay chemotaxis_assay Chemotaxis Assay cell_line->chemotaxis_assay other_assays Other Downstream Assays (e.g., Reporter Gene) cell_line->other_assays parental_cell_line Parental Cell Line (Negative Control) parental_cell_line->calcium_assay Control parental_cell_line->chemotaxis_assay Control agonist_activity Quantification of Agonist Potency (EC50) calcium_assay->agonist_activity functional_response Characterization of Functional Response chemotaxis_assay->functional_response other_assays->functional_response

References

ZK756326 Dihydrochloride: A Tool for Investigating Chemokine Receptor Internalization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride (B599025) is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) primarily expressed on Th2 lymphocytes, regulatory T cells (Tregs), and monocytes. Its natural ligand is CCL1 (I-309). The activation of CCR8 is implicated in various physiological and pathological processes, including immune responses, inflammation, and cancer. As a synthetic agonist, ZK756326 provides a valuable tool to dissect the molecular mechanisms of CCR8 signaling and regulation, particularly the process of receptor internalization.

Chemokine receptor internalization is a critical mechanism for regulating cellular responsiveness to chemokines. Upon agonist binding, the receptor-ligand complex is removed from the cell surface, leading to signal termination and receptor downregulation or recycling. Understanding the dynamics of CCR8 internalization is crucial for the development of therapeutics targeting this receptor. ZK756326, as a full agonist, can be employed to induce and study the internalization of CCR8 in various cell-based assays.

Application Notes

ZK756326 dihydrochloride is suitable for a range of in vitro studies aimed at understanding CCR8 biology. Its primary applications in the context of receptor internalization include:

  • Induction of CCR8 Internalization: As a full agonist, ZK756326 can be used to stimulate the rapid internalization of CCR8 from the cell surface. This allows for the study of the kinetics and molecular machinery involved in this process.

  • Screening for Modulators of CCR8 Trafficking: ZK756326 can be used in high-throughput screening assays to identify compounds that inhibit or enhance CCR8 internalization. Such compounds could have therapeutic potential in diseases where CCR8 signaling is dysregulated.

  • Investigation of Biased Agonism: Studies have shown that small molecule agonists of CCR8, like ZK756326, can exhibit biased signaling, preferentially activating certain downstream pathways over others. For instance, ZK756326 has been reported to display higher efficacy in β-arrestin 1 recruitment compared to the endogenous ligand CCL1.[1] Since β-arrestin is a key mediator of GPCR internalization, ZK756326 is an excellent tool to explore the consequences of biased signaling on receptor trafficking.

  • Elucidation of Downstream Signaling Pathways: By inducing CCR8 internalization, ZK756326 can be used to study the downstream signaling events that are coupled to receptor endocytosis, such as the activation of MAP kinases.

Quantitative Data

The following table summarizes the key pharmacological data for this compound, which is essential for designing and interpreting experiments on CCR8 internalization.

ParameterValueReceptorAssay TypeReference
IC50 1.8 µMHuman CCR8125I-CCL1 Binding Inhibition[2]
Agonist Activity Full AgonistHuman CCR8Calcium Mobilization[2][3]
β-arrestin Recruitment Higher efficacy than hCCL1Human CCR8β-arrestin 1 Recruitment Assay[1]

Signaling Pathways and Experimental Workflow

Chemokine Receptor Internalization Pathway

The diagram below illustrates the general pathway of agonist-induced chemokine receptor internalization, which is initiated by ligand binding and subsequent G protein activation and β-arrestin recruitment.

Agonist-Induced Chemokine Receptor Internalization cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist ZK756326 Receptor CCR8 Agonist->Receptor Binding G_protein G Protein Receptor->G_protein Activation Beta_arrestin β-arrestin Receptor->Beta_arrestin Recruitment Clathrin_pit Clathrin-Coated Pit Receptor->Clathrin_pit Clustering G_protein->Receptor Dissociation Beta_arrestin->Clathrin_pit Interaction Endosome Early Endosome Clathrin_pit->Endosome Internalization Recycling Recycling to Membrane Endosome->Recycling Sorting Degradation Lysosomal Degradation Endosome->Degradation Sorting

Caption: Agonist-induced internalization of CCR8.

Experimental Workflow for Quantifying Receptor Internalization

This workflow outlines the key steps in a flow cytometry-based assay to measure ZK756326-induced CCR8 internalization.

Flow Cytometry Workflow for CCR8 Internalization Start Start: CCR8-expressing cells Step1 Treat with ZK756326 (e.g., 10 µM) or vehicle control Start->Step1 Step2 Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 min) Step1->Step2 Step3 Stop internalization by placing on ice and washing with cold PBS Step2->Step3 Step4 Stain with a fluorescently-labeled anti-CCR8 antibody that recognizes an extracellular epitope Step3->Step4 Step5 Analyze by flow cytometry to quantify mean fluorescence intensity (MFI) Step4->Step5 End End: Determine percentage of receptor internalization Step5->End

Caption: Workflow for internalization assay.

Experimental Protocols

Protocol 1: Flow Cytometry-Based CCR8 Internalization Assay

This protocol describes the quantification of ZK756326-induced CCR8 internalization by measuring the loss of cell surface receptors using flow cytometry.

Materials:

  • CCR8-expressing cells (e.g., stably transfected HEK293 or a relevant immune cell line)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescently-labeled monoclonal antibody against an extracellular epitope of CCR8 (e.g., PE-conjugated anti-human CCR8)

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture CCR8-expressing cells to 70-80% confluency.

    • Harvest the cells and wash them once with cold PBS.

    • Resuspend the cells in serum-free medium at a concentration of 1 x 106 cells/mL.

  • Agonist Treatment:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Prepare a working solution of this compound in serum-free medium. A final concentration in the range of 1-10 µM is recommended to ensure maximal stimulation.

    • Add the ZK756326 solution or vehicle control to the cells.

    • Incubate the tubes at 37°C in a water bath for different time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the kinetics of internalization. A single time point of 30-60 minutes can be used for endpoint assays.

  • Staining:

    • To stop the internalization process, immediately place the tubes on ice and add 1 mL of ice-cold PBS.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of cold PBS containing the fluorescently-labeled anti-CCR8 antibody at the manufacturer's recommended concentration.

    • As a negative control, stain a separate aliquot of untreated cells with a matched isotype control antibody.

    • Incubate the cells on ice in the dark for 30 minutes.

  • Flow Cytometry Analysis:

    • Wash the cells twice with 1 mL of ice-cold PBS.

    • Resuspend the final cell pellet in 300-500 µL of PBS.

    • Acquire the data on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter profiles.

    • Determine the Mean Fluorescence Intensity (MFI) for the CCR8-positive population for each time point and condition.

    • Calculate the percentage of receptor internalization using the following formula: % Internalization = [1 - (MFIZK756326 - MFIisotype) / (MFIvehicle - MFIisotype)] x 100

Protocol 2: Fluorescence Microscopy-Based CCR8 Internalization Assay

This protocol allows for the visualization of CCR8 translocation from the plasma membrane to intracellular compartments upon treatment with ZK756326.

Materials:

  • CCR8-expressing cells (preferably engineered to express a fluorescently tagged CCR8, e.g., CCR8-GFP, or suitable for immunofluorescence)

  • This compound

  • Cell culture medium

  • Coverslips coated with an appropriate attachment factor (e.g., poly-L-lysine)

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against CCR8 (if not using a tagged receptor)

  • Fluorescently-labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope (confocal microscope is recommended)

Procedure:

  • Cell Seeding:

    • Seed CCR8-expressing cells onto sterile coverslips in a multi-well plate and allow them to adhere overnight.

  • Agonist Treatment:

    • Wash the cells once with serum-free medium.

    • Treat the cells with ZK756326 (e.g., 10 µM) or vehicle control in serum-free medium.

    • Incubate at 37°C for the desired time (e.g., 30-60 minutes).

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • (Optional, for intracellular staining) Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Immunostaining (if required):

    • Block non-specific binding with blocking buffer for 30 minutes.

    • Incubate with the primary anti-CCR8 antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Incubate with a nuclear stain like DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a fluorescence microscope. In untreated cells, CCR8 should be localized primarily at the plasma membrane. In ZK756326-treated cells, a punctate intracellular staining pattern, indicative of receptor localization in endosomes, should be observed.

Conclusion

This compound is a powerful pharmacological tool for studying the internalization and trafficking of CCR8. The protocols provided herein offer robust methods to quantify and visualize this process, enabling researchers to investigate the molecular mechanisms of CCR8 regulation and to screen for novel therapeutic agents that modulate its activity. The biased agonistic properties of ZK756326 make it particularly interesting for dissecting the role of β-arrestin-dependent pathways in chemokine receptor biology.

References

Application of ZK756326 Dihydrochloride in Cancer Immunotherapy Research: Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, there is currently insufficient information to provide detailed application notes and protocols on the specific use of ZK756326 dihydrochloride (B599025) in cancer immunotherapy research.

ZK756326 dihydrochloride is identified as a nonpeptide agonist for the C-C chemokine receptor 8 (CCR8)[1][2]. The CCR8 pathway and its ligand, CCL1, are of significant interest in cancer immunotherapy due to their role in immune cell trafficking and the tumor microenvironment (TME). Research has indicated that CCL1 is highly expressed within the TME, suggesting a potential mechanism for the recruitment of CCR8-expressing immune cells, such as regulatory T cells (Tregs) and potentially other T cell subsets, to the tumor site. Modulating this pathway is therefore a theoretical target for therapeutic intervention.

Consequently, the core requirements of this request, including the provision of quantitative data for structured tables, detailed experimental protocols for key experiments, and the creation of signaling pathway and experimental workflow diagrams based on this compound studies, cannot be met at this time.

Researchers, scientists, and drug development professionals interested in the role of CCR8 agonists in cancer immunotherapy are encouraged to consult the broader literature on CCR8 biology in the context of the tumor microenvironment and to design experimental protocols based on established methodologies for studying chemokine receptor function. Such studies would be foundational in establishing the potential utility of compounds like this compound in this field.

References

Troubleshooting & Optimization

Troubleshooting low signal in ZK756326 dihydrochloride calcium flux assay.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in calcium flux assays using ZK756326 dihydrochloride (B599025), a nonpeptide agonist for the CC chemokine receptor 8 (CCR8).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is designed to help you identify and resolve common issues leading to a low signal in your ZK756326 dihydrochloride calcium flux assay.

Q1: I am not seeing any signal, or the signal is very weak, with this compound. Where should I start troubleshooting?

A low or absent signal can stem from several factors. Begin by systematically checking the fundamental components of your assay.

Initial Checks:

  • Cell Health and Viability: Ensure your cells are healthy, within an optimal passage number, and plated at the correct density. Over-confluent or stressed cells may not respond optimally.

  • Positive Controls:

    • Receptor-Specific Agonist: Use a known CCR8 agonist, such as its natural ligand CCL1, to confirm that the CCR8 signaling pathway is functional in your cells.[1][2]

    • Calcium Ionophore: At the end of your experiment, add a calcium ionophore (e.g., ionomycin) to induce a maximal calcium response. A strong signal from the ionophore confirms that the calcium indicator dye was loaded correctly and the cells are capable of generating a fluorescent signal.[3]

  • Instrument Settings: Verify that the fluorescence plate reader is set to the correct excitation and emission wavelengths for your chosen calcium indicator dye. Ensure the settings are optimized for a kinetic read to capture the transient calcium signal.[1]

Q2: My positive controls (CCL1 and ionomycin) are working, but I still have a low signal with this compound. What should I investigate next?

If your controls confirm the assay is technically sound, the issue may lie with the this compound compound itself.

Compound-Specific Troubleshooting:

  • Compound Integrity and Storage: Ensure that the this compound powder and stock solutions have been stored correctly, protected from light and moisture, to prevent degradation.[4]

  • Solubility and Precipitation:

    • Stock Solution: this compound is a solid powder. It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[5]

    • Working Dilution: When diluting the DMSO stock into your aqueous assay buffer (e.g., PBS or cell culture medium), be mindful of potential precipitation. The final DMSO concentration should typically be kept below 0.5% to avoid cell toxicity and solubility issues.[6] It is advisable to prepare fresh dilutions for each experiment.[7][8]

    • Visual Inspection: Before adding the compound to your cells, visually inspect the working dilution for any signs of precipitation.

  • Concentration Range: It is crucial to perform a full dose-response curve for ZK756326 to identify the optimal concentration range for stimulating CCR8. Excessively high concentrations of an agonist can sometimes lead to receptor desensitization and a diminished signal.

Q3: I'm using a cell line that should express CCR8, but the response to ZK756326 is weak. How can I optimize my cell-based parameters?

Optimizing the cellular components of the assay is critical for achieving a robust signal.

Cellular Optimization Strategies:

  • Cell Line Selection: For high-throughput screening, using a recombinant cell line (e.g., CHO-K1 or HEK293) stably overexpressing human CCR8 can provide a more robust and reproducible signal compared to cell lines with endogenous expression.[2]

  • Cell Density: The optimal cell density needs to be determined for your specific cell line and plate format (e.g., 96-well or 384-well). A cell density that is too low may not produce a detectable signal, while a density that is too high can lead to a decreased assay window.[9]

  • Serum Presence: If your assay is performed in the presence of serum, consider that components in the serum could potentially interfere with the assay or cause receptor desensitization. If possible, perform the assay in a serum-free medium or reduce the serum concentration.

Q4: My signal with ZK756326 is very transient and I think I might be missing the peak. How can I address this?

The kinetics of the calcium signal are a critical factor in detecting the response.

Kinetic and Instrumentation Optimization:

  • Rapid Kinetic Reading: CCR8 activation leads to a rapid and transient increase in intracellular calcium.[1] Ensure your plate reader is configured for a rapid kinetic read, capturing data immediately upon and for a short period after the addition of ZK756326.

  • Agonist Addition: Use an automated injector on the plate reader to ensure a rapid and consistent addition of the agonist to all wells. This minimizes variability in the timing of the response.

Data Presentation

To aid in your troubleshooting and optimization, use the following tables to organize your experimental parameters and results.

Table 1: Cell Density Optimization

Cell Density (cells/well)ZK756326 Signal (Peak RFU)CCL1 Signal (Peak RFU)Ionomycin Signal (Peak RFU)
10,000
20,000
40,000
80,000

Table 2: this compound Dose-Response

ZK756326 Concentration (µM)Peak Fluorescence (RFU)
0.01
0.1
1
10
100

Experimental Protocols

Protocol 1: Calcium Flux Assay using a Fluorescent Plate Reader

This protocol provides a general framework for a calcium flux assay with this compound.

  • Cell Plating: Seed CCR8-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate at the predetermined optimal density. Culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution (e.g., Fluo-4 AM, Indo-1 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

  • Assay Execution:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to perform a kinetic read at the appropriate excitation and emission wavelengths for your dye.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use an automated injector to add the this compound working solutions to the cell plate.

    • Continue the kinetic read for 60-180 seconds to capture the calcium response.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Subtract the baseline fluorescence to obtain the net change in fluorescence.

    • Plot the change in fluorescence against the concentration of ZK756326 to generate a dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound

G This compound Signaling Pathway ZK756326 ZK756326 dihydrochloride CCR8 CCR8 Receptor ZK756326->CCR8 Binds to G_protein Gq Protein Activation CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 Production PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Acts on Ca_release Ca²⁺ Release ER->Ca_release Induces Signal Fluorescent Signal Ca_release->Signal Generates

Caption: this compound activates the CCR8 receptor, leading to a calcium signaling cascade.

Experimental Workflow for Calcium Flux Assay

G Calcium Flux Assay Workflow Start Start Plate_Cells Plate CCR8-expressing cells Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Load_Dye Load with Calcium Indicator Dye Incubate_Overnight->Load_Dye Incubate_Dye Incubate at 37°C Load_Dye->Incubate_Dye Read_Baseline Read Baseline Fluorescence Incubate_Dye->Read_Baseline Prepare_Compound Prepare ZK756326 dilutions Add_Compound Add ZK756326 Prepare_Compound->Add_Compound Read_Baseline->Add_Compound Read_Signal Kinetic Read of Fluorescence Signal Add_Compound->Read_Signal Analyze_Data Analyze Data Read_Signal->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for performing a this compound calcium flux assay.

Troubleshooting Logic for Low Signal

G Troubleshooting Low Signal in ZK756326 Assay Low_Signal Low or No Signal with ZK756326 Check_Controls Are Positive Controls (CCL1, Ionomycin) Working? Low_Signal->Check_Controls Troubleshoot_Assay Troubleshoot Basic Assay: - Cell Health - Dye Loading - Instrument Settings Check_Controls->Troubleshoot_Assay No Check_Compound Is ZK756326 Compound OK? Check_Controls->Check_Compound Yes Troubleshoot_Assay->Low_Signal Troubleshoot_Compound Troubleshoot Compound: - Solubility/Precipitation - Degradation - Concentration Check_Compound->Troubleshoot_Compound No Optimize_Cells Optimize Cellular Parameters: - Cell Line - Cell Density Check_Compound->Optimize_Cells Yes Troubleshoot_Compound->Low_Signal Optimize_Kinetics Optimize Assay Kinetics: - Rapid Read Time - Automated Injection Optimize_Cells->Optimize_Kinetics Signal_OK Signal Improved Optimize_Kinetics->Signal_OK

Caption: A decision tree to guide troubleshooting for low signal in the ZK756326 calcium flux assay.

References

How to resolve ZK756326 dihydrochloride solubility issues in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving solubility issues with ZK756326 dihydrochloride (B599025) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is ZK756326 dihydrochloride and what is its primary mechanism of action?

ZK756326 is a non-peptide small molecule that functions as a selective agonist for the C-C chemokine receptor 8 (CCR8).[1] As an agonist, it activates the receptor, initiating downstream signaling cascades.

Q2: What is the known solubility of this compound in aqueous buffers?

The solubility of this compound has been reported to be 10 mg/mL in Phosphate Buffered Saline (PBS) at a pH of 7.2. Specific solubility in other common laboratory buffers such as Tris or HEPES is not widely published and may need to be determined empirically.

Q3: Why am I observing precipitation when I dilute my this compound stock solution into an aqueous buffer?

Precipitation upon dilution of a concentrated stock solution (often in an organic solvent like DMSO) into an aqueous buffer is a common issue for many small molecules, including dihydrochloride salts. This can be attributed to several factors:

  • pH Shift: ZK756326 is a weak base, and its dihydrochloride salt is more soluble at a lower pH. When a solution of the salt is added to a neutral or slightly alkaline buffer (e.g., pH 7.4), the compound can convert to its less soluble free base form, leading to precipitation.

  • Solvent Polarity Change: A rapid change from a non-polar organic solvent to a polar aqueous environment can cause the compound to "crash out" of the solution before it can be properly solvated by the water molecules.

  • Concentration Exceeding Solubility Limit: The final concentration of the compound in the aqueous buffer may exceed its solubility limit under those specific conditions (e.g., pH, temperature, buffer components).

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding the DMSO stock solution to my aqueous buffer.

  • Solution 1: Slow Addition and Vigorous Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while continuously and vigorously vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.

  • Solution 2: Warm the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the stock solution can increase the solubility of the compound and aid in its dissolution.

  • Solution 3: Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent composition can help to keep the compound in solution.

Issue: The solution is cloudy or contains visible particles after preparation.

  • Solution 1: Sonication: Place the solution in a sonicator bath for 5-10 minutes. The ultrasonic waves can help to break up aggregates and facilitate the dissolution of the compound.

  • Solution 2: pH Adjustment: For weakly basic compounds like ZK756326, lowering the pH of the final solution can increase solubility. A slightly acidic pH may be necessary to maintain the compound in its more soluble protonated form. However, ensure the final pH is compatible with your experimental system.

  • Solution 3: Filter Sterilization: If the solution needs to be sterile, use a 0.22 µm syringe filter to remove any undissolved particles. Be aware that this will remove any precipitated compound, so it is best used for solutions that are mostly clear.

Quantitative Data Summary

Solvent/Buffer pH Reported Solubility Notes
PBS7.210 mg/mL-
DMSON/ASolubleRecommended for preparing high-concentration stock solutions.
WaterN/AData not widely availableSolubility is expected to be pH-dependent.
EthanolN/AData not widely availableMay be used as a co-solvent in some formulations.

Experimental Protocols

Protocol for Preparing Aqueous Working Solutions of this compound

This protocol is a general guideline. The optimal conditions may vary depending on the specific experimental requirements.

1. Preparation of a Concentrated Stock Solution in DMSO:

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

2. Preparation of the Final Aqueous Working Solution:

  • Materials: Concentrated DMSO stock solution, desired aqueous buffer (e.g., PBS, Tris, HEPES), sterile conical tubes.

  • Procedure:

    • Warm the aqueous buffer to the experimental temperature (e.g., 37°C).

    • While vigorously vortexing the warm buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.

    • Continue to vortex for an additional 1-2 minutes to ensure thorough mixing.

    • Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is clear, it is ready for use. It is recommended to use the solution fresh.

Visualizations

Signaling Pathway of ZK756326 as a CCR8 Agonist

ZK756326_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds and Activates G_protein Heterotrimeric G-protein (Gαi, Gβγ) CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Chemotaxis) Ca_release->Downstream PKC->Downstream

Caption: ZK756326 activates CCR8, leading to G-protein mediated signaling and cellular responses.

Experimental Workflow for Dissolving this compound

Dissolution_Workflow start Start prepare_stock Prepare Concentrated Stock in DMSO start->prepare_stock warm_buffer Warm Aqueous Buffer (e.g., 37°C) prepare_stock->warm_buffer add_stock Add Stock to Buffer (Dropwise with Vortexing) warm_buffer->add_stock check_solution Check for Precipitation add_stock->check_solution solution_clear Solution is Clear check_solution->solution_clear No precipitate_observed Precipitate Observed check_solution->precipitate_observed Yes end End solution_clear->end troubleshoot Troubleshoot: - Sonicate - Adjust pH - Further Dilute precipitate_observed->troubleshoot troubleshoot->add_stock

Caption: A stepwise workflow for the successful dissolution of this compound.

References

Technical Support Center: Optimizing ZK756326 Dihydrochloride Concentration to Avoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZK756326 dihydrochloride (B599025) while minimizing cytotoxic effects. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ZK756326 dihydrochloride?

A1: this compound is a dual-action small molecule. It functions as a selective antagonist of the androgen receptor (AR), blocking androgen-driven signaling, which is particularly relevant in prostate cancer research.[1] Additionally, it acts as a nonpeptide agonist for the CC chemokine receptor 8 (CCR8), a G-protein coupled receptor involved in immune cell migration.

Q2: I am observing high levels of cell death in my experiments with this compound. What are the potential causes?

A2: High cytotoxicity can stem from several factors:

  • Concentration: The concentration of this compound may be too high for your specific cell line.

  • Solvent Toxicity: The vehicle used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations.

  • On-target Cytotoxicity: The intended biological effect of inhibiting the androgen receptor or activating CCR8 might lead to cell death in certain cell types.

  • Off-target Effects: Like many small molecules, this compound could have unintended cellular targets that induce toxicity.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A3: It is crucial to perform a dose-response experiment to identify the optimal concentration. This involves treating your cells with a range of this compound concentrations and assessing cell viability using assays like MTT, WST-1, or LDH. The goal is to find a concentration that effectively modulates its target without causing significant cell death.

Q4: What is the recommended solvent and final concentration for in vitro studies?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, ideally below 0.1% and not exceeding 0.5%. Always include a vehicle control (cells treated with the same concentration of DMSO without the compound) in your experiments.

Q5: How can I differentiate between apoptosis and necrosis induced by this compound?

A5: Distinguishing between these two forms of cell death is important for understanding the compound's mechanism of toxicity. You can use specific assays:

  • Apoptosis: Can be detected using assays that measure caspase activity (e.g., caspase-3/7 activity assay) or by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining.

  • Necrosis: Is often characterized by the loss of membrane integrity, which can be measured by the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
High cell death across all tested concentrations 1. Compound-induced cytotoxicity is high for the chosen cell line. 2. Solvent (DMSO) concentration is too high.1. Test a lower range of this compound concentrations. 2. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control to assess solvent toxicity.
Inconsistent results between experiments 1. Inconsistent cell seeding density. 2. Variability in compound preparation. 3. Cell passage number is too high, leading to altered sensitivity.1. Use a cell counter for accurate seeding. 2. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 3. Use cells within a consistent and low passage number range.
No observable effect at tested concentrations 1. The concentration of this compound is too low. 2. The chosen cell line does not express the target (AR or CCR8). 3. The compound has degraded.1. Test a higher concentration range. 2. Verify target expression in your cell line using techniques like Western blot or qPCR. 3. Ensure proper storage of the compound (typically at -20°C or -80°C, protected from light) and use fresh dilutions.
Precipitation of the compound in the culture medium 1. Poor solubility of this compound at the working concentration.1. Visually inspect for precipitates after dilution. If present, consider preparing a fresh, lower concentration stock or using a different solvent if compatible with your experimental setup.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of this compound using MTT Assay

This protocol outlines the steps to assess the effect of this compound on cell viability.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting range would be from 200 µM down to 0.1 µM (final concentrations will be 100 µM to 0.05 µM). Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control.

Quantitative Data Summary
Concentration of ZK756326 (µM) Cell Viability (%) after 24h (Hypothetical) Cell Viability (%) after 48h (Hypothetical)
10025.310.1
5048.722.5
2575.150.8
12.592.480.3
6.2598.295.6
3.1399.198.4
Vehicle Control100100

Note: The data above is hypothetical and serves as an example. Actual results will vary depending on the cell line and experimental conditions.

Signaling Pathways and Experimental Workflow Diagrams

Androgen Receptor (AR) Signaling Pathway

The following diagram illustrates the canonical androgen receptor signaling pathway, which can be inhibited by this compound.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binds AR AR AR->AR_HSP_complex AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP HSP->AR_HSP_complex AR_HSP_complex->AR Dissociation ZK756326 ZK756326 ZK756326->AR Inhibits ARE Androgen Response Element AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Promotes

Caption: Androgen Receptor (AR) Signaling Pathway Inhibition.

CCR8 Signaling Pathway

This diagram shows the activation of the CCR8 signaling pathway by its agonist this compound.

CCR8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ZK756326 ZK756326 CCR8 CCR8 Receptor ZK756326->CCR8 Activates G_protein G-protein (Gi/o) CCR8->G_protein PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Calcium Release IP3->Ca_release Cellular_Response Cellular Response (e.g., Migration) DAG->Cellular_Response Ca_release->Cellular_Response

Caption: CCR8 Signaling Pathway Activation.

Experimental Workflow for Cytotoxicity Assessment

This workflow illustrates the logical steps for assessing and optimizing the concentration of this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare ZK756326 Stock Solution (in DMSO) Start->Prepare_Stock Dose_Response Perform Dose-Response (e.g., MTT Assay) Prepare_Stock->Dose_Response Analyze_Viability Analyze Cell Viability Data Dose_Response->Analyze_Viability Determine_IC50 Determine IC50 for Cytotoxicity Analyze_Viability->Determine_IC50 Select_Concentrations Select Non-toxic Concentrations for Functional Assays Determine_IC50->Select_Concentrations IC50 > Experimental Range Functional_Assay Perform Functional Assays (e.g., AR inhibition, CCR8 activation) Select_Concentrations->Functional_Assay End End Functional_Assay->End

Caption: Workflow for Cytotoxicity Assessment.

References

Navigating Chemotaxis Assays with ZK756326 Dihydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on utilizing ZK756326 dihydrochloride (B599025) in chemotaxis assays. Addressing common sources of variability, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to enhance the reproducibility and accuracy of your results. ZK756326 dihydrochloride is a nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a key regulator of immune cell trafficking. Understanding its function through precise and reliable chemotaxis assays is crucial for advancing research in immunology and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in chemotaxis?

This compound is a small molecule, non-peptide agonist of the C-C chemokine receptor 8 (CCR8).[1] In chemotaxis, it mimics the action of natural chemokines, such as CCL1, by binding to and activating CCR8 on the surface of cells. This activation initiates downstream signaling pathways that lead to directed cell migration up a concentration gradient of the compound.

Q2: Which cell types are suitable for a this compound chemotaxis assay?

The primary requirement for a cell type to be used in this assay is the expression of the CCR8 receptor. Suitable cell types include:

  • Tumor-infiltrating regulatory T cells (Tregs): These cells are known to express high levels of CCR8.[2][3][4]

  • T-cell lines: Certain T-cell lines endogenously express CCR8.

  • Engineered cell lines: Cell lines such as HEK293T can be stably transfected to express the mouse CCR8 gene and are suitable for these assays.[5]

Q3: What is a typical concentration range for this compound in a chemotaxis assay?

While the optimal concentration should be determined empirically for each cell type and experimental setup, a starting point can be derived from its known bioactivity. This compound inhibits the binding of the natural CCR8 ligand, CCL1, with an IC50 of 1.8 µM. A dose-response experiment is highly recommended to determine the optimal concentration for inducing chemotaxis, which may differ from the binding inhibition concentration.

Q4: How should I prepare and store this compound?

  • Storage of solid compound: Store this compound as a solid powder at -20°C for long-term stability.[6]

  • Stock solutions: Prepare a concentrated stock solution in a suitable solvent, such as DMSO. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working solutions: Prepare fresh working dilutions in your assay medium on the day of the experiment. The stability of this compound in cell culture media over extended periods at 37°C has not been extensively documented, so fresh preparation is recommended to minimize variability.[7][8][9][10][11]

Troubleshooting Guide

Variability in chemotaxis assay results can arise from multiple factors. This guide addresses common issues in a question-and-answer format to help you troubleshoot your experiments effectively.

Problem Potential Cause Recommended Solution
High background migration (high signal in negative control wells) 1. Cell health is compromised, leading to random movement. 2. Presence of unintended chemoattractants in the assay medium (e.g., serum). 3. Pore size of the transwell insert is too large for the cells, allowing passive movement.1. Ensure high cell viability (>95%) before starting the assay. 2. Use serum-free media for both the upper and lower chambers. If serum is necessary for cell survival, use a low concentration and keep it consistent across all wells. 3. Select a pore size that is smaller than the diameter of your cells to ensure active migration is required.
Low or no cell migration towards this compound 1. Suboptimal concentration of this compound. 2. Low or no expression of CCR8 on the cells. 3. Instability or degradation of the chemoattractant gradient. 4. Incorrect incubation time (too short).1. Perform a dose-response experiment to determine the optimal concentration of ZK756326 for your specific cell type. 2. Verify CCR8 expression on your cells using techniques like flow cytometry or western blotting. 3. Prepare fresh working solutions of ZK756326 for each experiment. Ensure the transwell plate is handled gently to avoid disturbing the gradient. 4. Optimize the incubation time for your cell type; some cells may require longer periods to migrate effectively.
High variability between replicate wells 1. Inconsistent cell seeding density. 2. Presence of air bubbles between the insert and the medium in the lower chamber. 3. Uneven distribution of cells on the transwell membrane. 4. Inconsistent removal of non-migrated cells from the top of the insert.1. Ensure a homogenous cell suspension and pipette carefully to dispense equal numbers of cells into each well. 2. When placing the insert into the well, do so at a slight angle to allow air to escape. Visually inspect for bubbles. 3. After seeding, gently tap the plate to ensure an even distribution of cells across the membrane. 4. Be consistent with the method used to remove non-migrated cells (e.g., gentle swabbing with a cotton tip).
"Bell-shaped" dose-response curve This is a common phenomenon in chemotaxis assays where very high concentrations of a chemoattractant can lead to receptor desensitization and reduced migration.[12]This is an expected biological response. The optimal concentration for chemotaxis will be at the peak of the curve.

Experimental Protocols

General Chemotaxis Assay Protocol (Transwell-based)

This protocol provides a general framework for a chemotaxis assay using this compound. Optimization of cell number, ZK756326 concentration, and incubation time is crucial for each specific cell line.

Materials:

  • CCR8-expressing cells

  • This compound

  • Assay medium (e.g., RPMI 1640 or DMEM, serum-free)

  • Transwell inserts (select appropriate pore size for your cells)

  • 24-well companion plates

  • Reagents for cell quantification (e.g., Calcein-AM, DAPI, or a cell counter)

Procedure:

  • Cell Preparation:

    • Culture CCR8-expressing cells to 70-80% confluency.

    • For adherent cells, detach them using a non-enzymatic cell dissociation solution to maintain receptor integrity.

    • Wash the cells with serum-free assay medium and resuspend them to the desired concentration (e.g., 1 x 10^6 cells/mL). Ensure cell viability is >95%.

  • Assay Setup:

    • Prepare a serial dilution of this compound in serum-free assay medium in the lower wells of the 24-well plate. Include a negative control (medium only) and a positive control (a known chemoattractant for your cells, if available).

    • Carefully place the Transwell inserts into the wells, avoiding the formation of air bubbles.

    • Add the cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the cell type (typically ranging from 2 to 24 hours).

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the inserts from the plate.

    • Remove the non-migrated cells from the upper surface of the insert membrane by gently wiping with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the membrane (e.g., with DAPI or Crystal Violet).

    • Alternatively, for fluorescently labeled cells (e.g., with Calcein-AM), migrated cells in the lower chamber can be quantified using a fluorescence plate reader.[13][14]

    • Count the migrated cells in several fields of view under a microscope or measure the fluorescence intensity.

Data Presentation: Representative Quantitative Data

Table 1: Recommended Starting Conditions for Chemotaxis Assay

ParameterRecommendationNotes
Cell Seeding Density 0.5 - 2 x 10^5 cells/wellOptimize for your specific cell type.
ZK756326 Concentration 0.1 µM - 10 µMA dose-response experiment is essential.
Incubation Time 2 - 24 hoursDependent on the migratory capacity of the cells.
Transwell Pore Size 3 µm for lymphocytes, 5-8 µm for larger cellsChoose a pore size smaller than the cell diameter.

Visualizing Experimental Concepts

To aid in the understanding of the experimental workflow and the underlying biological processes, the following diagrams have been generated.

Chemotaxis_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Culture Culture CCR8+ Cells Harvest Harvest & Wash Cells Culture->Harvest Resuspend Resuspend in Serum-Free Medium Harvest->Resuspend Add_Cells Add Cell Suspension to Upper Chamber Resuspend->Add_Cells Prepare_Gradient Prepare ZK756326 Gradient in Lower Chamber Prepare_Gradient->Add_Cells Incubate Incubate at 37°C Add_Cells->Incubate Remove_NonMigrated Remove Non-Migrated Cells Incubate->Remove_NonMigrated Stain_Migrated Stain/Lyse Migrated Cells Remove_NonMigrated->Stain_Migrated Quantify Quantify Migrated Cells Stain_Migrated->Quantify

Chemotaxis Experimental Workflow

Signaling_Pathway ZK756326 ZK756326 CCR8 CCR8 Receptor ZK756326->CCR8 Binds to G_Protein G-Protein Activation CCR8->G_Protein Activates Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade Initiates Cell_Migration Cell Migration Signaling_Cascade->Cell_Migration Leads to

ZK756326 Signaling Pathway

References

ZK756326 dihydrochloride stability and storage in DMSO.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of ZK756326 dihydrochloride (B599025) when prepared in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the consistent performance and integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ZK756326 dihydrochloride and what is its mechanism of action?

A1: this compound is a potent, selective, and non-peptide agonist for the C-C chemokine receptor 8 (CCR8).[1] As an agonist, it binds to and activates CCR8, which is a G protein-coupled receptor (GPCR). This activation initiates downstream signaling cascades involved in immune cell trafficking and function, particularly of T helper 2 (Th2) cells and regulatory T cells (Tregs).

Q2: What are the recommended storage conditions for this compound?

A2: The recommended storage conditions depend on whether the compound is in solid form or dissolved in a solvent. Adherence to these conditions is critical for maintaining the compound's stability and efficacy.

Q3: For how long is a DMSO stock solution of this compound stable?

A3: When stored at -20°C, a stock solution of this compound in DMSO should be used within three months to prevent a potential loss of potency.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q4: What is the solubility of this compound in DMSO?

A4: While the exact solubility of this compound in DMSO is not specified in publicly available literature, it is used as a solvent for this compound. It is recommended to empirically determine the maximum solubility for your specific application. General protocols for dissolving compounds in DMSO, including the use of gentle warming and sonication, can be followed.

Q5: Why is it important to use anhydrous DMSO?

A5: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can reduce its solvating power and may lead to the degradation of water-sensitive compounds. For optimal results, it is crucial to use high-purity, anhydrous DMSO.

Data Presentation

Table 1: Storage Recommendations for this compound

FormStorage TemperatureDuration of StabilitySpecial Considerations
Lyophilized Powder-20°C36 monthsKeep desiccated.
In DMSO Solution-20°C3 months[1]Aliquot to avoid freeze-thaw cycles. Protect from light.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₁H₃₀Cl₂N₂O₃
Molecular Weight429.38 g/mol
AppearanceSolid Powder

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound. Adjust the calculations based on your desired concentration.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Calculation: Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000

    • Mass (mg) = 0.010 mol/L × 0.001 L × 429.38 g/mol × 1000 = 4.29 mg

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 4.29 mg of the this compound powder and add it to the tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the powder.

    • Securely cap the tube and vortex for 1-2 minutes until the solid is fully dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aiding Dissolution (Optional): If the compound does not fully dissolve, you may:

    • Gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Sonicate the tube in an ultrasonic water bath for 10-15 minutes.

    • Allow the solution to return to room temperature before use.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This is critical to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for up to 3 months.[1]

Mandatory Visualizations

G Workflow for Preparation and Storage of this compound in DMSO cluster_prep Preparation cluster_storage Storage start Start: ZK756326 Powder weigh Weigh 4.29 mg of ZK756326 start->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso dissolve Vortex for 1-2 minutes add_dmso->dissolve check Visually inspect for particles dissolve->check aid Gentle Warming (37°C) or Sonication check->aid Particles present dissolved Completely Dissolved Solution check->dissolved No particles aid->dissolve aliquot Aliquot into single-use volumes dissolved->aliquot store Store at -20°C aliquot->store use Use within 3 months store->use

Caption: Workflow for preparing and storing this compound in DMSO.

G CCR8 Signaling Pathway Activated by ZK756326 ZK756326 ZK756326 (Agonist) CCR8 CCR8 Receptor (GPCR) ZK756326->CCR8 Binds and Activates G_protein Heterotrimeric G Protein (Gαi, Gβγ) CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates PI3K PI3K Activation G_protein->PI3K Gβγ activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Cell Survival, Gene Expression) Ca_release->Cellular_Response PKC->Cellular_Response Akt Akt Activation PI3K->Akt Akt->Cellular_Response

Caption: Simplified signaling pathway of CCR8 upon activation by an agonist like ZK756326.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in DMSO.

IssuePotential Cause(s)Recommended Action(s)
Compound will not dissolve in DMSO 1. Concentration is above the solubility limit.2. DMSO has absorbed water (is not anhydrous).3. Insufficient agitation or energy to break up solid particles.1. Try preparing a more dilute solution.2. Use a fresh, sealed vial of anhydrous, high-purity DMSO.3. Vortex the solution for a longer duration. Gentle warming (37°C) or sonication can also be effective.
Solution was clear but now has a precipitate 1. Temperature fluctuations during storage.2. The solution is supersaturated.3. Water absorption into the DMSO stock over time.1. Gently warm the solution and vortex to redissolve before use. Ensure it returns to room temperature before adding to aqueous solutions.2. Prepare a fresh stock at a lower concentration.3. Store DMSO stock solutions in a desiccator to minimize moisture absorption.
Inconsistent experimental results 1. Degradation of the compound in the DMSO stock solution.2. Inaccurate concentration due to precipitation.3. Multiple freeze-thaw cycles.1. Prepare fresh stock solutions more frequently (use within 3 months).2. Before use, always visually inspect the solution for any precipitate. If present, warm and vortex to redissolve.3. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Cell toxicity observed in experiments 1. The final concentration of DMSO in the cell culture medium is too high.1. Ensure the final concentration of DMSO in your assay is typically below 0.5% (v/v), although this can be cell-line dependent. Always run a vehicle control (media with the same final DMSO concentration) to assess the impact of the solvent on your cells.

References

Interpreting complex dose-response curves of ZK756326 dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ZK756326 dihydrochloride (B599025) in their experiments. The content is tailored for scientists and drug development professionals to help interpret complex dose-response curves and address common experimental challenges.

Understanding the Complex Pharmacology of ZK756326

ZK756326 is a small molecule agonist for the human CC chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR). A key feature of ZK756326 is its nature as a biased agonist . This means that it differentially activates downstream signaling pathways compared to the endogenous ligand, human CCL1 (hCCL1). This biased agonism is a primary reason for observing complex and sometimes contradictory dose-response curves in different functional assays.

For instance, while ZK756326 is a full agonist for Gαi-mediated calcium mobilization, its effects on other pathways, such as Gβγ-dependent cell migration and β-arrestin recruitment, differ significantly from those of hCCL1.[1][2] This can lead to a potent response in one assay and a weaker or absent response in another, a common source of confusion for researchers.

Quantitative Data Summary

The following tables summarize the available quantitative data for ZK756326 in various functional assays compared to the endogenous ligand, hCCL1.

Table 1: Ligand Binding and G Protein-Dependent Signaling

LigandAssayParameterValueCell Line
ZK756326Radioligand BindingIC501.8 µMU87.CD4.hCCR8
ZK756326Calcium MobilizationEfficacyFull AgonistU87.CD4.hCCR8
ZK756326Cellular Impedance (Gαi)EC5088.6 ± 34.85 nMU87.CD4.hCCR8
hCCL1Cellular Impedance (Gαi)EC50< 1 nMU87.CD4.hCCR8

Table 2: G Protein-Independent Signaling and Functional Outcomes

LigandAssayEfficacyGβγ Signaling DependenceCell Line
ZK756326Cell MigrationInduces MigrationIndependentU87.CD4.hCCR8
hCCL1Cell MigrationPotent MigrationDependentU87.CD4.hCCR8
ZK756326β-Arrestin 1 RecruitmentHigher than hCCL1IndependentU2OS-hCCR8-β-arrestin1
hCCL1β-Arrestin 1 RecruitmentLower than ZK756326DependentU2OS-hCCR8-β-arrestin1

Signaling Pathways and Experimental Workflows

To visualize the concepts of biased agonism and the experimental procedures, the following diagrams are provided.

biased_agonism ZK756326 ZK756326 CCR8 CCR8 Receptor ZK756326->CCR8 hCCL1 hCCL1 hCCL1->CCR8 Gai Gαi Activation CCR8->Gai Strong GbY Gβγ Activation CCR8->GbY BArr β-Arrestin Recruitment CCR8->BArr Strong Ca_mob Calcium Mobilization Gai->Ca_mob Cell_imp Cellular Impedance Gai->Cell_imp Cell_mig Cell Migration GbY->Cell_mig hCCL1 specific Internalization Receptor Internalization BArr->Internalization

Caption: Biased agonism of ZK756326 at the CCR8 receptor.

calcium_workflow start Start: Seed CCR8-expressing cells load_dye Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) start->load_dye pre_incubation Pre-incubate with ZK756326 or control load_dye->pre_incubation measure_baseline Measure baseline fluorescence pre_incubation->measure_baseline add_agonist Add ZK756326 at various concentrations measure_baseline->add_agonist measure_response Measure fluorescence change over time add_agonist->measure_response analyze Analyze data: Calculate EC50 and Emax measure_response->analyze end End: Dose-response curve analyze->end

Caption: Experimental workflow for a calcium mobilization assay.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a strong response in my calcium mobilization assay but a weak response in my cell migration assay with ZK756326?

A1: This is a classic example of the biased agonism of ZK756326. ZK756326 is a full and potent agonist for Gαi-mediated calcium mobilization. However, cell migration in response to the endogenous ligand, hCCL1, is dependent on Gβγ signaling. ZK756326 does not effectively engage this Gβγ-dependent pathway for migration, hence the weaker response in this functional assay.[1][2]

Q2: My dose-response curve for ZK756326 in the calcium assay is not a classic sigmoidal shape. What could be the cause?

A2: Non-sigmoidal dose-response curves can arise from several factors:

  • Compound Solubility: At high concentrations, ZK756326 dihydrochloride may precipitate out of solution, leading to a decrease in the effective concentration and a "bell-shaped" curve. Ensure the compound is fully dissolved in your assay buffer.

  • Cellular Toxicity: High concentrations of any compound can induce cytotoxicity, leading to a decrease in signal at the upper end of the dose-response curve. It is advisable to perform a cell viability assay in parallel with your functional assay.

  • Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization and internalization, which can affect the shape of the dose-response curve, especially in kinetic assays.

Q3: How does the efficacy of ZK756326 in β-arrestin recruitment compare to the natural ligand, hCCL1?

A3: Studies have shown that small molecule agonists of CCR8, including ZK756326, exhibit a higher efficacy for β-arrestin 1 recruitment compared to hCCL1.[1][2] This is another facet of its biased agonism. Interestingly, this enhanced β-arrestin recruitment by ZK756326 appears to be independent of Gβγ signaling, unlike the hCCL1-mediated recruitment.

Q4: What is a good positive control to use in my experiments with ZK756326?

A4: The endogenous ligand, human CCL1 (hCCL1), is the ideal positive control. Comparing the dose-response and maximal effect of ZK756326 to that of hCCL1 in the same assay is crucial for understanding its biased signaling profile.

Troubleshooting Guides

Problem 1: High variability between replicate wells in a cellular impedance assay.

Possible CauseSuggested Solution
Uneven cell seeding Ensure a single-cell suspension before plating and use a calibrated multichannel pipette. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.
Edge effects Avoid using the outer wells of the plate, as they are more prone to evaporation. If you must use them, ensure proper humidification in the incubator.
Compound precipitation Visually inspect the wells with the highest concentrations of ZK756326 for any precipitate. If observed, prepare a fresh, lower concentration stock solution.
Inconsistent cell health Do not use cells that are over-confluent or have been in culture for too many passages.

Problem 2: No response or very weak signal in a β-arrestin recruitment assay.

Possible CauseSuggested Solution
Low receptor expression Verify the expression of CCR8 in your cell line using a validated method like flow cytometry or western blot.
Incorrect assay format β-arrestin recruitment can be transient. Ensure your measurement window is appropriate for the kinetics of ZK756326-induced recruitment. A kinetic reading is often more informative than a single endpoint reading.
Cell line not suitable The coupling of GPCRs to β-arrestin can be cell-type specific. Ensure the cell line you are using has the necessary components for this signaling pathway.
Assay interference Some assay components or the compound itself might interfere with the reporter system (e.g., luminescence or fluorescence). Run appropriate controls to test for this.

Detailed Experimental Protocols

Calcium Mobilization Assay
  • Cell Preparation: Seed U87.CD4.hCCR8 cells in a black-walled, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and hCCL1 (positive control) in assay buffer.

  • Assay Execution: Use a fluorescence plate reader equipped with an automated injection system.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the compound dilutions into the respective wells.

    • Immediately begin kinetic measurement of fluorescence intensity for at least 3 minutes.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

Cellular Impedance Assay
  • Plate Preparation: Add cell culture medium to the wells of an E-Plate and allow it to equilibrate in the incubator. Measure the baseline impedance.

  • Cell Seeding: Seed U87.CD4.hCCR8 cells at an optimized density to achieve a confluent monolayer during the assay.

  • Cell Monitoring: Place the E-plate on the real-time cell analyzer (RTCA) station in the incubator and monitor cell adhesion and proliferation until a stable baseline impedance is achieved.

  • Compound Addition: Prepare serial dilutions of ZK756326 and hCCL1. Add the compounds to the wells.

  • Data Acquisition: Continuously monitor the cell index (a measure of impedance) for several hours post-compound addition.

  • Data Analysis: The change in cell index over time reflects the cellular response. The area under the curve or the maximum change in cell index can be plotted against the agonist concentration to generate a dose-response curve and calculate the EC50.

β-Arrestin Recruitment Assay
  • Cell Transfection/Plating: Use a cell line stably or transiently expressing a β-arrestin recruitment reporter system (e.g., PathHunter® β-arrestin assay). Plate the cells in a white-walled 96-well plate.

  • Compound Incubation: Add serial dilutions of ZK756326 or hCCL1 to the wells and incubate for a predetermined time (e.g., 90 minutes) at 37°C.

  • Signal Detection: Add the detection reagents for the reporter system (e.g., a chemiluminescent substrate).

  • Measurement: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Normalize the data to a vehicle control and plot the percentage of activity against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

References

How to address non-specific binding of ZK756326 dihydrochloride in vitro.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential issues with non-specific binding of ZK756326 dihydrochloride (B599025) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is ZK756326 dihydrochloride and what is its primary target?

This compound is a nonpeptide agonist for the CC chemokine receptor 8 (CCR8)[1]. It is used in research to study the function and signaling pathways associated with this receptor.

Q2: I am observing high background signal in my assay when using this compound. What could be the cause?

High background signal is often an indication of non-specific binding[2][3]. This can occur due to several factors, including:

  • Hydrophobic interactions: The compound may be binding to plastic surfaces of the assay plates or to hydrophobic regions of proteins other than the target.[4]

  • Electrostatic interactions: The charged nature of the molecule could lead to binding to oppositely charged surfaces or molecules.[4]

  • Binding to serum proteins: If your cell culture medium contains serum, this compound might bind to abundant proteins like albumin, reducing its availability for the target receptor and potentially causing off-target effects.[4]

Q3: How can I determine the extent of non-specific binding in my experiment?

To quantify non-specific binding, it is crucial to include proper controls in your experimental setup. A common approach is to run a control experiment where the target receptor (CCR8) is absent or blocked.[4] A high signal in this control group would indicate significant non-specific binding.

Troubleshooting Guides

Issue: High background signal in a cell-based assay

High background signal can mask the specific effects of this compound on CCR8. The following steps can help mitigate this issue.

Troubleshooting Workflow

A Start: High Background Signal Observed B Optimize Assay Buffer A->B Adjust pH & Salt Concentration C Incorporate Blocking Agents B->C G Acceptable Background Achieved B->G Problem Resolved D Include Non-ionic Surfactants C->D C->G Problem Resolved E Titrate Compound Concentration D->E D->G Problem Resolved F Optimize Washing Steps E->F E->G Problem Resolved F->G Problem Resolved

Caption: Workflow for troubleshooting high background signal.

1. Optimize Assay Buffer Composition

The composition of your assay buffer can significantly influence non-specific interactions.

  • Adjust pH: Modify the buffer pH to be near the isoelectric point of this compound or the target protein to minimize electrostatic interactions.[4][5]

  • Increase Salt Concentration: Increasing the ionic strength of the buffer with salts like NaCl can help shield charged molecules and reduce non-specific electrostatic binding.[4][5]

Table 1: Buffer Optimization Strategies

ParameterRecommendationRationale
pH Adjust to be near the isoelectric point of the compound or target protein.Minimizes electrostatic interactions by neutralizing the overall charge.[4]
Salt Concentration Increase NaCl concentration (e.g., 150-300 mM).Shields charged molecules, reducing non-specific electrostatic interactions.[4]

2. Utilize Blocking Agents

Blocking agents are used to saturate non-specific binding sites on assay surfaces and other components.[2]

  • Protein-based blockers: Bovine Serum Albumin (BSA) or casein are commonly used to block non-specific binding sites.[6] For cell-based assays, BSA is often preferred.

  • Normal Serum: Using normal serum from the same species as the secondary antibody (if applicable) can prevent non-specific antibody binding.[6][7]

Table 2: Common Blocking Agents

Blocking AgentRecommended ConcentrationNotes
Bovine Serum Albumin (BSA) 0.1 - 1% (w/v)A common choice for many applications. Ensure it is IgG-free and protease-free.[4][7]
Casein (from non-fat dry milk) 1 - 5% (w/v)Cost-effective, but not recommended for assays detecting phosphoproteins.[3]
Normal Serum 5% (v/v)Use serum from the same species as your secondary antibody to block non-specific antibody binding.[7]

3. Add Non-ionic Surfactants

Low concentrations of non-ionic surfactants can disrupt hydrophobic interactions that lead to non-specific binding.[5]

  • Tween-20 or Triton X-100: These are commonly used to reduce background by minimizing hydrophobic interactions.

Table 3: Non-ionic Surfactants

SurfactantRecommended ConcentrationRationale
Tween-20 0.005 - 0.05% (v/v)Disrupts non-specific hydrophobic interactions between the compound and surfaces.[4]
Triton X-100 0.01 - 0.1% (v/v)Minimizes hydrophobic interactions that can cause non-specific binding.

4. Optimize Compound Concentration and Incubation Times

  • Titrate this compound: Determine the lowest effective concentration that still elicits a specific response to minimize off-target and non-specific effects.

  • Optimize incubation time: Shorter incubation times may reduce the extent of non-specific binding.

Issue: Inconsistent results in binding assays

Inconsistent results can arise from the non-specific binding of this compound to assay components.

Experimental Protocol: Control for Non-Specific Binding in a Radioligand Binding Assay

This protocol outlines a method to differentiate between total, specific, and non-specific binding.

  • Preparation:

    • Prepare cell membranes or whole cells expressing CCR8.

    • Prepare a radiolabeled version of this compound or a competing radioligand for CCR8.

    • Prepare assay buffer (e.g., Tris-HCl with MgCl2 and a blocking agent like BSA).

  • Assay Setup (in triplicate):

    • Total Binding: Add cell membranes/cells, radioligand, and assay buffer to the wells.

    • Non-Specific Binding: Add cell membranes/cells, radioligand, assay buffer, and a high concentration of a non-labeled competing ligand (or ZK756326 itself) to saturate the specific binding sites.

    • Specific Binding: This is calculated by subtracting the non-specific binding from the total binding.

  • Incubation: Incubate the plate at a defined temperature for a specific time to reach equilibrium.

  • Washing: Rapidly wash the wells with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity in each well using a scintillation counter.

Signaling Pathway

This compound acts as an agonist for CCR8, a G protein-coupled receptor (GPCR). The general signaling pathway for CCR8 is depicted below.

cluster_membrane Cell Membrane ZK ZK756326 CCR8 CCR8 ZK->CCR8 Binds G_protein G Protein (Gαi) CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Generalized CCR8 signaling pathway upon agonist binding.

References

Improving the reproducibility of experiments with ZK756326 dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving ZK756326 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the primary biological target of ZK756326 dihydrochloride?

A1: this compound is a nonpeptide agonist for the CC chemokine receptor 8 (CCR8).[1][2][3] It is not an androgen receptor antagonist; some initial conflicting reports have been superseded by extensive characterization of its activity as a CCR8 agonist. It inhibits the binding of the natural CCR8 ligand, CCL1 (also known as I-309), with an IC50 value of 1.8 µM.[2][4]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: For short-term storage (days to weeks), it is recommended to store this compound at 0 - 4°C in a dry, dark environment. For long-term storage (months to years), it should be stored at -20°C. The compound is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping. In terms of solubility, it is soluble in PBS (pH 7.2) at a concentration of 10 mg/ml.[5]

Q3: What are the known off-target effects of ZK756326?

A3: ZK756326 exhibits greater than 28-fold selectivity for CCR8 over 26 other G-protein coupled receptors (GPCRs). However, it does show some binding to serotonin (B10506) (5-HT) receptor subtypes. The IC50 values for these off-target interactions are 5.4 µM for 5-HT1A, 4.4 µM for 5-HT2B, 34.8 µM for 5-HT2C, and 16 µM for 5-HT5A.[5]

Q4: In which research areas is this compound commonly used?

A4: ZK756326 is utilized in research related to conditions where CCR8 signaling is relevant. This includes studies on prostate cancer, as it has been shown to reduce tumor growth and serum prostate-specific antigen (PSA) levels in rodent xenograft models.[6] It is also investigated for its potential in other androgen-related conditions and in the context of HIV, as it can inhibit HIV fusion in cells expressing CD4 and CCR8.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no cellular response (e.g., in calcium mobilization or chemotaxis assays) 1. Incorrect compound concentration: Errors in dilution calculations or degradation of the stock solution. 2. Low CCR8 expression in the cell line: The chosen cell line may not express sufficient levels of the CCR8 receptor. 3. Cell health issues: Cells may be unhealthy, leading to a generally poor response. 4. Inactivated compound: Improper storage or handling may have led to the degradation of ZK756326.1. Prepare fresh dilutions from a new stock solution and verify the concentration. 2. Confirm CCR8 expression in your cell line using qPCR or flow cytometry. Consider using a cell line known to express high levels of CCR8 or a transfected cell line. 3. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. 4. Always store the compound as recommended (-20°C for long-term) and minimize freeze-thaw cycles.
High background signal in assays 1. Autofluorescence/luminescence of the compound: ZK756326 or the vehicle (e.g., DMSO) may interfere with the assay's detection method. 2. Constitutive receptor activity: High levels of receptor expression can lead to ligand-independent signaling.1. Run a control with the compound in the absence of cells to check for intrinsic fluorescence or luminescence. 2. If using a transfected cell line, consider titrating the amount of receptor plasmid to optimize expression levels.
Inconsistent EC50/IC50 values between experiments 1. Variability in cell passage number: Receptor expression levels can change with increasing cell passage. 2. Inconsistent assay conditions: Minor variations in incubation times, temperatures, or reagent concentrations can affect the results. 3. Biased agonism: The compound may preferentially activate one signaling pathway over another, leading to different potency measurements in different functional assays.[7][8]1. Use cells within a defined and narrow passage number range for all experiments. 2. Strictly adhere to the established experimental protocol. 3. Be aware that EC50 values from different assay types (e.g., calcium mobilization vs. ERK phosphorylation) may not be directly comparable.
Unexpected cell death or toxicity 1. High concentration of ZK756326: The compound may exhibit cytotoxic effects at high concentrations. 2. High concentration of solvent (e.g., DMSO): The vehicle used to dissolve the compound can be toxic to cells.1. Perform a dose-response curve for cytotoxicity using an assay like MTT or CCK-8 to determine the optimal non-toxic concentration range. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).

Quantitative Data Summary

Parameter Value Receptor/Assay
IC50 1.8 µMHuman CCR8 (CCL1 binding inhibition)[5]
EC50 (Extracellular Acidification) 254 nMHuman CCR8[5]
EC50 (Extracellular Acidification) 2.6 µMMouse CCR8[5]
Off-target IC50 5.4 µM5-HT1A[5]
Off-target IC50 4.4 µM5-HT2B[5]
Off-target IC50 34.8 µM5-HT2C[5]
Off-target IC50 16 µM5-HT5A[5]
Solubility 10 mg/mlPBS (pH 7.2)[5]

Experimental Protocols

Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium concentration following the activation of CCR8 by ZK756326.

Materials:

  • This compound

  • CCR8-expressing cells (e.g., transfected U87 MG cells)

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (B1678239)

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader

Procedure:

  • Cell Plating: Seed CCR8-expressing cells into black, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS with 20 mM HEPES. Add 2.5 mM probenecid to prevent dye leakage.

  • Remove the cell culture medium and add the dye loading buffer to each well.

  • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation: Prepare a 2X stock solution of this compound in HBSS with 20 mM HEPES.

  • Measurement: Place the plate in a FLIPR instrument. Set the instrument to measure fluorescence intensity before and after the addition of the compound.

  • The instrument will add the ZK756326 solution to the wells, and the fluorescence will be monitored in real-time. An increase in fluorescence indicates a rise in intracellular calcium.

Competitive Radioligand Binding Assay

This assay measures the ability of ZK756326 to compete with a radiolabeled ligand for binding to CCR8.

Materials:

  • This compound

  • Membrane preparations from CCR8-expressing cells

  • Radiolabeled CCR8 ligand (e.g., [125I]-CCL1)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)

  • 96-well filter plates with glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled CCR8 ligand, and varying concentrations of ZK756326.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate for 2-3 hours at room temperature with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through the 96-well filter plate. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioactivity will decrease with increasing concentrations of ZK756326. Plot the data and calculate the IC50 value, which represents the concentration of ZK756326 that inhibits 50% of the specific binding of the radioligand.

Visualizations

G cluster_0 ZK756326 Signaling Pathway ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Agonist Binding G_protein G Protein (Gαi) CCR8->G_protein Activation PLC PLC G_protein->PLC Activates ERK_pathway ERK Pathway G_protein->ERK_pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces

Caption: ZK756326 Signaling Pathway

G cluster_1 Calcium Mobilization Assay Workflow start Start plate_cells Plate CCR8-expressing cells in 96-well plate start->plate_cells load_dye Load cells with calcium-sensitive dye plate_cells->load_dye prepare_compound Prepare ZK756326 dilutions load_dye->prepare_compound measure_fluorescence Measure fluorescence with FLIPR prepare_compound->measure_fluorescence add_compound Add ZK756326 to cells measure_fluorescence->add_compound record_signal Record real-time fluorescence signal add_compound->record_signal analyze_data Analyze data and determine EC50 record_signal->analyze_data end End analyze_data->end

Caption: Calcium Mobilization Assay Workflow

G cluster_2 Troubleshooting Logic issue Inconsistent EC50 values? check_passage Check cell passage number issue->check_passage Possible Cause standardize_protocol Standardize assay conditions issue->standardize_protocol Possible Cause consider_bias Consider biased agonism issue->consider_bias Possible Cause resolve_passage Use cells in a narrow passage range check_passage->resolve_passage Solution resolve_protocol Strictly adhere to protocol standardize_protocol->resolve_protocol Solution resolve_bias Compare same assay types consider_bias->resolve_bias Solution

Caption: Troubleshooting Logic

References

Dealing with inconsistent results in ZK756326 dihydrochloride functional assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ZK756326 dihydrochloride (B599025) in functional assays. Inconsistent results can arise from various factors, and this guide is designed to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is ZK756326 dihydrochloride and what are its primary mechanisms of action?

This compound is a small molecule that has been identified to function as a selective antagonist of the androgen receptor (AR) and a nonpeptide agonist for the CC chemokine receptor 8 (CCR8).[1][2][3] As an AR antagonist, it competitively binds to the androgen receptor, thereby inhibiting the actions of endogenous androgens like testosterone (B1683101) and dihydrotestosterone. This can block AR-mediated gene transcription and reduce the proliferation of androgen-dependent cells, such as certain prostate cancer cell lines.[1] As a CCR8 agonist, it can stimulate signaling pathways associated with this receptor.

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the stability and activity of the compound.

ConditionRecommendation
Shipping Shipped at ambient temperature as a non-hazardous chemical.[1]
Long-term Storage Store at -20°C for months to years.[1]
Short-term Storage Store at 0-4°C for days to weeks.[1]
Stock Solution Store stock solutions at -20°C for long-term storage (months) or 0-4°C for short-term storage (days to weeks).[1]
General Handling The compound is a solid powder. For formulation, it is soluble in DMSO.[1]

Q3: I am observing high variability between replicate wells in my cell-based assays. What are the common causes?

High well-to-well variability is a frequent issue in cell-based assays and can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogeneous cell suspension before and during plating. Use calibrated pipettes for accurate cell dispensing.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile media or PBS to maintain humidity.[4]

  • Variable Treatment Application: Ensure that this compound and any other reagents are added consistently to all wells in terms of volume and timing.

  • Inaccurate Pipetting: Small variations in pipetting can lead to significant differences in results, especially when working with small volumes.[5][6] Regularly calibrate your pipettes.

Troubleshooting Guides

Inconsistent Results in Androgen Receptor (AR) Competitive Binding Assays

Problem: High variability in the calculated IC50 values for this compound.

Potential CauseTroubleshooting Steps
Reagent Instability Prepare fresh solutions of this compound and the radiolabeled androgen for each experiment. Ensure proper storage of stock solutions.[7]
Incubation Time Optimize the incubation time to ensure the binding reaction has reached equilibrium.
Washing Steps Inconsistent or inadequate washing can lead to high background signal. Ensure all wells are washed uniformly and thoroughly.
Protein Concentration Inconsistent amounts of AR protein in the assay will lead to variable results. Quantify the protein concentration accurately before use.
Inconsistent Results in AR-Dependent Reporter Gene Assays

Problem: Fluctuating levels of reporter gene expression in response to this compound.

Potential CauseTroubleshooting Steps
Cell Health and Passage Number Use cells at a consistent and low passage number. Over-passaged cells can exhibit altered responses.[8] Ensure cells are healthy and in the logarithmic growth phase at the time of transfection and treatment.
Transfection Efficiency Optimize and maintain consistent transfection efficiency for the reporter plasmid. Variations in transfection can lead to inconsistent reporter activity.
Compound Precipitation This compound may precipitate at high concentrations in cell culture media. Visually inspect the wells for any precipitation. If observed, try using a lower concentration or a different vehicle.
Inconsistent Agonist Concentration Ensure the concentration of the androgen agonist (e.g., DHT) used to stimulate the reporter gene is consistent across all wells.
Inconsistent Results in Prostate Cancer Cell Proliferation Assays (e.g., MTT, XTT)

Problem: Variable anti-proliferative effects of this compound.

Potential CauseTroubleshooting Steps
Cell Seeding Density The initial number of cells seeded can significantly impact proliferation rates. Optimize and strictly control the cell seeding density.
Incubation Period The duration of the assay should be optimized to allow for measurable differences in proliferation without reaching over-confluency.
Media Components Phenol (B47542) red in media can have weak estrogenic effects and interfere with assays involving nuclear receptors. Consider using phenol red-free media.[9] Serum components can also influence cell growth; use a consistent batch of serum.
Assay Reagent Incubation Ensure the incubation time with the proliferation reagent (e.g., MTT) is consistent for all plates.
Inconsistent Results in CCR8-Mediated Calcium Mobilization Assays

Problem: Unreliable or variable calcium flux signals upon stimulation with this compound.

Potential CauseTroubleshooting Steps
Cell Health and Receptor Expression Use cells with consistent and high expression of CCR8. Receptor expression levels can vary with cell passage and culture conditions.
Dye Loading Inconsistent loading of the calcium-sensitive dye can lead to variable baseline fluorescence and signal amplitude. Ensure a consistent dye loading time and temperature.
Agonist Desensitization Prolonged exposure to even low levels of agonist can lead to receptor desensitization. Handle cells gently and minimize pre-stimulation.
Instrumentation Settings Ensure that the settings on the fluorescence plate reader or flow cytometer are consistent between experiments.

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay
  • Prepare AR Source: Use nuclear extracts or whole-cell lysates from AR-expressing cells (e.g., LNCaP).

  • Reaction Mixture: In a 96-well plate, combine the AR source, a fixed concentration of a radiolabeled androgen (e.g., ³H-DHT), and varying concentrations of this compound.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 16-18 hours).

  • Separation: Separate bound from unbound radioligand using a method such as filtration through a glass fiber filter or dextran-coated charcoal.

  • Detection: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound and determine the IC50 value.

AR-Dependent Reporter Gene Assay
  • Cell Seeding: Seed AR-positive cells (e.g., PC-3 stably expressing AR) in a 96-well plate.

  • Transfection: Co-transfect the cells with an androgen-responsive reporter plasmid (e.g., MMTV-luciferase) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Treatment: After recovery, treat the cells with a fixed concentration of an androgen agonist (e.g., DHT) and varying concentrations of this compound.

  • Incubation: Incubate for 24-48 hours.

  • Lysis and Detection: Lyse the cells and measure the activity of both luciferases using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and plot the relative luciferase units against the concentration of this compound to determine its antagonistic activity.

Visualizations

AR_Signaling_Pathway Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates ZK756326 ZK756326 dihydrochloride ZK756326->AR Binds & Inhibits AR_Complex Active AR Dimer AR->AR_Complex Dimerization & Nuclear Translocation HSP Heat Shock Proteins HSP->AR Chaperones ARE Androgen Response Element (ARE) AR_Complex->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to Troubleshooting_Workflow Start Inconsistent Assay Results Check_Reagents Check Reagent Preparation & Storage Start->Check_Reagents Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Check_Protocol Review Assay Protocol & Pipetting Start->Check_Protocol Optimize_Assay Optimize Assay Parameters (e.g., incubation time, concentrations) Check_Reagents->Optimize_Assay Check_Cells->Optimize_Assay Check_Protocol->Optimize_Assay Consistent_Results Consistent Results Optimize_Assay->Consistent_Results Successful Contact_Support Contact Technical Support Optimize_Assay->Contact_Support Unsuccessful

References

Best practices for handling ZK756326 dihydrochloride to maintain potency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling ZK756326 dihydrochloride (B599025) to maintain its potency and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ZK756326 dihydrochloride powder?

A1: To ensure the long-term stability of lyophilized this compound, it should be stored at -20°C and kept desiccated. Under these conditions, the chemical is stable for up to 36 months.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO.[2][3] It is recommended to prepare a concentrated stock solution in DMSO. For storage, the stock solution should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C. When stored properly, the solution is stable for up to 3 months.[1]

Q3: What is the mechanism of action of ZK756326?

A3: ZK756326 is a potent and selective non-peptide agonist for the CC chemokine receptor 8 (CCR8).[1][3] It activates the receptor, leading to downstream signaling events such as intracellular calcium mobilization.[1] The activation of CCR8 by ZK756326 primarily involves Gαi-dependent signaling.

Q4: Can I use this compound in aqueous buffers?

A4: While this compound is used in aqueous buffers for final experimental dilutions, prolonged storage in aqueous solutions is not recommended due to the potential for hydrolysis and degradation, which can affect its potency. It is best to prepare fresh dilutions in your experimental buffer from the DMSO stock solution just before use.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no agonistic activity observed in a cell-based assay. 1. Degraded Compound: The compound may have lost potency due to improper storage or handling. 2. Incorrect Concentration: Calculation errors or inaccurate dilutions. 3. Low Receptor Expression: The cell line used may have low or no expression of CCR8. 4. Assay Interference: Components in the assay buffer may interfere with the compound's activity.1. Ensure the lyophilized powder and DMSO stock solutions have been stored at -20°C. Prepare fresh dilutions from a new aliquot of the stock solution. 2. Double-check all calculations and ensure accurate pipetting. 3. Verify CCR8 expression in your cell line using a validated method such as flow cytometry or western blotting. 4. Simplify the assay buffer to identify any interfering components. Run a positive control with a known CCR8 agonist if available.
Precipitation observed when diluting the DMSO stock solution into an aqueous buffer. 1. Low Aqueous Solubility: The concentration of this compound in the final aqueous solution may exceed its solubility limit. 2. High DMSO Concentration: The final concentration of DMSO in the aqueous solution may be too high, causing the compound to precipitate.1. Reduce the final concentration of this compound in the assay. Perform a solubility test to determine the maximum soluble concentration in your specific buffer. 2. Ensure the final DMSO concentration in your assay is kept to a minimum, typically below 0.5%.
High background signal or inconsistent results in a calcium mobilization assay. 1. Cell Health: Cells may be unhealthy, leading to leaky membranes and high basal calcium levels. 2. Dye Loading Issues: Inconsistent loading of the calcium-sensitive dye. 3. Compound Autofluorescence: this compound may exhibit some intrinsic fluorescence at the assay wavelengths.1. Ensure cells are healthy and not overgrown. Handle cells gently during plating and dye loading. 2. Optimize the dye loading protocol, including incubation time and temperature. 3. Run a control with this compound in the absence of cells to check for autofluorescence. If significant, consider using a different fluorescent dye or assay method.

Data Presentation

Table 1: Storage and Stability of this compound

Form Storage Temperature Storage Conditions Shelf Life
Lyophilized Powder-20°CDesiccated36 months[1]
DMSO Stock Solution-20°CAliquoted, protected from light3 months[1]
Aqueous DilutionsRoom TemperatureN/APrepare fresh for each use

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₁H₃₀Cl₂N₂O₃
Molecular Weight 429.38 g/mol
Purity >98%
Solubility Soluble in DMSO[2][3]

Experimental Protocols

Protocol: In Vitro Calcium Mobilization Assay

This protocol outlines a general procedure for measuring the agonistic activity of this compound on CCR8-expressing cells.

Materials:

  • This compound

  • CCR8-expressing cells (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (optional, may be required for certain cell lines)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Plating:

    • Seed CCR8-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plate overnight at 37°C in a humidified CO₂ incubator.

  • Dye Loading:

    • Prepare the dye loading solution by reconstituting the calcium-sensitive dye in DMSO and then diluting it in the assay buffer. Add Pluronic F-127 to aid in dye solubilization.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in the assay buffer from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for your chosen dye.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the this compound dilutions into the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data to a positive control if available.

    • Plot the dose-response curve and calculate the EC₅₀ value.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCR8 CCR8 G_protein Gαi/βγ CCR8->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers ZK756326 ZK756326 dihydrochloride ZK756326->CCR8 Binds to

Caption: Signaling pathway of this compound via the CCR8 receptor.

G start Start plate_cells Plate CCR8-expressing cells in 96-well plate start->plate_cells incubate_overnight Incubate overnight at 37°C plate_cells->incubate_overnight load_dye Load cells with calcium-sensitive dye incubate_overnight->load_dye incubate_dye Incubate for 60 min at 37°C load_dye->incubate_dye measure_fluorescence Measure fluorescence in plate reader incubate_dye->measure_fluorescence prepare_compound Prepare serial dilutions of This compound inject_compound Inject compound and record data prepare_compound->inject_compound measure_fluorescence->inject_compound analyze_data Analyze data and calculate EC₅₀ inject_compound->analyze_data end End analyze_data->end

Caption: Experimental workflow for a calcium mobilization assay with ZK756326.

References

How to control for vehicle effects when using ZK756326 dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the use of ZK756326 dihydrochloride (B599025) in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the accuracy and reproducibility of your results by effectively controlling for vehicle effects.

Frequently Asked Questions (FAQs)

Q1: What is ZK756326 dihydrochloride and what is its mechanism of action?

ZK756326 is a nonpeptide agonist for the C-C chemokine receptor 8 (CCR8).[1][2] It inhibits the binding of the natural CCR8 ligand, CCL1, with an IC50 of 1.8 µM.[1][2] ZK756326 acts as a full agonist, stimulating intracellular calcium mobilization and extracellular acidification in cells expressing CCR8.[1] This activity is specific to CCR8 and is mediated through Gαi, as the response can be blocked by pertussis toxin.[1]

Q2: Why is a vehicle control essential when working with this compound?

A vehicle control is a critical component of any experiment involving a test compound. It consists of all the components of the formulation except for the active pharmaceutical ingredient (API), in this case, this compound. The primary purpose of a vehicle control group is to distinguish the physiological effects of the compound from any potential effects caused by the solvent or other excipients used to deliver it. Without a proper vehicle control, any observed biological responses could be incorrectly attributed to this compound when they may, in fact, be a result of the vehicle itself.

Q3: What are the recommended vehicles for in vitro and in vivo studies with this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS) at a pH of 7.2. The choice of vehicle will depend on the specific experimental setup.

  • In Vitro (Cell Culture): For cell-based assays, sterile PBS (pH 7.2) is a suitable vehicle if the final desired concentration of this compound is soluble. For higher concentrations, DMSO can be used as a solvent. However, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible (ideally ≤ 0.1% v/v) to avoid solvent-induced artifacts.[3]

  • In Vivo (Animal Studies): For animal studies, more complex vehicle formulations are often required to ensure solubility and bioavailability. Two suggested formulations for this compound are:

    • DMSO, PEG300, Tween-80, and Saline: This is a common multi-component vehicle for compounds with poor water solubility.

    • DMSO and SBE-β-CD in Saline: This formulation utilizes a cyclodextrin (B1172386) to improve solubility.

Q4: What are the functions of the different components in the suggested in vivo vehicle formulations?

Understanding the role of each component is key to preparing a stable formulation and troubleshooting potential issues.

ComponentFunction
DMSO A powerful aprotic solvent used to dissolve a wide range of compounds, including this compound.
PEG300 A co-solvent that helps to increase and maintain the solubility of the compound in the aqueous solution.
Tween-80 A non-ionic surfactant that enhances solubility and prevents precipitation of the compound.
SBE-β-CD (Sulfobutylether-β-cyclodextrin) A modified cyclodextrin that encapsulates the drug molecule, increasing its solubility in aqueous solutions.
Saline The aqueous base of the formulation, used to bring the formulation to the final desired volume and ensure isotonicity.

Experimental Protocols

Protocol 1: Preparation of In Vivo Vehicle Formulation 1 (DMSO/PEG300/Tween-80/Saline)

This protocol is for preparing a 1 mL working solution. Adjust volumes as needed for your experiment.

  • Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 27.5 mg/mL). Ensure the compound is fully dissolved.

  • Add Co-solvent: To 100 µL of the DMSO stock solution, add 400 µL of PEG300. Mix thoroughly until the solution is homogenous.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add Saline: Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.

  • Final Formulation: This will result in a clear solution. It is recommended to prepare this formulation fresh on the day of use.

Protocol 2: Preparation of In Vivo Vehicle Formulation 2 (DMSO/SBE-β-CD/Saline)

This protocol is for preparing a 1 mL working solution.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 27.5 mg/mL).

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Combine: To 100 µL of the DMSO stock solution, add 900 µL of the 20% SBE-β-CD in saline. Mix thoroughly until the solution is clear.

  • Final Formulation: This formulation should be prepared fresh for each experiment.

Troubleshooting Guides

Issue 1: Precipitation of this compound in the vehicle.

  • Possible Cause: The concentration of the compound exceeds its solubility in the chosen vehicle.

  • Solution:

    • Ensure that the initial stock solution in DMSO is fully dissolved before adding other components.

    • When preparing the multi-component vehicle, add the components in the correct order and ensure thorough mixing at each step.

    • For the DMSO/PEG300/Tween-80/Saline formulation, add the saline slowly while vortexing to prevent the compound from crashing out of solution.

    • Consider gently warming the vehicle during preparation (be cautious of temperature sensitivity of the compound).

    • If precipitation persists, you may need to decrease the final concentration of this compound.

Issue 2: Adverse effects observed in the vehicle control group (e.g., irritation at the injection site, lethargy).

  • Possible Cause: One or more components of the vehicle may be causing toxicity at the administered concentration.

  • Solution:

    • DMSO Toxicity: High concentrations of DMSO can cause local irritation and systemic toxicity.[3] Aim to keep the final DMSO concentration in your in vivo formulation as low as possible, ideally below 5% (v/v).[4]

    • Excipient Toxicity: Other excipients like PEG300 and Tween-80 can also have adverse effects at high doses.[5][6]

    • Conduct a Dose-Response Study: Before initiating your main experiment, it is advisable to conduct a pilot study with the vehicle alone at different concentrations to determine the maximum tolerated dose in your animal model.

    • Consider an Alternative Formulation: If toxicity is observed, consider switching to the alternative vehicle formulation (e.g., from the PEG300/Tween-80 based vehicle to the SBE-β-CD based one) or further optimizing the concentrations of the excipients.

Issue 3: High variability in the experimental results.

  • Possible Cause: Inconsistent preparation of the vehicle or dosing can lead to high variability.

  • Solution:

    • Standardize Preparation: Ensure that the vehicle is prepared consistently for every experiment using a standardized protocol.

    • Fresh Preparations: Prepare the vehicle formulation fresh each day to avoid degradation or changes in solubility over time.

    • Homogeneity: Ensure the final formulation is homogenous before each administration, especially if it is a suspension.

    • Accurate Dosing: Use calibrated equipment to ensure accurate and consistent dosing for all animals.

Visualizing Experimental Workflows

Experimental_Workflow prep_compound prep_compound formulate_drug formulate_drug prep_compound->formulate_drug group_drug group_drug formulate_drug->group_drug prep_vehicle prep_vehicle group_vehicle group_vehicle prep_vehicle->group_vehicle administer administer group_vehicle->administer group_drug->administer group_control group_control group_control->administer observe observe administer->observe compare_vehicle compare_vehicle observe->compare_vehicle compare_drug compare_drug observe->compare_drug interpret interpret compare_vehicle->interpret compare_drug->interpret

References

Optimizing incubation times for ZK756326 dihydrochloride treatment.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ZK756326 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common experimental issues with this potent and selective nonpeptide agonist of the CC chemokine receptor 8 (CCR8).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ZK756326 dihydrochloride?

A1: ZK756326 is a full agonist for the G protein-coupled receptor (GPCR) CCR8. Upon binding, it primarily activates the Gαi signaling pathway. This inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP, and also triggers the release of intracellular calcium stores. Furthermore, it stimulates chemotaxis, the directed migration of cells expressing CCR8.[1][2] It's important to note that ZK756326 can exhibit biased agonism, meaning it may activate downstream signaling pathways differently than the endogenous ligand, CCL1.[2]

Q2: What are the key functional assays to assess the activity of ZK756326?

A2: The primary in vitro assays to measure the functional response to ZK756326 treatment include:

  • Calcium Mobilization Assay: Measures the transient increase in intracellular calcium concentration upon receptor activation.[2][3][4]

  • Chemotaxis Assay: Quantifies the directed migration of CCR8-expressing cells towards a gradient of the agonist.[1][5][6]

  • β-Arrestin Recruitment Assay: Measures the recruitment of β-arrestin to the activated receptor, which is involved in receptor desensitization and signaling.[3][7][8]

Q3: Why is optimizing the incubation time for ZK756326 crucial?

A3: Optimizing the incubation time is critical for obtaining accurate and reproducible data.

  • Insufficient Incubation: For assays with a slower response time, such as chemotaxis, a short incubation may not allow for a measurable effect, leading to an underestimation of the compound's efficacy.

  • Excessive Incubation: For rapid signaling events like calcium mobilization, the signal is transient and can be missed if not measured quickly.[6] For longer-term assays, prolonged exposure can lead to receptor desensitization and internalization, where the receptor is removed from the cell surface, diminishing the cellular response.[6][9][10]

Q4: What is a good starting point for a time-course experiment with ZK756326?

A4: The ideal starting point depends on the assay being performed. Based on typical GPCR agonist experiments, the following ranges are recommended for initial time-course studies:

  • Calcium Mobilization: Kinetic reads for 60-120 seconds immediately following agonist addition.[3]

  • β-Arrestin Recruitment: 30 minutes to 24 hours, with 90-120 minutes being a common endpoint.[3][8]

  • Chemotaxis: 1 to 4 hours, but can extend up to 48 hours depending on the cell type and experimental setup.[1][4][11]

Q5: How does the biased agonism of ZK756326 impact experimental design?

A5: ZK756326 has been shown to be a biased agonist, particularly affecting Gβγ signaling in cell migration compared to the natural ligand CCL1.[2] This means that while it is a full agonist for calcium mobilization, its effect on chemotaxis may differ from CCL1 in terms of signaling pathway dependency. When designing experiments, it is crucial to not assume that the maximal effective concentration (EC50) for one response (e.g., calcium flux) will be the same for another (e.g., chemotaxis). It is recommended to perform dose-response curves for each assay independently.

Troubleshooting Guides

Issue 1: Low or No Signal in Calcium Mobilization Assay
Possible Cause Troubleshooting Steps
Incubation time too long Calcium flux is a rapid and transient event, often peaking within seconds. Ensure you are measuring the fluorescence signal immediately after adding ZK756326 and are taking kinetic readings for at least 60-120 seconds.[3][12]
Low receptor expression Confirm the expression of CCR8 in your cell line using techniques like flow cytometry or western blotting.
Incorrect agonist concentration Perform a dose-response experiment with a wide range of ZK756326 concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell system.
Issues with calcium dye loading Ensure that the cells are properly loaded with the calcium-sensitive dye according to the manufacturer's protocol. Typical incubation times for dye loading are 30-60 minutes at 37°C.[3][13]
Issue 2: Inconsistent or Weak Chemotaxis Response
Possible Cause Troubleshooting Steps
Suboptimal incubation time Perform a time-course experiment to determine the peak migration time for your cells. Recommended starting points range from 2 to 4 hours, but this can be highly cell-type dependent.[1][6] Avoid very long incubation times (e.g., >24 hours) which can increase random migration.[14]
Incorrect agonist concentration gradient Optimize the concentration of ZK756326 in the lower chamber of your transwell plate. A full dose-response curve is recommended.
Cell viability issues Ensure that the cells are healthy and viable before starting the assay. Starving cells in serum-free media for 18-24 hours prior to the assay is a common practice to reduce basal migration.[6][11]
Biased agonism effects Due to the biased signaling of ZK756326, the chemotactic response may be weaker or follow different kinetics compared to the endogenous ligand CCL1.[2] Consider comparing the response to CCL1 in your system.
Issue 3: High Background or Variable Results in β-Arrestin Recruitment Assay
Possible Cause Troubleshooting Steps
Incubation time not optimized A time-course experiment is essential. The signal for β-arrestin recruitment can develop over time, with typical endpoints ranging from 90 minutes to several hours.[3][8]
Cell density Optimize the number of cells seeded per well. High cell density can lead to high background, while low density can result in a weak signal.
Reagent preparation Ensure all reagents, including the agonist and detection substrates, are prepared fresh and according to the manufacturer's instructions.
Constitutive receptor activity Some engineered cell lines may exhibit ligand-independent receptor activity. Include appropriate vehicle controls to determine the basal signal.

Data Presentation

Table 1: Recommended Starting Incubation Times for ZK756326 Functional Assays

AssayRecommended Incubation TimeKey Considerations
Calcium Mobilization Kinetic read for 60-120 secondsSignal is rapid and transient.[3][12]
Chemotaxis 2 - 4 hoursHighly cell-type dependent; may require longer times.[1][4]
β-Arrestin Recruitment 90 minutes - 6 hoursSignal develops over time; time-course is critical.[3][8]

Table 2: Summary of ZK756326 Activity

ParameterValueAssay Condition
IC50 (CCL1 binding inhibition) 1.8 µMInhibition of CCR8 ligand I-309 (CCL1) binding.[4]
Agonist Type Full AgonistCalcium mobilization assays.[2]
Signaling Bias Gβγ signaling contribution differs from CCL1 in cell migration.Comparison of signaling pathways between ZK756326 and endogenous ligands.[2]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay
  • Cell Plating: Seed CCR8-expressing cells (e.g., HEK293-hCCR8) into a 96- or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Incubate for 30-60 minutes at 37°C.[3][13]

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer.

  • Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads with automated injection. Establish a baseline fluorescence reading for 10-20 seconds. The instrument will then inject the ZK756326 solution into each well. Continue to measure the fluorescence intensity kinetically for 60-120 seconds.[3]

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading or as the area under the curve.

Protocol 2: Chemotaxis Assay (Transwell System)
  • Cell Preparation: Harvest CCR8-expressing cells and resuspend them in serum-free media at a concentration of 1-5 x 10⁶ cells/mL.[4] It is often beneficial to serum-starve the cells for 18-24 hours prior to the assay.[6][11]

  • Assay Setup: Add assay medium containing various concentrations of this compound to the lower chamber of a Transwell plate.

  • Cell Addition: Add the cell suspension to the upper chamber (the insert).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours. The optimal incubation time should be determined empirically.[1][4]

  • Quantification: Collect the cells that have migrated to the lower chamber and count them using a cell counter, flow cytometer, or a viability assay.

  • Data Analysis: Calculate the chemotactic index as the fold increase in migrated cells in the presence of the agonist compared to the vehicle control.

Visualizations

CCR8_Signaling_Pathway CCR8 Signaling Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCR8 CCR8 G_protein Gαiβγ CCR8->G_protein Activates beta_arrestin β-Arrestin CCR8->beta_arrestin Recruits PLC Phospholipase C (PLC) G_protein->PLC Activates (via Gβγ) AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates (via Gβγ) Ca_release Ca²⁺ Release PLC->Ca_release cAMP_decrease ↓ cAMP AC->cAMP_decrease Chemotaxis Chemotaxis PI3K->Chemotaxis beta_arrestin->CCR8 Desensitization/ Internalization ZK756326 ZK756326 ZK756326->CCR8 Binds Experimental_Workflow Workflow for Optimizing Incubation Time cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Optimization select_assay Select Functional Assay (e.g., Calcium, Chemotaxis) prepare_cells Prepare CCR8-expressing cells select_assay->prepare_cells dose_response Perform Dose-Response (Determine EC80) prepare_cells->dose_response time_course Perform Time-Course (using EC80 concentration) dose_response->time_course analyze_data Analyze Data to Find Peak Signal Time time_course->analyze_data optimize_protocol Optimize Protocol with Determined Incubation Time analyze_data->optimize_protocol Troubleshooting_Logic Troubleshooting Logic for Weak/No Signal start Weak or No Signal Observed check_time Time-Course Performed? start->check_time check_dose Dose-Response Performed? check_time->check_dose Yes action_time Action: Perform time-course to find optimal incubation time check_time->action_time No check_cells CCR8 Expression Confirmed? check_dose->check_cells Yes action_dose Action: Perform dose-response to find optimal concentration check_dose->action_dose No action_cells Action: Verify receptor expression (e.g., Flow Cytometry) check_cells->action_cells No review_protocol Review Assay Protocol (Reagents, Controls) check_cells->review_protocol Yes

References

Technical Support Center: Validating the Activity of a New Batch of ZK756326 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of a new batch of ZK756326 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ZK756326 dihydrochloride?

A1: this compound has been reported to exhibit dual activity. It functions as a selective antagonist of the Androgen Receptor (AR) and as a nonpeptide agonist for the CC chemokine receptor 8 (CCR8). Therefore, the expected biological effect will depend on the experimental system and the expression of these receptors.

Q2: How should I store and handle this compound?

A2: this compound should be stored as a solid at -20°C for long-term storage. For short-term storage, 4°C is acceptable. Stock solutions are typically prepared in DMSO and should be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q3: In which solvent is this compound soluble?

A3: this compound is soluble in DMSO. When preparing working solutions for cell-based assays, it is crucial to ensure that the final concentration of DMSO is not toxic to the cells (typically ≤ 0.5%).

Q4: What are the expected molecular weight and chemical formula of this compound?

A4: The molecular weight of this compound is 429.38 g/mol , and its chemical formula is C₂₁H₃₀Cl₂N₂O₃. Verifying the identity of a new batch through analytical methods like mass spectrometry is recommended.

Troubleshooting Guides

Issue 1: Inconsistent or No Activity Observed in Androgen Receptor (AR) Antagonist Assays

Possible Cause 1: Low or Absent AR Expression in the Cell Line

  • Troubleshooting Step: Confirm the expression of AR in your chosen cell line (e.g., LNCaP, VCaP) by Western blot or qPCR.

Possible Cause 2: Suboptimal Assay Conditions

  • Troubleshooting Step: Ensure that the concentration of the androgen agonist (e.g., DHT) used to stimulate the cells is appropriate to induce a measurable response. Titrate the agonist to determine the optimal concentration.

Possible Cause 3: Compound Degradation

  • Troubleshooting Step: Prepare fresh working solutions of this compound from a new stock aliquot for each experiment. Ensure proper storage of stock solutions.

Possible Cause 4: Incorrect Assay Endpoint

  • Troubleshooting Step: Use multiple assays to confirm the antagonist activity, such as measuring the expression of AR-regulated genes (e.g., PSA) by qPCR or assessing cell proliferation.[1][2]

Issue 2: Unexpected Agonistic Activity in CCR8-Expressing Cells

Possible Cause 1: Dual Activity of the Compound

  • Troubleshooting Step: ZK756326 is a known CCR8 agonist.[3] The observed activity is likely due to its intended mechanism of action on this receptor. Validate this by using a cell line that does not express CCR8 as a negative control.

Possible Cause 2: Off-Target Effects

  • Troubleshooting Step: While ZK756326 is reported to be selective for CCR8, it can interact with other receptors at higher concentrations.[3] Perform a dose-response experiment to determine the potency of the agonistic effect and compare it to the reported EC50 for CCR8.

Issue 3: Poor Solubility or Precipitation in Cell Culture Media

Possible Cause 1: High Final Concentration of the Compound

  • Troubleshooting Step: Lower the final concentration of this compound in your assay. Determine the optimal concentration range through a dose-response curve.

Possible Cause 2: High Percentage of DMSO in the Final Solution

  • Troubleshooting Step: Ensure the final DMSO concentration in the cell culture medium is below the cytotoxic level for your cell line (typically <0.5%).

Possible Cause 3: Interaction with Media Components

  • Troubleshooting Step: Prepare the final dilution of the compound in pre-warmed cell culture medium just before adding it to the cells. Visually inspect for any precipitation.

Data Presentation

Table 1: Validating AR Antagonist Activity of a New Batch of ZK756326

ParameterReference StandardNew BatchAcceptance Criteria
Purity (by HPLC) >98%[User to insert data]>98%
Identity (by Mass Spec) Consistent[User to insert data]Consistent
IC50 (LNCaP cells, PSA expression) [Hypothetical Value: 50 nM][User to insert data]Within 2-fold of Reference
IC50 (LNCaP cells, cell viability) [Hypothetical Value: 100 nM][User to insert data]Within 2-fold of Reference

Table 2: Validating CCR8 Agonist Activity of a New Batch of ZK756326

ParameterReference StandardNew BatchAcceptance Criteria
Purity (by HPLC) >98%[User to insert data]>98%
Identity (by Mass Spec) Consistent[User to insert data]Consistent
IC50 (CCL1 binding inhibition) 1.8 µM[3][4][User to insert data]Within 2-fold of Reference
EC50 (Calcium mobilization) [User to insert data][User to insert data]Within 2-fold of Reference

Experimental Protocols

Protocol 1: Validation of AR Antagonist Activity in LNCaP Cells

This protocol describes how to validate the AR antagonist activity of a new batch of ZK756326 by measuring its effect on Prostate-Specific Antigen (PSA) expression.

Materials:

  • LNCaP cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Charcoal-stripped FBS

  • Dihydrotestosterone (DHT)

  • This compound (Reference Standard and New Batch)

  • 96-well plates

  • Reagents for RNA extraction and qPCR

Procedure:

  • Cell Seeding: Seed LNCaP cells in 96-well plates at a density of 10,000 cells/well in RPMI-1640 with 10% charcoal-stripped FBS. Allow cells to attach overnight.

  • Compound Preparation: Prepare a dilution series of the reference standard and the new batch of ZK756326 in DMSO. Further dilute in culture medium to the final desired concentrations.

  • Treatment: Treat the cells with the different concentrations of ZK756326 for 1 hour. Then, add a final concentration of 1 nM DHT to stimulate AR activity. Include appropriate vehicle controls (DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • RNA Extraction and qPCR: Extract total RNA from the cells and perform qPCR to quantify the mRNA levels of PSA. Normalize the expression to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the IC50 value for the inhibition of PSA expression for both the reference standard and the new batch.

Protocol 2: Validation of CCR8 Agonist Activity via Calcium Mobilization Assay

This protocol describes how to validate the CCR8 agonist activity of a new batch of ZK756326 by measuring intracellular calcium mobilization.

Materials:

  • U87 MG cells stably expressing CCR8

  • DMEM with 10% FBS

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound (Reference Standard and New Batch)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Seeding: Seed CCR8-expressing U87 MG cells into 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a dilution series of the reference standard and the new batch of ZK756326 in assay buffer.

  • Agonist Stimulation and Detection: Place the cell plate into the fluorescence plate reader. Add the different concentrations of ZK756326 to the wells and immediately begin measuring fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence intensity for each concentration. Plot the dose-response curve and calculate the EC50 value for both the reference standard and the new batch.

Mandatory Visualization

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binding AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP AR_HSP->AR Dissociation ZK756326 ZK756326 ZK756326->AR Antagonism ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activation CCR8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ZK756326 ZK756326 CCR8 CCR8 Receptor ZK756326->CCR8 Agonism G_protein G Protein (Gq/i) CCR8->G_protein Activation PLC PLC G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binding Ca2_release Ca²⁺ Release ER->Ca2_release Opens Channels Downstream Downstream Signaling Ca2_release->Downstream Experimental_Workflow start Start: Receive New Batch of ZK756326 physchem Physicochemical Analysis (Purity, Identity) start->physchem prepare_stock Prepare Stock Solution (DMSO) physchem->prepare_stock ar_assay AR Antagonist Assay (e.g., LNCaP cells) prepare_stock->ar_assay ccr8_assay CCR8 Agonist Assay (e.g., U87-CCR8 cells) prepare_stock->ccr8_assay data_analysis Data Analysis (Compare to Reference) ar_assay->data_analysis ccr8_assay->data_analysis decision Does New Batch Meet Acceptance Criteria? data_analysis->decision pass Pass: Release for Experimental Use decision->pass Yes fail Fail: Contact Supplier and Troubleshoot decision->fail No Troubleshooting_Tree start Inconsistent or Unexpected Experimental Results check_compound Check Compound Integrity (Solubility, Storage) start->check_compound check_cells Verify Cell Line (Receptor Expression, Health) start->check_cells check_protocol Review Assay Protocol (Controls, Reagents) start->check_protocol compound_ok Compound OK? check_compound->compound_ok cells_ok Cells OK? check_cells->cells_ok protocol_ok Protocol OK? check_protocol->protocol_ok compound_ok->cells_ok Yes optimize Optimize Assay Conditions (Concentration, Incubation) compound_ok->optimize No cells_ok->protocol_ok Yes cells_ok->optimize No protocol_ok->optimize No contact_support Contact Technical Support protocol_ok->contact_support Yes

References

Technical Support Center: ZK756326 Dihydrochloride & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ZK756326 dihydrochloride (B599025) in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is ZK756326 dihydrochloride and what is its mechanism of action?

This compound is a small molecule that has been identified to have dual activity. It acts as a selective antagonist of the Androgen Receptor (AR), which can inhibit the proliferation of androgen-sensitive cells, such as certain prostate cancer cell lines.[1] Additionally, it is a nonpeptide agonist for the CC chemokine receptor 8 (CCR8), which can influence immune cell signaling.[2][3][4][5][6] This dual functionality should be considered when interpreting cell viability results, as the compound's effects may vary depending on the expression of AR and CCR8 in the cell line being studied.

Q2: I am observing unexpected results in my cell viability assay with this compound. What could be the cause?

Unexpected results can arise from several factors:

  • Compound Precipitation: ZK756326 is supplied as a dihydrochloride salt to enhance solubility. However, at high concentrations in culture media, it may still precipitate, especially over longer incubation times. Visually inspect your assay plates for any signs of precipitation.

  • Chemical Interference with Assay Reagents: Some compounds can directly react with the tetrazolium salts (e.g., MTT, XTT) used in colorimetric viability assays, leading to a false positive or negative signal. It is crucial to run a cell-free control to test for this possibility.

  • Off-Target Effects: Due to its dual activity on AR and CCR8, and potential for less selective binding to other receptors at higher concentrations, you may observe off-target effects that can influence cell viability.[2]

  • pH Changes in Culture Media: The dihydrochloride formulation can slightly alter the pH of your culture medium, especially at high concentrations. This pH shift can, in turn, affect cell health and proliferation. It is advisable to check the pH of your media after adding the compound.

Q3: How should I prepare and store this compound for cell culture experiments?

For optimal results, follow these guidelines:

  • Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[5] Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in your cell culture medium. Ensure that the final concentration of the solvent (e.g., DMSO) in your assay wells is consistent across all conditions and does not exceed a cytotoxic level (typically <0.5%).

  • Solubility: While the dihydrochloride salt form improves water solubility, it's good practice to ensure the compound is fully dissolved in the stock solution before making further dilutions. Sonication can aid in dissolving the compound.[6]

Data Presentation

Currently, there is limited publicly available quantitative data on the dose-dependent effects of this compound on the viability of specific cell lines. Researchers using this compound are encouraged to generate their own dose-response curves to determine the half-maximal inhibitory concentration (IC50) for their cell line of interest.

Below is a template for how to present such data:

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
e.g., LNCaPe.g., MTTe.g., 72Data to be determined
e.g., PC-3e.g., XTTe.g., 72Data to be determined
e.g., Jurkate.g., MTTe.g., 48Data to be determined

To generate this data, you would perform a cell viability assay (such as the MTT or XTT protocols detailed below) with a range of this compound concentrations. The resulting data can be plotted as percent viability versus log concentration to calculate the IC50 value.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Cells of interest

  • 96-well plates

  • DMSO (or other suitable solubilizing agent)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: XTT Cell Viability Assay

This protocol is an alternative to the MTT assay where the product is a soluble formazan dye, eliminating the need for a solubilization step.

Materials:

  • ZK7563226 dihydrochloride

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling reagent

  • Electron-coupling reagent (e.g., PMS)

  • Cell culture medium

  • Cells of interest

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at an optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include appropriate controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 450-500 nm using a microplate reader.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background in cell-free wells - this compound is directly reducing the tetrazolium salt. - Contaminated reagents.- Run a cell-free assay with the compound and assay reagent to confirm direct reduction. If positive, consider an alternative viability assay (e.g., ATP-based assay or crystal violet staining). - Use fresh, sterile reagents.
Inconsistent results between replicates - Uneven cell seeding. - Pipetting errors. - Compound precipitation at higher concentrations.- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and be consistent with your technique. - Visually inspect wells for precipitates. If present, try preparing fresh dilutions or using a lower top concentration.
Increased viability at high concentrations - Compound precipitation interfering with absorbance readings. - Off-target effects stimulating cell metabolism.- Check for precipitation. - Corroborate results with a different type of viability assay that has a different detection principle.
Low signal or poor dynamic range - Suboptimal cell number. - Insufficient incubation time with the assay reagent.- Optimize the cell seeding density for your specific cell line and assay duration. - Increase the incubation time with the assay reagent, ensuring it is within the linear range for your cells.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways affected by this compound and a general experimental workflow for assessing its effect on cell viability.

AR_Signaling_Pathway Androgen Receptor (AR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds HSP HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP->AR Inhibits (inactive state) ZK756326 ZK756326 ZK756326->AR Antagonizes ARE Androgen Response Element AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Promotes

Caption: Androgen Receptor (AR) Signaling Pathway.

CCR8_Signaling_Pathway CCR8 Signaling Pathway ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Agonist CCL1 CCL1 (ligand) CCL1->CCR8 Binds G_protein Gαi/βγ CCR8->G_protein Activates Downstream_Effectors Downstream Effectors (e.g., PLC, PI3K, MAPK) G_protein->Downstream_Effectors Modulates Cellular_Response Cellular Response (Chemotaxis, Ca2+ mobilization) Downstream_Effectors->Cellular_Response

Caption: CCR8 Signaling Pathway.

Experimental_Workflow Experimental Workflow for Cell Viability Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Prepare_Compound Prepare serial dilutions of This compound Seed_Cells->Prepare_Compound Treat_Cells Treat cells with compound Prepare_Compound->Treat_Cells Incubate Incubate for 24, 48, or 72h Treat_Cells->Incubate Add_Reagent Add MTT or XTT reagent Incubate->Add_Reagent Incubate_Reagent Incubate with reagent Add_Reagent->Incubate_Reagent Read_Absorbance Read absorbance Incubate_Reagent->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for Cell Viability Assay.

References

Validation & Comparative

A Comparative Guide to ZK756326 Dihydrochloride and Other Synthetic CCR8 Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the synthetic CCR8 agonist ZK756326 dihydrochloride (B599025) against other notable synthetic agonists. The following sections provide a detailed analysis of their performance based on available experimental data, comprehensive experimental protocols, and visualizations of key biological pathways and workflows.

Introduction to CCR8 and its Agonists

The C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a crucial role in immune regulation. It is predominantly expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and natural killer (NK) cells. Its activation by ligands, such as the endogenous chemokine CCL1, is implicated in various inflammatory diseases and cancer, making it a significant target for therapeutic development. Synthetic agonists of CCR8, such as ZK756326 dihydrochloride, are valuable tools for studying the receptor's function and for the initial stages of drug discovery.

Performance Comparison of Synthetic CCR8 Agonists

This section provides a quantitative comparison of this compound with other synthetic CCR8 agonists, including LMD-009, LMD-584, LMD-902, and AZ6. The data presented is collated from various in vitro studies.

Binding Affinity and Potency

Binding affinity (Ki) and potency (EC50 or IC50) are critical parameters for evaluating the effectiveness of a receptor agonist. The following table summarizes the available data for this compound and its counterparts.

CompoundAssay TypeCell LineParameterValueReference
This compound Radioligand Binding (CCL1 displacement)U87 MGIC501.8 µM[1]
Calcium MobilizationU87.CD4.hCCR8EC50~2 µM[2]
ChemotaxisBW5147.3EC502.4 µM[3]
LMD-009 Radioligand Binding (¹²⁵I-CCL1 displacement)L1.2Ki66 nM[4][5]
Inositol (B14025) Phosphate AccumulationCOS-7EC5011 nM[4][6]
Calcium MobilizationCHOEC5087 nM[4]
ChemotaxisL1.2EC50Not specified, full agonist[6]
LMD-584 Inositol Phosphate AccumulationNot specifiedEC50< 30 nM[5]
LMD-902 Inositol Phosphate AccumulationNot specifiedEC5015 nM[7]
AZ6 Calcium MobilizationU87.CD4.hCCR8EC50~2 µM[2]
Selectivity

The selectivity of an agonist for its target receptor over other related receptors is crucial for minimizing off-target effects.

  • This compound has been shown to have greater than 28-fold specificity for CCR8 compared to 26 other G protein-coupled receptors when tested at a concentration of 50 µM.[1] However, it exhibits some cross-reactivity with certain serotonin (B10506) (5-HT) and adrenergic receptors at micromolar concentrations.[1]

  • LMD-009 is reported to be a selective CCR8 agonist, showing no agonist or antagonist activity on 19 other human chemokine receptors.[6][8]

CCR8 Signaling Pathway

Upon agonist binding, CCR8 primarily couples to the Gαi subunit of the heterotrimeric G protein. This initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key event in many cellular responses. Furthermore, CCR8 activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway and lead to the recruitment of β-arrestins, which are involved in receptor desensitization and internalization.

CCR8_Signaling_Pathway cluster_membrane Cell Membrane CCR8 CCR8 G_protein Gαi/βγ CCR8->G_protein Activation Beta_arrestin β-Arrestin Recruitment CCR8->Beta_arrestin Mediates Agonist Synthetic Agonist (e.g., ZK756326) Agonist->CCR8 Binding PLC PLC G_protein->PLC Activates MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers

CCR8 signaling cascade upon agonist binding.

Experimental Workflows and Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization and comparison of synthetic CCR8 agonists.

Experimental Workflow for Agonist Characterization

A typical workflow for characterizing a novel synthetic CCR8 agonist involves a series of in vitro assays to determine its binding affinity, potency, efficacy, and selectivity.

Experimental_Workflow start Start: Synthesized Compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays ca_assay Calcium Mobilization Assay (Determine EC50) functional_assays->ca_assay ip_assay Inositol Phosphate Accumulation (Determine EC50) functional_assays->ip_assay chemotaxis_assay Chemotaxis Assay (Determine EC50) functional_assays->chemotaxis_assay barrestin_assay β-Arrestin Recruitment Assay (Determine Efficacy) functional_assays->barrestin_assay selectivity_panel Selectivity Profiling (Screen against other receptors) ca_assay->selectivity_panel ip_assay->selectivity_panel chemotaxis_assay->selectivity_panel barrestin_assay->selectivity_panel end End: Characterized Agonist selectivity_panel->end

Workflow for in vitro characterization of CCR8 agonists.
Key Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate CCR8 agonists.

1. Radioligand Binding Assay (Competition)

  • Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CCR8 receptor.

  • Materials:

    • Cell membranes expressing human CCR8.

    • Radiolabeled CCR8 ligand (e.g., ¹²⁵I-CCL1).

    • Unlabeled test compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

2. Calcium Mobilization Assay

  • Objective: To measure the ability of a test compound to induce an increase in intracellular calcium concentration, a hallmark of CCR8 activation.

  • Materials:

    • CCR8-expressing cells (e.g., CHO-K1 or HEK293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compound.

    • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader.

  • Procedure:

    • Plate the CCR8-expressing cells in a microplate and culture overnight.

    • Load the cells with a calcium-sensitive dye.

    • Add varying concentrations of the test compound to the wells.

    • Measure the fluorescence intensity over time using a FLIPR or fluorescence plate reader.

    • The increase in fluorescence corresponds to the increase in intracellular calcium.

    • Determine the concentration of the test compound that produces 50% of the maximal response (EC50).

3. Chemotaxis Assay (Transwell)

  • Objective: To assess the ability of a test compound to induce the directed migration of CCR8-expressing cells.

  • Materials:

    • CCR8-expressing cells (e.g., primary T cells or a T cell line).

    • Transwell inserts with a porous membrane.

    • Chemotaxis buffer (e.g., RPMI with 0.5% BSA).

    • Test compound.

    • Cell counting method (e.g., flow cytometry or a cell viability assay).

  • Procedure:

    • Place varying concentrations of the test compound in the lower chamber of the Transwell plate.

    • Add the CCR8-expressing cells to the upper chamber (the insert).

    • Incubate the plate to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.

    • Quantify the number of cells that have migrated to the lower chamber.

    • Calculate the EC50 value for the chemotactic response.

4. β-Arrestin Recruitment Assay

  • Objective: To measure the recruitment of β-arrestin to the activated CCR8 receptor, which is a key event in receptor desensitization and signaling.

  • Materials:

    • Cells engineered to co-express CCR8 and a β-arrestin fusion protein linked to a reporter system (e.g., enzyme fragment complementation).

    • Test compound.

    • Substrate for the reporter enzyme.

    • Luminometer or spectrophotometer.

  • Procedure:

    • Incubate the engineered cells with varying concentrations of the test compound.

    • If β-arrestin is recruited to the receptor, the reporter system will be activated.

    • Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or color change).

    • Determine the EC50 for β-arrestin recruitment.

Conclusion

This compound is a well-characterized synthetic CCR8 agonist that serves as a valuable research tool. While it demonstrates full agonism, its potency is in the micromolar range. In comparison, compounds like LMD-009 exhibit significantly higher potency, with EC50 values in the nanomolar range for key functional readouts, and also possess a high degree of selectivity. The choice of agonist for a particular study will depend on the specific experimental needs, considering factors such as required potency, selectivity profile, and the specific signaling pathway of interest. The provided experimental protocols offer a robust framework for the continued characterization and comparison of these and other novel synthetic CCR8 agonists.

References

Selectivity profile of ZK756326 dihydrochloride against other chemokine receptors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of ZK756326 dihydrochloride (B599025) against other chemokine receptors and alternative compounds. The information is compiled from publicly available experimental data to assist researchers in evaluating its suitability for their studies.

ZK756326 is a nonpeptide agonist for the C-C chemokine receptor 8 (CCR8).[1] Understanding its selectivity is crucial for interpreting experimental results and predicting potential off-target effects.

Quantitative Selectivity Profile of ZK756326

ZK756326 demonstrates notable selectivity for the human and mouse CCR8 receptors. While highly selective against a range of other chemokine receptors, it exhibits some activity at certain serotonergic and adrenergic receptors.

Target ReceptorLigand DisplacedPotency (IC50)Selectivity vs. hCCR8Notes
Human CCR8 I-309 (CCL1)1.8 µM -Primary Target
Mouse CCR8 I-309 (CCL1)2.6 µM 0.69-foldActive at mouse ortholog
CCR4-No Activity>28-foldHighly Selective
CXCR3-No Activity>28-foldHighly Selective
CXCR4-No Activity>28-foldHighly Selective
CCR5-No Activity>28-foldHighly Selective
5-HT1A-5.4 µM0.33-foldLess Selective
5-HT2B-4.4 µM0.41-foldLess Selective
5-HT2C-34.8 µM0.05-foldLess Selective
5-HT5A-16 µM0.11-foldLess Selective
5-HT6-5.9 µM0.31-foldLess Selective
α2A Adrenergic-<20 µM~0.09-foldLess Selective
Other GPCRs->50 µM<0.036-foldTested against a panel of 26 other GPCRs.

Comparison with Alternative CCR8 Modulators

Several antagonists targeting CCR8 have been developed, often demonstrating higher potency and selectivity compared to the agonist ZK756326.

CompoundModalityPotencySelectivity Profile
ZK756326 AgonistIC50 = 1.8 µM (hCCR8 Binding)>28-fold vs other GPCRs; less selective against 5-HT and α2A receptors.[1]
IPG7236 AntagonistIC50 = 8.44 nM (CCL1-induced signaling)[2][3]Described as a potent and highly selective CCR8 antagonist.[4][5]
NS-15 AntagonistKi = 1.6 nM (Binding Assay)[2][6]At least 300-fold selectivity versus other GPCRs, including other chemokine receptors.[6]
SB-649701 AntagonistpIC50 = 7.7 (Calcium Release Assay)At least 100-fold selectivity against other GPCRs.[2][6][7]

Experimental Protocols

The characterization of ZK756326 and other CCR8 modulators relies on a standard set of in vitro assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor, allowing for the determination of the compound's binding affinity (Ki).

  • Objective: To determine the binding affinity (Ki or IC50) of a test compound for CCR8.

  • Materials:

    • Cell membranes from a cell line overexpressing human CCR8.

    • Radioligand (e.g., ¹²⁵I-CCL1).

    • Test compound (e.g., ZK756326) at various concentrations.

    • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubation: Cell membranes, radioligand, and the test compound are incubated together in the assay buffer to allow binding to reach equilibrium.

    • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

    • Washing: Filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures a compound's ability to act as an agonist (stimulate) or antagonist (inhibit) of G-protein-coupled receptor signaling by measuring changes in intracellular calcium levels.

  • Objective: To determine the functional potency (EC50 or IC50) of a compound in modulating CCR8 signaling.

  • Materials:

    • A cell line expressing human CCR8 (e.g., U87 MG cells).

    • A calcium-sensitive fluorescent dye (e.g., Calcium 3).

    • Assay buffer (e.g., Hanks' balanced salts solution with HEPES).

    • CCR8 agonist (e.g., CCL1) for antagonist testing.

    • Test compound.

    • A fluorescence plate reader (e.g., FLIPR).

  • Procedure:

    • Cell Plating: Cells are plated in a multi-well plate and cultured.

    • Dye Loading: Cells are loaded with a calcium-sensitive dye.

    • Compound Addition: The plate is placed in a fluorescence reader. For antagonist testing, the test compound is added first. For agonist testing, the test compound (e.g., ZK756326) is added directly.

    • Agonist Challenge (for antagonist mode): After a brief incubation with the antagonist, a CCR8 agonist (CCL1) is added to stimulate the receptor.

    • Data Acquisition: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.

    • Data Analysis: The change in fluorescence is calculated. For agonists, EC50 values are determined from dose-response curves. For antagonists, the percent inhibition of the agonist response is plotted to determine IC50 values.

Visualizations

CCR8 Signaling Pathway

cluster_membrane Cell Membrane CCR8 CCR8 G_protein Gαi Protein CCR8->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP Agonist Agonist (CCL1 or ZK756326) Agonist->CCR8 Binds Antagonist Antagonist (e.g., IPG7236) Antagonist->CCR8 Blocks cAMP ↓ cAMP ATP->cAMP Conversion Response Cellular Response (e.g., Chemotaxis) cAMP->Response Leads to

Caption: Simplified CCR8 signaling cascade upon agonist binding.

Experimental Workflow for Selectivity Profiling

cluster_primary Primary Screening cluster_secondary Secondary / Functional Assays cluster_analysis Data Analysis start Test Compound (ZK756326) binding_assay Radioligand Binding Assay (Panel of Chemokine Receptors) start->binding_assay selectivity Determine IC50/Ki Calculate Selectivity Profile binding_assay->selectivity calcium_assay Calcium Mobilization Assay (on CCR8-expressing cells) chemotaxis_assay Chemotaxis Assay (vs. CCL1) calcium_assay->chemotaxis_assay functional Determine EC50 Confirm Agonist Activity calcium_assay->functional selectivity->calcium_assay Test on Primary Target

Caption: Workflow for determining the selectivity and functional activity of a compound.

References

Unveiling the Selectivity of ZK756326 Dihydrochloride: A GPCR Cross-Reactivity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of ZK756326 dihydrochloride (B599025) with a panel of other G protein-coupled receptors (GPCRs). The data presented is supported by detailed experimental protocols to aid in the evaluation of this compound for specific research applications.

ZK756326 dihydrochloride is a nonpeptide agonist for the CC chemokine receptor 8 (CCR8), a GPCR involved in immune responses.[1][2][3][4][5][6][7] Understanding its selectivity is crucial for interpreting experimental results and predicting potential off-target effects. This guide summarizes the available data on its binding affinity and functional activity at various GPCRs.

Quantitative Analysis of GPCR Cross-Reactivity

The following table summarizes the inhibitory activity of this compound at its primary target, CCR8, and a range of other GPCRs as determined by radiolabeled ligand binding assays.[1][6]

Target GPCRLigand DisplacedIC50 (μM)Fold Selectivity vs. CCR8
CCR8 I-309 (CCL1)1.8 -
5-HT2B-4.4~2.4
5-HT1A-5.4~3.0
5-HT6-5.9~3.3
5-HT5A-16~8.9
α2A Adrenergic Receptor-<20>11.1
5-HT2C-34.8~19.3
26 Other GPCRs->50>28

Data sourced from MedChemExpress.[1][6]

Experimental Methodologies

The cross-reactivity profile of this compound was primarily determined through competitive binding assays. Below are the key experimental protocols employed:

Radioligand Binding Assays

This method was utilized to determine the concentration of this compound required to inhibit the binding of a known radiolabeled ligand to its receptor by 50% (IC50).

  • Principle: The assay measures the ability of the test compound (ZK756326) to compete with a radiolabeled ligand for binding to a specific GPCR.

  • General Protocol:

    • Cell membranes or whole cells expressing the target GPCR are prepared.

    • A constant concentration of a specific radiolabeled ligand for the target GPCR is added.

    • Increasing concentrations of this compound are added to the reaction.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • IC50 values are calculated by analyzing the competition binding curves.[1][6]

Functional Assays

To confirm the agonistic activity of ZK756326 at CCR8 and assess its functional effects, several assays were performed.

  • Intracellular Calcium Mobilization Assay:

    • Principle: Activation of many GPCRs, including CCR8, leads to an increase in intracellular calcium concentration. This assay measures this change as an indicator of receptor activation.

    • Methodology: Cells expressing CCR8 are loaded with a calcium-sensitive fluorescent dye. Upon addition of ZK756326, the change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorometric imaging plate reader (FLIPR).[1]

  • Extracellular Acidification Assay:

    • Principle: Cellular metabolic activity, which can be modulated by GPCR signaling, leads to changes in the pH of the extracellular medium. This assay measures the rate of proton extrusion from cells.

    • Methodology: Cells expressing human CCR8 are placed in a microphysiometer. The rate of extracellular acidification is measured upon stimulation with ZK756326.[1][5][6]

  • Chemotaxis Assay:

    • Principle: Chemokine receptors like CCR8 mediate the directed migration of cells towards a chemokine gradient. This assay quantifies the migratory response of cells to ZK756326.

    • Methodology: Cells expressing CCR8 are placed in the upper chamber of a transwell plate. A solution containing ZK756326 is placed in the lower chamber. After an incubation period, the number of cells that have migrated to the lower chamber is counted.[5]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the methodologies and the biological context, the following diagrams are provided.

G cluster_0 Radioligand Binding Assay Workflow prep Prepare Cells/Membranes Expressing Target GPCR radioligand Add Radiolabeled Ligand prep->radioligand compound Add this compound (Increasing Concentrations) radioligand->compound incubate Incubate to Equilibrium compound->incubate separate Separate Bound/Free Ligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity separate->quantify calculate Calculate IC50 quantify->calculate G cluster_1 CCR8 Signaling Pathway ZK756326 This compound CCR8 CCR8 ZK756326->CCR8 G_protein Gαi/o Protein CCR8->G_protein AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release downstream Downstream Signaling (e.g., Chemotaxis) Ca_release->downstream

References

Validating CCR8 as the Primary Target of ZK756326 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis to validate the C-C chemokine receptor 8 (CCR8) as the primary pharmacological target of the nonpeptide agonist, ZK756326 dihydrochloride (B599025). Through a detailed comparison with endogenous ligands and alternative synthetic compounds, supported by experimental data and protocols, this document serves as a critical resource for researchers engaged in immunology, pharmacology, and drug development.

Quantitative Comparison of Ligand-Receptor Interactions

The following tables summarize the binding affinities and functional potencies of ZK756326 dihydrochloride and other relevant ligands for CCR8 and other G-protein coupled receptors (GPCRs). This data is essential for assessing the potency and selectivity of ZK756326.

Table 1: Binding Affinity and Potency of ZK756326 and Endogenous Ligands at Human CCR8

LigandTypeAssay TypeParameterValue (nM)Reference
This compoundSmall Molecule AgonistRadioligand BindingIC501,800[1][2]
Functional (Extracellular Acidification)EC50245
CCL1 (I-309)Endogenous Chemokine AgonistRadioligand BindingKi0.114

Table 2: Selectivity Profile of this compound

ReceptorLigandAssay TypeParameterValue (µM)Fold Selectivity vs. CCR8Reference
CCR8 ZK756326Radioligand BindingIC501.8 -[1][2]
5-HT1AZK756326Radioligand BindingIC505.4~0.33x[1]
5-HT2BZK756326Radioligand BindingIC504.4~0.41x[1]
5-HT6ZK756326Radioligand BindingIC505.9~0.31x[1]
5-HT5AZK756326Radioligand BindingIC5016~0.11x[1]
5-HT2CZK756326Radioligand BindingIC5034.8~0.05x[1]
α2A AdrenergicZK756326Radioligand BindingIC50<20<0.09x[1]
Other GPCRs (26 total)ZK756326Radioligand BindingIC50>50>28-fold[1]
CCR3, CXCR3, CXCR4, CCR5ZK756326Functional (Agonist Activity)-No agonist activity observed-

Table 3: Comparative Data for Alternative CCR8 Ligands (Antagonists)

LigandTypeAssay TypeParameterValue (nM)Reference
Naphthalene Sulfonamide (LMD-A)Small Molecule AntagonistRadioligand Binding ([125I]-MC148)Ki0.37[3]
Naphthalene Sulfonamide (LMD-B)Small Molecule AntagonistRadioligand Binding ([125I]-MC148)Ki2.6[3]
Naphthalene Sulfonamide (LMD-C)Small Molecule AntagonistRadioligand Binding ([125I]-CCL1)Ki842[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of ZK756326 and the experimental approaches to validate its target, the following diagrams illustrate the CCR8 signaling cascade and a typical workflow for GPCR agonist validation.

CCR8_Signaling_Pathway cluster_membrane Plasma Membrane CCR8 CCR8 G_protein Heterotrimeric G Protein (Gαi, Gβγ) CCR8->G_protein Activation ZK756326 ZK756326 or CCL1 ZK756326->CCR8 Binding & Activation PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates AC Adenylyl Cyclase (Inhibited) G_protein->AC Gαi inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK/ERK Pathway Ca_release->MAPK PKC->MAPK Cellular_Response Cellular Response (Chemotaxis, Gene Transcription) MAPK->Cellular_Response cAMP ↓ cAMP AC->cAMP

Figure 1. CCR8 Signaling Pathway Activation.

GPCR_Agonist_Validation_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity Profiling cluster_3 Mechanism of Action Primary_Screen High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response Curves (Determine EC50) Hit_ID->Dose_Response Binding_Assay Radioligand Binding Assay (Determine Ki/IC50) Dose_Response->Binding_Assay Selectivity_Screen Screening against a panel of related receptors (e.g., other chemokine receptors) Binding_Assay->Selectivity_Screen Off_Target_Screen Broad GPCR Panel Screening Selectivity_Screen->Off_Target_Screen Downstream_Signaling Downstream Signaling Assays (e.g., cAMP, pERK) Off_Target_Screen->Downstream_Signaling Functional_Assay Functional Assays (e.g., Chemotaxis) Downstream_Signaling->Functional_Assay Validated_Agonist Validated Target Agonist Functional_Assay->Validated_Agonist

Figure 2. Experimental Workflow for GPCR Agonist Validation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate interpretation of results.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (IC50 or Ki) of this compound for the CCR8 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing human CCR8.

  • Radiolabeled CCR8 ligand (e.g., [125I]-CCL1).

  • This compound and other unlabeled competitor ligands.

  • Assay Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of ZK756326 and other unlabeled ligands in the assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 25 µL of assay buffer (for total binding) or a high concentration of an unlabeled CCR8 ligand (for non-specific binding) or the test compound dilution.

    • 25 µL of the radiolabeled ligand at a fixed concentration (typically at or near its Kd).

    • 50 µL of the cell membrane preparation (containing a predetermined amount of protein).

  • Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter mat will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of this compound by quantifying the increase in intracellular calcium concentration upon CCR8 activation.

Materials:

  • A cell line stably expressing human CCR8 (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

  • Pluronic F-127 (to aid dye loading).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • This compound and other agonist compounds.

  • A fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader with automated injection capabilities.

  • Black-walled, clear-bottom 96- or 384-well microplates.

Procedure:

  • Cell Plating: Seed the CCR8-expressing cells into the microplates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of ZK756326 and other agonists in the assay buffer in a separate plate.

  • Measurement:

    • Place both the cell plate and the compound plate into the fluorescence reader.

    • Establish a baseline fluorescence reading for a few seconds.

    • The instrument will then automatically inject the compound dilutions into the cell plate.

    • Immediately measure the change in fluorescence intensity over time (typically 1-3 minutes).

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Determine the peak fluorescence response for each agonist concentration.

    • Plot the peak response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The presented data robustly supports the validation of CCR8 as the primary target for this compound. The compound demonstrates potent agonist activity at CCR8, leading to downstream signaling events such as calcium mobilization.[1] While ZK756326 exhibits high affinity for CCR8, its selectivity profile indicates some off-target interactions with certain serotonin (B10506) and adrenergic receptors at higher concentrations.[1] However, it shows significant selectivity over a broader panel of other GPCRs and lacks agonist activity at other tested chemokine receptors.[1]

For researchers in drug development, ZK756326 serves as a valuable tool compound for studying the physiological and pathological roles of CCR8. The provided experimental protocols offer a standardized framework for further investigation and for the screening and characterization of novel CCR8-targeting compounds. The comparative data underscores the importance of comprehensive selectivity profiling in the validation of drug-target interactions.

References

On-Target Efficacy of ZK756326 Dihydrochloride Validated by Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ZK756326 dihydrochloride (B599025), a nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), with other alternatives, supported by experimental data from studies utilizing knockout models to confirm on-target effects. The data presented herein is intended to offer an objective assessment of the compound's performance and its utility in research and drug development.

Introduction to ZK756326 Dihydrochloride and its Target, CCR8

This compound is a small molecule agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor predominantly expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and natural killer (NK) cells.[1][2] CCR8 and its primary endogenous ligand, CCL1, play a crucial role in mediating immune responses.[2][3] The selective expression of CCR8 on specific immune cell subsets makes it an attractive therapeutic target for various inflammatory and autoimmune diseases, as well as in immuno-oncology.[4] ZK756326 has been characterized as a full agonist of CCR8, capable of inducing downstream signaling events such as intracellular calcium mobilization.[5][6]

Confirming On-Target Effects with CCR8 Knockout Models

The most definitive method for validating the on-target activity of a compound is through the use of knockout (KO) models, where the gene encoding the target protein is deleted.[7] The phenotypic changes observed in these models, or the lack of a compound's effect in the absence of its target, provide strong evidence for on-target engagement.

In Vitro Evidence from CCR8-Expressing and Knockout Cell Lines

While direct studies of ZK756326 in CCR8 knockout cell lines are not extensively published, its on-target effects can be inferred by comparing its activity in cells expressing CCR8 to the lack of response in knockout cells to CCR8 ligands.

Table 1: In Vitro Activity of this compound and Other CCR8 Ligands

Compound/LigandReceptorAssay TypeCell LineReported ActivityReference
This compoundHuman CCR8Radioligand Binding (CCL1 inhibition)Not specifiedIC50: 1.8 µM[5]
This compoundHuman CCR8Calcium MobilizationU87.CD4.hCCR8Full agonist[8]
ZK756326Human CCR8Cell MigrationNot specifiedInduces migration[6]
CCL1 (endogenous ligand)Human CCR8Calcium MobilizationU87.CD4.hCCR8Full agonist[8]
CCL1 (endogenous ligand)Human CCR8Chemotaxis4DE4-CCR8Induces chemotaxis[9]
vMIP-I (viral chemokine)Human CCR8Calcium MobilizationHUT-78Agonist[10]
MC148 (viral chemokine)Human CCR8ChemotaxisTreg cellsAntagonist[11]
In Vivo Evidence from CCR8 Knockout Mouse Models

Studies using CCR8 knockout mice have been instrumental in elucidating the in vivo functions of this receptor, providing a crucial baseline to understand the expected on-target effects of a CCR8 agonist like ZK756326.

Table 2: Phenotypic Comparison of Wild-Type vs. CCR8 Knockout Mice in Inflammatory Models

PhenotypeWild-Type MiceCCR8 Knockout MiceImplication for CCR8 AgonistReference
Th2-mediated Immune Response Robust Th2 cytokine production (IL-4, IL-5, IL-13)Impaired Th2 cytokine productionAn agonist would be expected to enhance Th2 responses.[7]
Eosinophil Recruitment Significant eosinophil influx in response to allergen challenge50-80% reduction in eosinophil recruitmentAn agonist would likely promote eosinophil migration.[7]
Macrophage Influx Pronounced macrophage accumulation in inflamed lung tissueAttenuated influx of macrophagesAn agonist could enhance macrophage recruitment to inflammatory sites.[12]
Granuloma Formation Formation of Th2-mediated granulomasReduced granuloma formationAn agonist might exacerbate granulomatous inflammation.[13]

The data from CCR8 knockout mice clearly demonstrate the receptor's critical role in promoting Th2-driven inflammation. Therefore, a specific CCR8 agonist like ZK756326 is expected to potentiate these responses, and its effects should be absent in CCR8 knockout animals, thus confirming its on-target mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize CCR8-targeting compounds.

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following receptor activation by an agonist.

Protocol:

  • Cell Preparation: Culture CCR8-expressing cells (e.g., CHO-hCCR8 or U87.CD4.hCCR8) in appropriate media.[14]

  • Dye Loading: On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.[14][15]

  • Compound Addition: Add varying concentrations of the test compound (e.g., ZK756326) to the wells.

  • Signal Reading: Place the plate in a fluorescent plate reader. After establishing a stable baseline, inject the CCR8 agonist and continuously measure the fluorescence intensity over time.[14]

  • Data Analysis: The increase in fluorescence intensity reflects the intracellular calcium concentration. The potency of the agonist is typically expressed as the EC50 value.[16]

Chemotaxis Assay

This assay measures the directed migration of cells in response to a chemoattractant.

Protocol:

  • Cell Preparation: Isolate CCR8-expressing cells (e.g., primary T cells or a CCR8-transfected cell line).[16]

  • Assay Setup: Use a chemotaxis chamber (e.g., Transwell® plate) with a porous membrane. Add the chemoattractant (e.g., CCL1 or ZK756326) to the lower chamber.[17]

  • Cell Addition: Add the cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a sufficient period to allow cell migration (e.g., 2-4 hours).[14]

  • Quantification of Migrated Cells: Remove non-migrated cells from the top of the insert and quantify the cells that have migrated to the lower chamber using a cell counter or flow cytometry.[14]

  • Data Analysis: Calculate the chemotactic index as the fold increase in migrated cells in the presence of the chemoattractant compared to the control.[16]

Visualizing Signaling Pathways and Workflows

CCR8 Signaling Pathway

Upon binding of an agonist like ZK756326, CCR8, a Gαi-coupled receptor, initiates a downstream signaling cascade.

CCR8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 G_protein Gαiβγ CCR8->G_protein Activation G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC Phospholipase C (PLC) G_betagamma->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Chemotaxis, Cell Activation Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified CCR8 signaling pathway upon agonist binding.

Experimental Workflow for On-Target Validation using Knockout Models

The logical workflow to confirm the on-target effects of a compound like ZK756326 involves parallel experiments with wild-type and knockout models.

Knockout_Validation_Workflow cluster_models Experimental Models cluster_treatment Treatment cluster_assay Functional Assay cluster_outcome Expected Outcome WT_cells Wild-Type Cells/Animal (Expressing CCR8) Treatment_WT Treat with ZK756326 WT_cells->Treatment_WT KO_cells CCR8 Knockout Cells/Animal (Lacking CCR8) Treatment_KO Treat with ZK756326 KO_cells->Treatment_KO Assay_WT Measure Biological Response (e.g., Chemotaxis, Ca²⁺ flux) Treatment_WT->Assay_WT Assay_KO Measure Biological Response (e.g., Chemotaxis, Ca²⁺ flux) Treatment_KO->Assay_KO Outcome_WT Biological Response Observed Assay_WT->Outcome_WT Outcome_KO No Biological Response Assay_KO->Outcome_KO Conclusion Conclusion: ZK756326 acts on-target via CCR8 Outcome_WT->Conclusion Outcome_KO->Conclusion

Caption: Workflow for validating on-target effects using knockout models.

Conclusion

The available evidence strongly supports that this compound is a potent and specific agonist of CCR8. While direct comparative studies of ZK756326 in CCR8 knockout models are limited in the public domain, the wealth of data from CCR8 knockout mice provides a clear picture of the receptor's function in vivo. The observed phenotypes in these knockout animals, such as impaired Th2 responses and reduced inflammatory cell recruitment, are consistent with the expected consequences of ablating the target of a pro-inflammatory agonist. This indirect evidence, combined with the in vitro characterization of ZK756326, provides a solid foundation for confirming its on-target effects. Further studies utilizing CCR8 knockout cells or animals treated with ZK756326 would provide the ultimate validation of its mechanism of action.

References

A comparative analysis of signaling pathways activated by ZK756326 dihydrochloride and CCL1.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the signaling pathways activated by the synthetic small molecule ZK756326 dihydrochloride (B599025) and the endogenous chemokine CCL1. Both molecules are agonists for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various inflammatory and autoimmune diseases, as well as in cancer immunotherapy. However, their downstream signaling effects exhibit notable differences, including receptor specificity and biased agonism, which are critical considerations for therapeutic development.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for ZK756326 dihydrochloride and CCL1, highlighting their key pharmacological parameters.

ParameterThis compoundCCL1Reference(s)
Target Receptor(s) CCR8CCR8, AMFR[1][2][3][4][5][6]
Binding Affinity (CCR8) IC50 = 1.8 μM (for inhibition of CCL1 binding)-[2][3]
Functional Potency (CCR8) Full agonist for calcium mobilizationFull agonist for calcium mobilization; EC50 = 26 nM (cAMP inhibition)[1][2][3][7]
G Protein Coupling (CCR8) Predominantly GαiPredominantly Gαi, with a significant Gβγ component for migration[1][4]
β-Arrestin Recruitment Higher efficacy in β-arrestin 1 recruitment compared to CCL1Lower efficacy in β-arrestin 1 recruitment compared to ZK756326[1][4]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways activated by this compound and CCL1.

This compound Signaling Pathway

ZK756326_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ZK756326 ZK756326 CCR8 CCR8 ZK756326->CCR8 Binds to G_protein Gαi/βγ CCR8->G_protein Activates beta_arrestin β-Arrestin 1 CCR8->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC PLC G_protein->PLC Activates (Gβγ) MAPK MAPK/ERK Pathway G_protein->MAPK Activates PI3K PI3K/Akt Pathway G_protein->PI3K Activates (Gβγ) cAMP cAMP AC->cAMP Decreases Ca_ion Ca²⁺ IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3->Ca_ion Mobilization PKC PKC DAG->PKC

ZK756326 activates CCR8, leading to downstream signaling.
CCL1 Signaling Pathways

CCL1_Signaling cluster_ccr8 CCR8-Mediated Pathway cluster_amfr AMFR-Mediated Pathway CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 Binds to AMFR AMFR CCL1->AMFR Binds to G_protein_CCR8 Gαi/βγ CCR8->G_protein_CCR8 Activates AC Adenylyl Cyclase G_protein_CCR8->AC Inhibits (Gαi) PLC PLC G_protein_CCR8->PLC Activates (Gβγ) MAPK_CCR8 MAPK/ERK Pathway G_protein_CCR8->MAPK_CCR8 Activates PI3K PI3K/Akt Pathway G_protein_CCR8->PI3K Activates (Gβγ) Migration Cell Migration G_protein_CCR8->Migration Induces (Gβγ dependent) cAMP cAMP AC->cAMP Decreases Ca_ion Ca²⁺ IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3->Ca_ion Mobilization PKC PKC DAG->PKC Spry1 Spry1 AMFR->Spry1 Triggers Ubiquitination of CREB CREB/C/EBPβ Pathway AMFR->CREB Activates Ras Ras Spry1->Ras Inhibition relieved Ubiquitination Ubiquitination ERK_AMFR ERK Ras->ERK_AMFR p70S6K p70S6K ERK_AMFR->p70S6K Pro_fibrotic_proteins Pro-fibrotic Protein Synthesis p70S6K->Pro_fibrotic_proteins M2_polarization Macrophage M2 Polarization CREB->M2_polarization

CCL1 activates both CCR8 and AMFR, initiating distinct downstream cascades.

Comparative Analysis of Signaling Pathways

Receptor Activation:

  • ZK756326 Dihydrochide is a selective agonist for CCR8 .[2][3] Its activity at other GPCRs is significantly lower.

  • CCL1 is the endogenous ligand for CCR8 but has also been identified to activate the Autocrine Motility Factor Receptor (AMFR) .[5][6] This dual receptor activation is a major point of divergence from ZK756326.

Downstream of CCR8 Activation:

Both ZK756326 and CCL1, upon binding to CCR8, induce a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gαi subtype.[1][4] This initiates several downstream signaling events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Calcium Mobilization: Both compounds are full agonists for the mobilization of intracellular calcium.[1] This is a classic response to GPCR activation and is mediated through Gβγ subunit activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores.

  • PI3K/Akt and MAPK/ERK Pathways: Activation of CCR8 by both agonists can also lead to the activation of the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation.

Biased Agonism at CCR8:

A key difference in the signaling profiles of ZK756326 and CCL1 lies in the concept of biased agonism. This refers to the ability of different agonists to stabilize distinct receptor conformations, leading to preferential activation of a subset of downstream signaling pathways.

  • Gβγ Signaling and Cell Migration: CCL1-induced cell migration is critically dependent on Gβγ signaling.[1] In contrast, cell migration induced by ZK756326 is independent of the Gβγ pathway.[1]

  • β-Arrestin Recruitment: ZK756326 displays a higher efficacy in recruiting β-arrestin 1 to CCR8 compared to CCL1.[1][4] This recruitment is independent of Gαi signaling.[1][4] β-arrestins are important for receptor desensitization and can also initiate their own signaling cascades.

CCL1-Specific AMFR Signaling:

The activation of AMFR by CCL1 initiates signaling pathways distinct from those mediated by CCR8. This pathway is particularly relevant in the context of pulmonary fibrosis.[5][8]

  • Ras-ERK-p70S6K Pathway: CCL1 binding to AMFR triggers the ubiquitination of Spry1 (Sprouty Homolog 1), an inhibitor of the Ras/MAPK pathway.[5] This leads to the activation of Ras and the downstream ERK-p70S6K signaling cascade, ultimately promoting the synthesis of pro-fibrotic proteins.[9][10]

  • CREB/C/EBPβ Pathway: In macrophages, the interaction between CCL1 and AMFR has been shown to enhance CREB/C/EBPβ signaling, which promotes M2 macrophage polarization.[6]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare the signaling of this compound and CCL1. Specific cell types, reagent concentrations, and incubation times should be optimized for the experimental system.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Workflow:

Calcium_Assay_Workflow A 1. Cell Seeding (e.g., CCR8-expressing cells) in 96-well plate B 2. Dye Loading (e.g., Fluo-4 AM or Fura-2 AM) A->B C 3. Baseline Fluorescence Measurement B->C D 4. Agonist Addition (ZK756326 or CCL1) C->D E 5. Kinetic Fluorescence Measurement (Fluorometric Imaging Plate Reader) D->E F 6. Data Analysis (e.g., EC50 calculation) E->F

Workflow for a typical intracellular calcium mobilization assay.

Methodology:

  • Cell Culture: Cells endogenously expressing or recombinantly overexpressing CCR8 are seeded into a 96-well black-walled, clear-bottom plate and cultured to an appropriate confluency.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and a gentle detergent like Pluronic F-127 to aid in dye solubilization. Cells are incubated to allow for dye uptake and de-esterification.

  • Washing: Cells are washed with a physiological buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.

  • Assay: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken before the automated addition of varying concentrations of ZK756326 or CCL1.

  • Data Acquisition: Fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the dose-response curve and calculate the EC50 value.

Chemotaxis Assay

This assay quantifies the directed migration of cells towards a chemoattractant.

Workflow:

Chemotaxis_Workflow A 1. Prepare Chemoattractant (ZK756326 or CCL1) in lower chamber of Transwell plate B 2. Add Cell Suspension to upper chamber (on porous membrane) A->B C 3. Incubate (allow cells to migrate) B->C D 4. Remove Non-migrated Cells from top of membrane C->D E 5. Stain and Quantify Migrated Cells on bottom of membrane D->E F 6. Data Analysis (e.g., chemotactic index) E->F

General workflow for a Transwell chemotaxis assay.

Methodology:

  • Assay Setup: A Transwell insert with a porous membrane (pore size appropriate for the cell type) is placed into the well of a 24-well plate. The lower chamber is filled with medium containing various concentrations of ZK756326 or CCL1. The upper chamber contains medium without the chemoattractant.

  • Cell Seeding: A suspension of the cells of interest (e.g., T cells, monocytes) is added to the upper chamber.

  • Incubation: The plate is incubated for a period sufficient to allow for cell migration through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Cell Removal and Staining: After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet or a fluorescent dye).

  • Quantification: The membrane is excised and mounted on a microscope slide, and the number of migrated cells is counted in several fields of view. Alternatively, the stain can be eluted, and the absorbance or fluorescence can be measured.

  • Data Analysis: The number of migrated cells in the presence of the chemoattractant is compared to the number of cells that migrated in the absence of a chemoattractant (basal migration) to determine the chemotactic index.

Conclusion

References

A Head-to-Head Comparison of ZK756326 Dihydrochloride and Other Small Molecule CCR8 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of ZK756326 dihydrochloride (B599025) with other notable small molecule modulators of the C-C chemokine receptor 8 (CCR8). CCR8 has emerged as a significant therapeutic target in immunology and oncology, making a thorough understanding of the available chemical tools essential for advancing research and development.

Overview of CCR8 and its Modulators

C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) predominantly expressed on specific immune cell populations, including T helper 2 (Th2) cells and regulatory T cells (Tregs). Its activation by the endogenous ligand CCL1 is implicated in various inflammatory diseases and the suppression of anti-tumor immunity. Small molecule modulators of CCR8, including both agonists and antagonists, are therefore valuable tools for investigating its biological functions and for the development of novel therapeutics.

This guide focuses on a head-to-head comparison of the nonpeptide CCR8 agonist ZK756326 dihydrochloride with other key small molecule modulators, presenting their performance based on available experimental data.

Quantitative Data Comparison

The following tables summarize the in vitro activities of this compound and other selected small molecule CCR8 modulators. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions between different studies.

Table 1: CCR8 Binding Affinity and Functional Potency of Agonists

CompoundTypeAssayTarget SpeciesIC50 / Ki (CCL1 Binding)EC50 (Functional Assay)Reference
ZK756326 AgonistCCL1 Binding InhibitionHuman1.8 µM (IC50)245 nM (Calcium Mobilization)[1][2]
LMD-009 Agonist125I-CCL1 BindingHuman66 nM (Ki)11-87 nM (Calcium Release, Inositol Phosphate Accumulation)[3][4]

Table 2: CCR8 Functional Potency of Antagonists

CompoundTypeAssayTarget SpeciesIC50Reference
R243 AntagonistCCL1-induced Calcium FluxMurine~12 nM[5]
IPG7236 AntagonistTango AssayHuman24 nM[6][7]
CCL1-induced SignalingHuman8.44 nM[6]
CCL1-induced Treg MigrationHuman33.8 nM[6]
NS-15 AntagonistCCL1-induced Cell MigrationHuman16 nM[8]
Calcium ReleaseHuman2 nM[8]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the CCR8 signaling pathway and a typical workflow for assessing CCR8 modulator activity.

CCR8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCL1 CCL1 (Ligand) CCR8 CCR8 Receptor CCL1->CCR8 Binding G_protein Gαi/βγ CCR8->G_protein Activation PLC PLC G_protein->PLC Gβγ activates PI3K PI3K G_protein->PI3K Gβγ activates MAPK MAPK/ERK G_protein->MAPK Gαi activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response (Chemotaxis, Proliferation, Survival) Ca_release->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response MAPK->Cellular_Response

Caption: Simplified CCR8 signaling pathway upon ligand binding.

Experimental_Workflow cluster_setup Assay Setup cluster_assay Functional Assay (e.g., Calcium Mobilization) cluster_analysis Data Analysis Cell_Prep Prepare CCR8-expressing cells Dye_Loading Load cells with Ca²⁺ sensitive dye Cell_Prep->Dye_Loading Compound_Prep Prepare serial dilutions of test modulator Incubation Incubate cells with test modulator Compound_Prep->Incubation Dye_Loading->Incubation Stimulation Stimulate with CCL1 Incubation->Stimulation Measurement Measure fluorescence signal Stimulation->Measurement Data_Processing Process raw fluorescence data Measurement->Data_Processing Curve_Fitting Fit dose-response curve Data_Processing->Curve_Fitting IC50_EC50_Calc Calculate IC50/EC50 values Curve_Fitting->IC50_EC50_Calc

Caption: General workflow for a cell-based functional assay.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to CCR8.

  • Materials :

    • HEK293 cells stably expressing human CCR8.

    • Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Radioligand (e.g., [125I]-CCL1).

    • Unlabeled CCL1.

    • Test compounds.

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure :

    • Membrane Preparation : Harvest CCR8-expressing cells and prepare membrane fractions through homogenization and centrifugation.

    • Assay Setup : In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Incubation : Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate at room temperature to allow the binding to reach equilibrium.

    • Filtration : Separate bound and free radioligand by vacuum filtration through the filter plates.

    • Washing : Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Detection : Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis : Determine the IC50 value of the test compound by fitting the data to a dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.[8]

Calcium Mobilization Assay

This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the CCL1-induced increase in intracellular calcium.

  • Materials :

    • CCR8-expressing cells (e.g., U87 or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • CCL1.

    • Test compounds.

    • Fluorescence plate reader.

  • Procedure :

    • Cell Preparation : Plate CCR8-expressing cells in a 96-well plate and culture overnight.

    • Dye Loading : Incubate the cells with the calcium-sensitive dye in the assay buffer.

    • Compound Addition : For antagonist testing, add various concentrations of the test compound to the wells and incubate.

    • Agonist Stimulation and Detection : Place the cell plate in the fluorescence plate reader. For agonist testing, add the test compound. For antagonist testing, add a fixed concentration of CCL1. Immediately begin measuring fluorescence intensity over time.

    • Data Analysis : Quantify the calcium response by measuring the peak fluorescence intensity. For agonists, determine the EC50 value. For antagonists, determine the IC50 value by measuring the inhibition of the CCL1-induced signal.[1][9]

Chemotaxis Assay

This assay assesses the ability of a compound to either promote (agonist) or block (antagonist) the directed migration of cells towards a chemoattractant.

  • Materials :

    • CCR8-expressing cells (e.g., T cells).

    • Chemotaxis chamber (e.g., Transwell® plate).

    • CCL1.

    • Test compounds.

    • Assay medium.

    • Cell counting method (e.g., flow cytometry).

  • Procedure :

    • Assay Setup : Place the assay medium containing the chemoattractant (CCL1 for antagonist testing, or test compound for agonist testing) in the lower chamber of the chemotaxis plate.

    • Cell Preparation : Resuspend CCR8-expressing cells in the assay medium. For antagonist testing, pre-incubate the cells with varying concentrations of the test compound.

    • Cell Addition : Add the cell suspension to the upper chamber of the Transwell insert.

    • Incubation : Incubate the plate to allow for cell migration through the porous membrane.

    • Quantification : Quantify the number of cells that have migrated to the lower chamber.

    • Data Analysis : Determine the effect of the test compound on cell migration and calculate the EC50 (agonist) or IC50 (antagonist) value.[8][9]

References

Literature review comparing the findings of different ZK756326 dihydrochloride studies.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental findings from various studies on ZK756326 dihydrochloride (B599025), a nonpeptide agonist of the C-C chemokine receptor 8 (CCR8). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

ZK756326 has been identified as a potent and selective nonpeptide agonist for the human CCR8 receptor. It effectively mimics the action of the endogenous ligand, CCL1 (also known as I-309), by stimulating intracellular calcium mobilization and other downstream signaling events. This makes it a valuable tool for studying the physiological and pathological roles of CCR8, a receptor implicated in immune responses and a potential therapeutic target in immuno-oncology.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for ZK756326 dihydrochloride and a comparable nonpeptide CCR8 agonist, LMD-009, as reported in the literature.

Table 1: Binding Affinity and Agonist Potency of Nonpeptide CCR8 Agonists

CompoundAssay TypeSpeciesCell LineParameterValueReference
ZK756326 Radioligand Binding AssayHuman-IC₅₀ (vs. CCL1)1.8 µM[1]
ZK756326 Calcium MobilizationHuman-EC₅₀245 nM-
LMD-009 Radioligand Binding AssayHumanL1.2 cellsKᵢ66 nM[2]
LMD-009 Inositol Phosphate AccumulationHumanCOS-7 cellsEC₅₀11 nM[2][3]
LMD-009 Calcium MobilizationHumanChinese hamster ovary cellsEC₅₀87 nM[2][3]

Table 2: Comparative Signaling Properties of CCR8 Agonists

LigandGβγ Signaling Contribution to Cell Migrationβ-Arrestin 1 Recruitment EfficacyBiased AgonismReference
hCCL1 (endogenous) Indispensable--[4]
ZK756326 Not a contributorHigher efficacy than hCCL1Yes[4]
vCCL1 (viral) Not a contributor--[4]
AZ6 Not a contributor-Yes[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of ZK756326 and the typical workflows for key in vitro assays used in its characterization.

G ZK756326 Signaling Pathway via CCR8 ZK756326 ZK756326 CCR8 CCR8 Receptor ZK756326->CCR8 Binds to G_protein Gαi Protein CCR8->G_protein Activates beta_arrestin β-Arrestin Recruitment CCR8->beta_arrestin Induces PLC Phospholipase C (PLC) G_protein->PLC Activates ERK_phos ERK1/2 Phosphorylation G_protein->ERK_phos Leads to Cell_migration Cell Migration G_protein->Cell_migration Mediates (hCCL1) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces

Caption: ZK756326 activates the CCR8 receptor, leading to downstream signaling cascades.

G Experimental Workflow: Calcium Mobilization Assay start Start plate_cells Plate CCR8-expressing cells start->plate_cells load_dye Load cells with Ca²⁺-sensitive fluorescent dye plate_cells->load_dye incubate Incubate load_dye->incubate add_agonist Add ZK756326 or control incubate->add_agonist measure_fluorescence Measure fluorescence change over time add_agonist->measure_fluorescence analyze Analyze data to determine EC₅₀ measure_fluorescence->analyze end End analyze->end

Caption: Workflow for assessing agonist-induced intracellular calcium release.

G Experimental Workflow: Chemotaxis Assay start Start prepare_plate Prepare chemotaxis chamber (e.g., Transwell) start->prepare_plate add_agonist Add ZK756326 to lower chamber prepare_plate->add_agonist add_cells Add CCR8-expressing cells to upper chamber add_agonist->add_cells incubate Incubate to allow migration add_cells->incubate count_cells Count migrated cells incubate->count_cells analyze Analyze chemotactic response count_cells->analyze end End analyze->end

Caption: Workflow for evaluating the chemotactic effect of ZK756326.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on the available literature.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity of a test compound (e.g., ZK756326) by measuring its ability to displace a radiolabeled ligand (e.g., ¹²⁵I-CCL1) from its receptor.

  • Cell Preparation: Membranes from cells expressing the CCR8 receptor are prepared.

  • Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl₂, CaCl₂, and a protease inhibitor cocktail.

  • Competition Reaction: A constant concentration of radiolabeled CCL1 is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (ZK756326).

  • Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration, a hallmark of Gαq- or Gαi-coupled GPCR activation.

  • Cell Preparation: CCR8-expressing cells are seeded into a 96-well plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) in a suitable buffer.

  • Incubation: The cells are incubated to allow for de-esterification of the dye within the cytoplasm.

  • Agonist Addition: The plate is placed in a fluorescence plate reader, and ZK756326 or a control agonist is added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored over time.

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration, and the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is calculated using a sigmoidal dose-response curve.

Chemotaxis Assay

This assay assesses the ability of a compound to induce directed cell migration.

  • Chamber Setup: A chemotaxis chamber, such as a Transwell plate with a porous membrane, is used.

  • Chemoattractant Gradient: The test compound (ZK756326) is added to the lower chamber of the Transwell plate to create a chemoattractant gradient.

  • Cell Seeding: A suspension of CCR8-expressing cells is added to the upper chamber.

  • Incubation: The plate is incubated for a period to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Cell Quantification: The non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a fluorescent dye.

  • Data Analysis: The number of migrated cells in response to different concentrations of the agonist is determined and compared to a negative control.

Discussion of Findings

The available literature consistently demonstrates that ZK756326 is a functional agonist of the CCR8 receptor. Its ability to inhibit the binding of the natural ligand CCL1, albeit with micromolar affinity, and to elicit downstream signaling events with nanomolar potency, confirms its agonist properties.[1]

A key finding from comparative studies is the concept of "biased agonism". While both the endogenous ligand hCCL1 and the small molecule agonist ZK756326 are full agonists for calcium mobilization, they appear to utilize different downstream signaling pathways for other cellular responses.[4] For instance, hCCL1-induced cell migration is critically dependent on Gβγ signaling, whereas migration induced by ZK756326 is not.[4] Furthermore, small molecule agonists like ZK756326 have been shown to be more efficacious in recruiting β-arrestin 1 compared to the natural ligand.[4] This differential signaling has important implications for the therapeutic application of CCR8 agonists, as it may be possible to selectively engage desired signaling pathways while avoiding others that could lead to adverse effects.

The discovery of other nonpeptide CCR8 agonists, such as LMD-009, provides valuable comparators. LMD-009 exhibits higher potency in both binding and functional assays compared to the initially reported values for ZK756326.[2][3] The structural differences between these molecules likely account for their varied potencies and may offer insights for the rational design of future CCR8 modulators.[5]

References

Validating Anti-CCR8 Antibody Specificity: A Comparative Guide Featuring ZK756326 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of anti-CCR8 antibodies is paramount for reliable experimental outcomes and the advancement of therapeutic strategies targeting this key chemokine receptor. This guide provides a comparative overview of methodologies for validating anti-CCR8 antibody specificity, with a focus on the utility of the CCR8 agonist, ZK756326 dihydrochloride (B599025).

The C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) predominantly expressed on T helper 2 (Th2) cells and regulatory T cells (Tregs), making it an attractive target for inflammatory diseases and cancer immunotherapy.[1] The validation of antibodies targeting CCR8 is crucial to ensure they bind specifically to the intended target and elicit the desired functional response.

Comparative Analysis of Anti-CCR8 Antibodies

The selection of a suitable anti-CCR8 antibody is critical for successful research. Below is a summary of commercially available and researched anti-CCR8 monoclonal antibodies, including their reported validation data. Direct comparison of binding affinities can be challenging due to variations in experimental conditions across different studies.

Antibody CloneManufacturer/SourceHost SpeciesValidated ApplicationsReported Binding Affinity (EC50/KD)Notes
191704 R&D SystemsRatFlow Cytometry, NeutralizationND50: 0.01-0.05 µg/mL (Neutralization of CCL1-induced chemotaxis)Detects human and rat CCR8.[2]
433H BD BiosciencesMouseFlow CytometryNot specifiedRecognizes human CCR8.[3][4]
L263G8 BioLegendMouseFlow CytometryNot specifiedRecognizes human CCR8.
C8Mab-21 Tohoku UniversityMouseFlow CytometryEC50: 6.5 x 10⁻⁸ M (on CHO/hCCR8 cells)[5]Developed using the Cell-Based Immunization and Screening (CBIS) method.[5]

Note: ND50 (Neutralization Dose 50%) represents the concentration of antibody required to achieve 50% inhibition of a biological response. EC50 (Half maximal effective concentration) represents the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

The Role of ZK756326 Dihydrochloride in Specificity Validation

ZK756326 is a potent and selective non-peptide agonist for the CCR8 receptor.[6] Its ability to specifically bind to and activate CCR8 makes it a valuable tool for validating the specificity of anti-CCR8 antibodies through several experimental approaches. By acting as a competitive ligand, ZK756326 can be used to confirm that an antibody's binding and functional effects are indeed mediated through the CCR8 receptor.

Experimental Protocols for Antibody Validation

Robust validation of anti-CCR8 antibodies should involve multiple experimental approaches to confirm specificity, selectivity, and functionality.

Flow Cytometry for Binding Specificity

This is a fundamental step to confirm that the antibody binds to cells expressing the target receptor.

Protocol:

  • Cell Preparation: Use a cell line known to not express CCR8 (negative control, e.g., parental CHO-K1 cells) and the same cell line engineered to overexpress CCR8 (positive control, e.g., CHO-hCCR8 cells).[7] Alternatively, use immune cells known to endogenously express CCR8, such as activated T cells.

  • Antibody Staining: Incubate approximately 1 x 10^6 cells with the anti-CCR8 antibody at a range of concentrations. A recommended starting concentration is 0.25 µg per 10^6 cells.

  • Isotype Control: In a parallel sample, stain cells with a corresponding isotype control antibody at the same concentration to control for non-specific binding.

  • Secondary Antibody: If the primary antibody is not directly conjugated to a fluorophore, wash the cells and incubate with a suitable fluorescently labeled secondary antibody.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Expected Outcome: A specific anti-CCR8 antibody will show a significant increase in fluorescence intensity on CCR8-expressing cells compared to the negative control cells and the isotype control.

Competitive Binding Assay with ZK756326

This assay directly assesses whether the antibody competes with a known CCR8 ligand for binding to the receptor.

Protocol:

  • Cell Preparation: Use CCR8-expressing cells as described above.

  • Competition Setup: Incubate the cells with a fixed, saturating concentration of the anti-CCR8 antibody in the presence of increasing concentrations of this compound.

  • Detection: The primary antibody can be fluorescently labeled for direct detection by flow cytometry.

  • Data Analysis: Measure the mean fluorescence intensity (MFI) of the antibody staining at each concentration of ZK756326.

  • Expected Outcome: A specific anti-CCR8 antibody that binds to the ligand-binding site or an allosteric site that influences ligand binding will show a dose-dependent decrease in MFI with increasing concentrations of ZK756326.

Calcium Flux Assay for Functional Validation

CCR8 activation by an agonist like CCL1 or ZK756326 leads to an increase in intracellular calcium concentration.[6][8] An antagonistic (blocking) anti-CCR8 antibody should inhibit this response.

Protocol:

  • Cell Preparation and Dye Loading: Plate CCR8-expressing cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM or Fluo-4 AM) according to the manufacturer's instructions.[9]

  • Antibody Pre-incubation: Pre-incubate the cells with the anti-CCR8 antibody at various concentrations.

  • Agonist Stimulation: Add a pre-determined concentration of this compound or CCL1 to induce calcium flux.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

  • Expected Outcome: A specific blocking anti-CCR8 antibody will inhibit the agonist-induced calcium flux in a dose-dependent manner. Non-blocking antibodies will have no effect.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.

CCR8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR8 CCR8 G_protein Gi/o Protein CCR8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Cellular_Response Chemotaxis & Cell Activation Ca_release->Cellular_Response MAPK_ERK->Cellular_Response Ligand CCL1 or ZK756326 Ligand->CCR8 Binds

Caption: Simplified CCR8 signaling pathway upon agonist binding.

Antibody_Validation_Workflow cluster_binding Binding Assays cluster_functional Functional Assays Flow_Cytometry Flow Cytometry (CCR8+ vs CCR8- cells) Competitive_Binding Competitive Binding (with ZK756326) Flow_Cytometry->Competitive_Binding Confirms Target Calcium_Flux Calcium Flux Assay (Blockade of ZK756326 effect) Competitive_Binding->Calcium_Flux Confirms Specificity Validated_Ab Validated Specific Antibody Calcium_Flux->Validated_Ab Confirms Functionality Start Anti-CCR8 Antibody Start->Flow_Cytometry

Caption: Experimental workflow for validating anti-CCR8 antibody specificity.

Logical_Relationship cluster_conclusion Conclusion P1 Antibody binds to CCR8-expressing cells. Conclusion The antibody is specific for CCR8. P1->Conclusion P2 ZK756326 is a specific CCR8 agonist. P3 Antibody binding is displaced by ZK756326. P3->Conclusion P4 Antibody blocks ZK756326-induced signaling. P4->Conclusion

Caption: Logical framework for confirming anti-CCR8 antibody specificity.

References

Comparative study of the immunomodulatory effects of ZK756326 dihydrochloride and other chemokine receptor agonists.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunomodulatory effects of three chemokine receptor 8 (CCR8) agonists: the synthetic nonpeptide agonist ZK756326 dihydrochloride, the endogenous chemokine ligand CCL1 (also known as I-309), and the potent synthetic nonpeptide agonist LMD-009. This document summarizes key performance data, details relevant experimental methodologies, and visualizes associated signaling pathways to aid in the research and development of novel immunomodulatory therapies targeting CCR8.

Introduction to CCR8 and its Agonists

The C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) predominantly expressed on T helper type 2 (Th2) cells, regulatory T cells (Tregs), and monocytes. Its activation plays a crucial role in modulating immune responses, including leukocyte trafficking and cytokine release. The agonists discussed in this guide are:

  • This compound: A selective, non-peptide agonist of CCR8.[1][2]

  • CCL1 (I-309): The natural chemokine ligand for CCR8, secreted by activated T cells and monocytes.[3]

  • LMD-009: A potent and selective nonpeptide agonist of CCR8.[4][5][6]

Comparative Quantitative Data

The following table summarizes the available quantitative data for the three CCR8 agonists. It is important to note that this data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

ParameterThis compoundCCL1 (I-309)LMD-009
Binding Affinity (IC50/Ki) 1.8 µM (IC50 for inhibiting CCL1 binding)[1][2]Not explicitly found in searches66 nM (Ki)[4][5][6]
Calcium Mobilization (EC50) Data not availableData not available87 nM[4][5][6]
Chemotaxis (EC50) Data not availableData not available11 nM (Inositol Phosphate Accumulation)[4][5]
Cytokine Release Data not availableInduces IFN-γ and TNF-α[7]Data not available

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of these CCR8 agonists are provided below.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an agonist to induce an increase in intracellular calcium concentration, a hallmark of GPCR activation.

Principle: Cells expressing CCR8 are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding to CCR8, a signaling cascade is initiated, leading to the release of calcium from intracellular stores. The dye binds to the increased intracellular calcium, resulting in a measurable change in fluorescence intensity.

Detailed Protocol:

  • Cell Preparation:

    • Culture cells expressing CCR8 (e.g., U87 MG cells stably expressing CCR8) in appropriate media.[2]

    • Seed the cells in a 96-well black, clear-bottom plate at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark to allow the dye to enter the cells and be cleaved to its active form.

  • Agonist Stimulation and Measurement:

    • Prepare serial dilutions of the CCR8 agonists (ZK756326, CCL1, LMD-009) in the assay buffer.

    • Use a fluorometric imaging plate reader (FLIPR) or a flow cytometer to measure baseline fluorescence.

    • Add the agonist solutions to the wells and immediately begin recording the fluorescence intensity over time.

    • As a positive control, use a known calcium ionophore like ionomycin.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Chemotaxis Assay

This assay assesses the ability of an agonist to induce directed migration of immune cells.

Principle: A porous membrane separates a lower chamber containing the chemoattractant (agonist) from an upper chamber containing the immune cells. If the agonist is a chemoattractant, the cells will migrate through the pores towards the higher concentration of the agonist in the lower chamber.

Detailed Protocol:

  • Cell Preparation:

    • Isolate primary immune cells (e.g., human monocytes or T lymphocytes) or use a cell line known to express CCR8 and be responsive to its ligands.

    • Resuspend the cells in a serum-free or low-serum medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Use a multi-well chemotaxis chamber (e.g., a Boyden chamber or a plate with Transwell inserts). The pore size of the membrane should be appropriate for the cell type being used (typically 3-8 µm).

    • Add the CCR8 agonists (ZK756326, CCL1, LMD-009) at various concentrations to the lower wells of the chamber. Use medium without agonist as a negative control.

    • Place the porous membrane or Transwell insert over the lower wells.

    • Add the cell suspension to the upper chamber of each well.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (typically 1-4 hours).

  • Quantification of Migrated Cells:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells per field of view using a microscope. Alternatively, migrated cells can be quantified by lysing the cells and measuring the activity of a cellular enzyme (e.g., acid phosphatase) or by using a fluorescent dye.

  • Data Analysis:

    • Plot the number of migrated cells against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Cytokine Release Assay (ELISA)

This assay quantifies the release of specific cytokines from immune cells following stimulation with an agonist.

Principle: Immune cells are treated with the agonist, and the cell culture supernatant is collected. The concentration of a specific cytokine in the supernatant is then measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Detailed Protocol:

  • Cell Culture and Stimulation:

    • Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs) in a 96-well plate at a density of 1-2 x 10^5 cells/well.

    • Treat the cells with various concentrations of the CCR8 agonists (ZK756326, CCL1, LMD-009). Include an untreated control and a positive control (e.g., lipopolysaccharide - LPS).

    • Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant, which contains the secreted cytokines.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α or anti-human IFN-γ) and incubate overnight.

    • Wash the plate and block non-specific binding sites with a blocking buffer.

    • Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Wash again and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • After a final wash, add a TMB substrate solution. The HRP enzyme will convert the substrate to a colored product.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of the cytokine in the experimental samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway activated by CCR8 agonists and the general workflow for the experimental protocols described above.

CCR8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist CCR8 Agonist (ZK756326, CCL1, LMD-009) CCR8 CCR8 Agonist->CCR8 Binding G_protein Gαi/Gq CCR8->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Cytokine_Release Cytokine Release MAPK->Cytokine_Release Cell_Survival Cell Survival & Proliferation MAPK->Cell_Survival PI3K_Akt->Cell_Survival

Caption: Simplified CCR8 Signaling Pathway.

Experimental_Workflow cluster_calcium Calcium Mobilization Assay cluster_chemotaxis Chemotaxis Assay cluster_cytokine Cytokine Release Assay (ELISA) Ca_Start Seed CCR8-expressing cells Ca_Load Load cells with calcium-sensitive dye Ca_Start->Ca_Load Ca_Stim Stimulate with Agonist Ca_Load->Ca_Stim Ca_Measure Measure fluorescence change (FLIPR/Flow Cytometry) Ca_Stim->Ca_Measure Ca_Analyze Calculate EC50 Ca_Measure->Ca_Analyze Ch_Start Prepare immune cell suspension Ch_Setup Set up Boyden chamber with agonist gradient Ch_Start->Ch_Setup Ch_Incubate Incubate to allow cell migration Ch_Setup->Ch_Incubate Ch_Quantify Fix, stain, and count migrated cells Ch_Incubate->Ch_Quantify Ch_Analyze Calculate EC50 Ch_Quantify->Ch_Analyze Cy_Start Culture immune cells Cy_Stim Stimulate with Agonist Cy_Start->Cy_Stim Cy_Collect Collect supernatant Cy_Stim->Cy_Collect Cy_ELISA Perform Sandwich ELISA for specific cytokine Cy_Collect->Cy_ELISA Cy_Analyze Quantify cytokine concentration Cy_ELISA->Cy_Analyze

Caption: General Experimental Workflows.

Conclusion

This compound, CCL1, and LMD-009 are all agonists of the CCR8 receptor, a key player in immunomodulation. While all three activate CCR8-mediated signaling pathways leading to calcium mobilization, chemotaxis, and cytokine release, their potencies and specific immunomodulatory profiles may differ. The available data suggests that LMD-009 is a particularly potent agonist. However, a lack of direct, head-to-head comparative studies necessitates further research to fully elucidate the relative efficacy and potential therapeutic applications of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative analyses and advancing the understanding of CCR8-targeted immunotherapies.

References

Safety Operating Guide

Proper Disposal of ZK756326 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for specific disposal instructions. This document outlines general procedures based on available safety information for ZK756326 dihydrochloride (B599025) and related chemical compounds.

Researchers and laboratory personnel handling ZK756326 dihydrochloride must adhere to strict disposal protocols to ensure personal safety and environmental compliance. While some suppliers may ship this compound as non-hazardous, it is imperative to treat it as a potentially hazardous chemical waste due to its nature as a chlorinated organic compound.

Personal Protective Equipment (PPE) and Handling

Before handling or preparing for disposal, ensure the following personal protective equipment is worn:

  • Safety Goggles: To protect eyes from potential splashes.

  • Lab Coat: To protect skin and clothing.

  • Nitrile Gloves: To prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust or aerosols.

Disposal Procedures

The primary principle for the disposal of this compound is to avoid environmental release. Under no circumstances should this chemical be disposed of down the drain or in general waste.

Waste Segregation and Collection:

  • Halogenated Organic Waste: this compound is a chlorinated organic compound. It must be collected in a designated, clearly labeled, and sealed waste container for "Halogenated Organic Waste."

  • Avoid Mixing: Do not mix this compound with incompatible materials, particularly strong oxidizing agents.

  • Container Management: Waste containers should be kept closed and stored in a cool, dry, and well-ventilated area away from heat and ignition sources.

Disposal Methods:

  • Small Quantities: For very small residual amounts, consult your institution's safety guidelines. Evaporation in a fume hood may be a permissible option, but this should be confirmed with your environmental health and safety (EHS) department.

  • Larger Quantities: All significant quantities of this compound waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup and disposal.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

  • Containment: Use an absorbent material such as sand or diatomaceous earth to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Quantitative Data Summary

ParameterValueSource
Molecular FormulaC₂₁H₃₀Cl₂N₂O₃MedChem Express[1]
Molecular Weight429.38 g/mol MedChem Express[1]
Purity≥98%Cayman Chemical[2]
Solubility in PBS (pH 7.2)10 mg/mlCayman Chemical[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: ZK756326 dihydrochloride Waste assess_quantity Assess Quantity start->assess_quantity small_quantity Small Residual Quantity? assess_quantity->small_quantity large_quantity Significant Quantity assess_quantity->large_quantity fume_hood Consult EHS: Evaporate in Fume Hood small_quantity->fume_hood Yes waste_container Collect in Designated 'Halogenated Organic Waste' Container small_quantity->waste_container No large_quantity->waste_container disposal_pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service fume_hood->disposal_pickup seal_label Seal and Label Container waste_container->seal_label storage Store in Cool, Dry, Well-Ventilated Area seal_label->storage storage->disposal_pickup

Caption: Disposal workflow for this compound.

References

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